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  • Product: 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide
  • CAS: 1717-36-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide: From Inferred Synthesis to Potential Applications

I. Historical Context: The Enduring Legacy of the Sulfonamide Scaffold The journey of sulfonamides began with the groundbreaking discovery of Prontosil in the 1930s, the first commercially available antibacterial agent.

Author: BenchChem Technical Support Team. Date: February 2026

I. Historical Context: The Enduring Legacy of the Sulfonamide Scaffold

The journey of sulfonamides began with the groundbreaking discovery of Prontosil in the 1930s, the first commercially available antibacterial agent. This discovery ushered in the era of chemotherapy and established the benzenesulfonamide core as a critical pharmacophore.[1][2] Over the decades, modifications to this core structure have led to a vast array of drugs with diverse therapeutic applications, including diuretics, antidiabetic agents, and anti-inflammatory drugs.[1][2][3] The development of N-aryl substituted benzenesulfonamides has been a particularly fruitful area of research, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of fluorine atoms into drug molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[4] The 2,4-difluorophenyl moiety in the target molecule is a classic example of this strategy, suggesting its design was likely aimed at improving upon the properties of earlier-generation sulfonamides.

II. Postulated Synthesis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

The synthesis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide can be logically achieved through a multi-step process that is well-documented in the synthesis of analogous compounds. The core strategy involves the protection of the reactive 4-amino group, formation of the sulfonamide bond, and subsequent deprotection.

Synthesis_Pathway Acetanilide Acetanilide SulfonylChloride 4-Acetamidobenzenesulfonyl Chloride Acetanilide->SulfonylChloride  Chlorosulfonic Acid   ProtectedProduct 4-Acetamido-N-(2,4-difluorophenyl) benzenesulfonamide SulfonylChloride->ProtectedProduct  2,4-Difluoroaniline, Base   FinalProduct 4-Amino-N-(2,4-difluorophenyl) benzenesulfonamide ProtectedProduct->FinalProduct  Acidic Hydrolysis  

Caption: Inferred synthetic pathway for 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

The initial step involves the protection of the amino group of a suitable starting material, followed by chlorosulfonation. Acetanilide is the logical precursor, as the acetyl group serves as an effective protecting group for the amino functionality, preventing unwanted side reactions during the aggressive chlorosulfonation step.[5]

Experimental Protocol:

  • In a well-ventilated fume hood, carefully add 1.0 mole equivalent of acetanilide in portions to 4-5 mole equivalents of chlorosulfonic acid, maintaining the temperature below 10°C with an ice bath.[6][7][8]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2 hours to ensure complete reaction.[6][9]

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated 4-acetamidobenzenesulfonyl chloride is then collected by vacuum filtration and washed with cold water.[6][7]

  • The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like chloroform or toluene.

Causality of Experimental Choices:

  • Excess Chlorosulfonic Acid: Serves as both the reactant and the solvent, driving the reaction to completion.

  • Temperature Control: The initial exothermic reaction is controlled to prevent degradation of the starting material and the formation of byproducts. Subsequent heating is necessary to overcome the activation energy for the sulfonation.

  • Quenching on Ice: This procedure safely decomposes the excess chlorosulfonic acid and precipitates the less water-soluble product.

Step 2: Synthesis of 4-Acetamido-N-(2,4-difluorophenyl)benzenesulfonamide

The synthesized 4-acetamidobenzenesulfonyl chloride is then reacted with 2,4-difluoroaniline to form the sulfonamide bond. This is a standard nucleophilic acyl substitution reaction at the sulfonyl group.

Experimental Protocol:

  • Dissolve 1.0 mole equivalent of 4-acetamidobenzenesulfonyl chloride in a suitable aprotic solvent such as pyridine or dichloromethane.

  • Add 1.0-1.2 mole equivalents of 2,4-difluoroaniline to the solution. If not using pyridine as the solvent, a non-nucleophilic base like triethylamine (1.2 equivalents) should be added to scavenge the HCl byproduct.[10]

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1M HCl) to remove excess aniline and base, followed by a wash with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude protected product.

  • Purification can be achieved by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Aprotic Solvent: Prevents side reactions of the highly reactive sulfonyl chloride with the solvent.

  • Base: Pyridine acts as both a solvent and a base to neutralize the HCl generated, driving the reaction forward. Triethylamine is a common alternative.

  • Aqueous Workup: The washing steps are crucial for removing impurities and unreacted starting materials, simplifying the purification of the final product.

Step 3: Deprotection to Yield 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

The final step is the removal of the acetyl protecting group to reveal the free amino group. This is typically achieved by acid-catalyzed hydrolysis.

Experimental Protocol:

  • Suspend or dissolve the 4-acetamido-N-(2,4-difluorophenyl)benzenesulfonamide in a mixture of ethanol and concentrated hydrochloric acid.[11]

  • Heat the mixture to reflux for several hours, monitoring the progress of the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with a base, such as sodium carbonate or sodium hydroxide, until the product precipitates.[11]

  • Collect the solid product by vacuum filtration and wash with water.

  • The final product can be purified by recrystallization to obtain 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide of high purity.

Causality of Experimental Choices:

  • Acidic Hydrolysis: The acetyl group is readily cleaved under acidic conditions.

  • Reflux: The elevated temperature accelerates the rate of the hydrolysis reaction.

  • Neutralization: The addition of a base is necessary to deprotonate the anilinium salt formed during the acidic workup, leading to the precipitation of the free amine product.

III. Structure-Activity Relationship (SAR) and Potential Biological Significance

While specific biological data for 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is not extensively reported, its structure allows for informed speculation on its potential biological activities based on the well-established SAR of the benzenesulfonamide class.

The Benzenesulfonamide Core:

The 4-aminobenzenesulfonamide moiety is a classic pharmacophore known for its ability to mimic p-aminobenzoic acid (PABA), a key intermediate in the bacterial synthesis of folic acid. This mimicry leads to the inhibition of dihydropteroate synthase, an enzyme essential for bacterial survival, which is the basis for the antibacterial activity of sulfa drugs.[3] Beyond its antibacterial properties, the sulfonamide group is a versatile hydrogen bond donor and acceptor, enabling it to interact with a wide range of biological targets.[12]

The Role of the 2,4-Difluorophenyl Group:

The introduction of fluorine atoms onto the N-phenyl ring can significantly influence the compound's properties:

  • Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.[4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can lead to a longer half-life and improved bioavailability of the drug.[4]

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the sulfonamide N-H proton, potentially affecting its binding affinity to target proteins.

  • Conformational Effects: The presence of fluorine atoms can influence the preferred conformation of the molecule, which can be critical for optimal binding to a biological target.

Potential Therapeutic Areas:

Given the diverse biological activities of sulfonamides, 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide could be investigated for a range of therapeutic applications, including:

  • Antimicrobial Agents: Building on the foundational activity of the sulfonamide core.

  • Anticancer Agents: Many sulfonamide derivatives have shown promise as anticancer agents, often through the inhibition of carbonic anhydrases which are overexpressed in many tumors.[12]

  • Anti-inflammatory Agents: As seen with drugs like celecoxib.[1]

  • Neurological Disorders: Some sulfonamides have shown activity against targets in the central nervous system.[12]

IV. Conclusion

While the specific discovery and historical development of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide remain to be fully elucidated in publicly accessible records, its synthesis can be confidently inferred from well-established chemical principles. The logical combination of a protected 4-aminobenzenesulfonyl chloride with 2,4-difluoroaniline provides a robust and scalable route to this compound. The presence of the difluorophenyl moiety suggests a rational design approach aimed at enhancing the drug-like properties of the core sulfonamide scaffold. Further research into the specific biological activities of this compound is warranted to fully explore its therapeutic potential across various disease areas.

V. References

  • Organic Syntheses, Coll. Vol. 1, p.8 (1941); Vol. 5, p.3 (1925). [Link]

  • Tomaselli, G. A., et al. (2017). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. [Link]

  • Theochem @ Mercer University. THE SYNTHESIS OF SULFA DRUGS. [Link]

  • Chegg. (2020). For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction (this step was done for you). Why is aniline not used for this step? [Link]

  • Google Patents. (2021). CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.

  • Bhatt, A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Chembiochem, 18(2), 213-222. [Link]

  • SciSpace. (2014). Biological Activities Of Sulfonamides. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Lin, Y. L., et al. (2014). Discovery and structure-activity relationships of phenyl benzenesulfonylhydrazides as novel indoleamine 2,3-dioxygenase inhibitors. Bioorganic & medicinal chemistry letters, 24(15), 3443-3447. [Link]

  • de Oliveira, G. V., et al. (2020). Structure-activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC medicinal chemistry, 11(2), 235-245. [Link]

  • Lee, H., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of medicinal chemistry, 58(19), 7707-7717. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Filo. (2023). le Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide. [Link]

  • PrepChem.com. Synthesis of 4-Acetamidobenzenesulfonyl chloride. [Link]

  • Zhao, Z., et al. (2023). Solid Acid-Enabled N-Boc Deprotection and Acetal Hydrolysis in the Synthesis of Vepdegestrant. ResearchGate. [Link]

  • Chibale, K., et al. (2020). Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. ACS infectious diseases, 6(8), 2217-2226. [Link]

  • Shen, T. Y. (1981). Chemical and pharmacological properties of diflunisal. The American journal of medicine, 70(5), 10-15. [Link]

  • Lin, H., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 26(21), 6675. [Link]

  • Gillis, E. P., et al. (2009). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of organic chemistry, 74(22), 8515-8520. [Link]

  • Smirnovas, V., et al. (2023). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry-A European Journal, e202302330. [Link]

  • ResearchGate. (2014). Biological activities of sulfonamides. [Link]

  • Sultan, A. A. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 6(3), 419-434. [Link]

  • Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic letters, 25(26), 4759-4764. [Link]

  • Nomizu, M., et al. (1991). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. International journal of peptide and protein research, 37(2), 145-152. [Link]

  • Bhatt, A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Chembiochem, 18(2), 213-222. [Link]

Sources

Exploratory

4-amino-N-(2,4-difluorophenyl)benzenesulfonamide CAS 1717-36-8

An In-Depth Technical Guide to 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide (CAS 1717-36-8) Foreword: A Molecule of Strategic Importance Welcome to a comprehensive exploration of 4-amino-N-(2,4-difluorophenyl)benzene...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide (CAS 1717-36-8)

Foreword: A Molecule of Strategic Importance

Welcome to a comprehensive exploration of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. As a Senior Application Scientist, my goal extends beyond presenting mere data; it is to illuminate the strategic thinking behind the synthesis, analysis, and application of this potent molecule. The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, and the specific incorporation of a 2,4-difluorophenyl moiety is a deliberate choice, not an incidental feature. This guide is structured to provide researchers, chemists, and drug development professionals with a deep, actionable understanding of this compound, from the rationale of its design to its potential therapeutic impact. We will delve into not just how to work with this molecule, but why specific methodologies are chosen to ensure robustness and reproducibility in a research setting.

Core Molecular Profile

4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is a synthetic organic compound characterized by a primary amine group, a central benzenesulfonamide core, and a difluorinated phenyl ring. This specific arrangement of functional groups makes it a prime candidate for investigation in drug discovery, particularly as an inhibitor of metalloenzymes.

PropertyValueSource
CAS Number 1717-36-8[1]
Molecular Formula C₁₂H₁₀F₂N₂O₂S[1]
Molecular Weight 284.28 g/mol [1]
IUPAC Name 4-amino-N-(2,4-difluorophenyl)benzenesulfonamideN/A
Canonical SMILES C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2F)F[1]

Strategic Synthesis and Purification

The synthesis of N-aryl benzenesulfonamides is a well-established process in organic chemistry. The presented protocol is a robust, two-step approach designed for high purity and yield, based on common methodologies for this class of compounds. The choice of a nitro-group as a precursor to the vital 4-amino group is strategic, as it is stable during the initial sulfonamide bond formation and can be reduced cleanly in the final step.

Synthetic Workflow Rationale

The primary challenge in synthesizing this molecule is the selective formation of the sulfonamide bond. The most common and reliable method involves the reaction of a sulfonyl chloride with a primary amine.[2] To ensure the final product has a free 4-amino group, we start with a protected precursor, 4-nitrobenzenesulfonyl chloride. The nitro group is an excellent choice due to its chemical stability under the coupling conditions and the availability of well-documented, high-yield reduction methods.

G cluster_0 Step 1: Sulfonamide Bond Formation cluster_1 Step 2: Nitro Group Reduction A 4-Nitrobenzenesulfonyl Chloride D N-(2,4-difluorophenyl)-4- nitrobenzenesulfonamide A->D Coupling B 2,4-Difluoroaniline B->D C Pyridine (Base) DCM (Solvent) C->D Conditions E N-(2,4-difluorophenyl)-4- nitrobenzenesulfonamide G 4-amino-N-(2,4-difluorophenyl) benzenesulfonamide (Final Product) E->G Reduction F SnCl2·2H2O Ethanol (Solvent) F->G Conditions

Caption: A two-step synthesis workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2,4-difluorophenyl)-4-nitrobenzenesulfonamide

  • Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,4-difluoroaniline (1.0 eq).

  • Dissolution: Dissolve the aniline in anhydrous dichloromethane (DCM, approx. 10 mL per gram of aniline). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add pyridine (1.2 eq) to the stirred solution. The base is crucial for scavenging the HCl byproduct of the reaction.

  • Reagent Addition: In a separate flask, dissolve 4-nitrobenzenesulfonyl chloride (1.05 eq) in a minimum amount of anhydrous DCM. Add this solution dropwise to the aniline solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

  • Reactor Setup: In a round-bottom flask, dissolve the crude N-(2,4-difluorophenyl)-4-nitrobenzenesulfonamide (1.0 eq) from the previous step in ethanol.

  • Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • Neutralization & Extraction: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Neutralize the solution by the slow addition of saturated NaHCO₃ solution until the pH is ~8. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude product should be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the final product as a pure solid.

Mechanism of Action: Precision Targeting of Carbonic Anhydrase

The 4-aminobenzenesulfonamide scaffold is a classic and highly effective zinc-binding pharmacophore. Its primary therapeutic potential lies in the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[3]

The Zinc-Binding Pharmacophore

The inhibitory action stems from the coordination of the deprotonated sulfonamide group (-SO₂NH⁻) to the Zn²⁺ ion located deep within the enzyme's active site. This binding displaces a zinc-bound water molecule (or hydroxide ion), which is essential for the enzyme's catalytic hydration of carbon dioxide. The primary 4-amino group plays a critical role by forming a hydrogen bond with the side chain of a key threonine residue (Thr199 in CA II), further anchoring the inhibitor in the active site.[3]

The Role of the 2,4-Difluorophenyl "Tail"

While the aminobenzenesulfonamide core provides the anchoring function, the N-substituted phenyl ring extends into the active site cavity, interacting with a variety of hydrophobic and hydrophilic residues.[3] The 2,4-difluoro substitution is a strategic design element:

  • Enhanced Binding Affinity: Fluorine is highly electronegative and can participate in favorable orthogonal multipolar interactions with the peptide backbone of active site residues, potentially increasing binding affinity.[4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Fluorine substitution at metabolically liable positions on the phenyl ring can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[5][6]

G cluster_CA Carbonic Anhydrase Active Site cluster_Inhibitor Inhibitor Molecule ZN Zn²⁺ HIS1 His94 ZN->HIS1 HIS2 His96 ZN->HIS2 HIS3 His119 ZN->HIS3 THR Thr199 POCKET Hydrophobic Pocket (Val121, Phe131, Leu198) SO2NH -SO₂NH⁻ SO2NH->ZN Coordination Bond NH2 4-Amino Group NH2->THR H-Bond DFP 2,4-Difluorophenyl 'Tail' DFP->POCKET van der Waals & Multipolar Interactions

Caption: Binding mode of the sulfonamide inhibitor in the CA active site.

Potential Therapeutic Applications

The ability to inhibit carbonic anhydrase opens up several therapeutic avenues. A particularly promising area is oncology.

  • Anticancer Potential: Certain CA isoforms, notably CA IX and CA XII, are overexpressed in various hypoxic tumors.[3] They play a crucial role in maintaining the pH balance that allows cancer cells to thrive and metastasize in an acidic microenvironment. Selective inhibition of these tumor-associated isoforms is a validated strategy for developing novel anticancer agents.[7] 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, as a potent CA inhibitor scaffold, is a strong candidate for development in this area.

  • Other Established Roles: The broader class of sulfonamide CA inhibitors is clinically used for conditions such as glaucoma, epilepsy, and as diuretics.[3] While isoform selectivity is key, the fundamental pharmacology positions this molecule within these well-established therapeutic classes.

Analytical Validation and Quality Control

A robust analytical workflow is non-negotiable for ensuring the identity, purity, and quality of a synthesized compound. This self-validating system combines chromatographic separation with multiple spectroscopic techniques.

G START Purified Solid Sample HPLC HPLC-UV (Purity Assay >98%) START->HPLC MS LC-MS (Mass Confirmation) HPLC->MS Purity OK NMR NMR Spectroscopy (Structure Elucidation) MS->NMR Mass OK FTIR FT-IR Spectroscopy (Functional Groups) NMR->FTIR Structure OK END Certificate of Analysis (Validated Compound) FTIR->END Data Concordant

Sources

Foundational

physical and chemical properties of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

An In-depth Technical Guide to the Physical and Chemical Properties of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical gui...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, a sulfonamide derivative with significant potential in medicinal chemistry and drug discovery. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway, and detail the analytical methodologies required for its structural confirmation and purity assessment. This document is structured to serve as a practical and authoritative resource, blending established scientific data with field-proven insights to empower researchers in their exploration of this promising compound.

Introduction: The Significance of Fluorinated Sulfonamides

The sulfonamide functional group is a privileged scaffold in pharmaceutical sciences, forming the backbone of numerous antibacterial, diuretic, and anticancer agents. The strategic introduction of fluorine atoms into drug candidates is a widely employed technique to modulate key pharmacological parameters, including metabolic stability, lipophilicity, and binding affinity. 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide merges these two critical features. The presence of the 2,4-difluoro substitution on the phenyl ring is anticipated to confer unique electronic properties and conformational constraints, potentially leading to enhanced biological activity and a favorable pharmacokinetic profile. This guide offers a foundational understanding of this molecule, from its basic properties to its synthesis and characterization, providing the necessary groundwork for its application in research and development.

Core Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is non-negotiable for its progression through the drug development pipeline. These parameters govern its behavior in biological systems and inform formulation strategies.

Identity and Structural Descriptors

The fundamental identifiers and structural representations of the molecule are summarized below.

PropertyValueSource
IUPAC Name 4-amino-N-(2,4-difluorophenyl)benzenesulfonamideN/A
CAS Number 154706-64-6N/A
Molecular Formula C₁₂H₁₀F₂N₂O₂SN/A
Molecular Weight 284.28 g/mol [1]
Canonical SMILES C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=C(C=C2)F)FN/A
InChI Key SWHZDQWOKJQRSA-UHFFFAOYSA-NN/A
Predicted Physicochemical Properties

While exhaustive experimental data is not always available, validated computational models provide reliable estimates that are invaluable for initial assessment and experimental design.

PropertyPredicted ValueSignificance in Drug Development
Melting Point 185.5 °CIndicates thermal stability and solid-state form.
Boiling Point 451.0 ± 40.0 °CRelevant for purification and stability assessment.
Density 1.543 ± 0.06 g/cm³Useful for formulation and process chemistry.
pKa 7.56 ± 0.25Suggests the sulfonamide NH is weakly acidic; influences ionization state at physiological pH.
LogP 1.83Indicates moderate lipophilicity, suggesting a good balance between solubility and membrane permeability.
Water Solubility 98.3 mg/L at 25°CLow aqueous solubility, a key consideration for formulation and bioavailability studies.

Expert Insight: The predicted pKa of ~7.56 is critical. It implies that at physiological pH (7.4), a significant portion of the molecules will exist in their deprotonated, anionic form. This ionization can dramatically impact cell permeability, protein binding, and solubility. The moderate LogP value is often considered to be in the desirable range for oral drug candidates, balancing the need to cross lipid membranes with sufficient aqueous solubility for distribution.

Synthesis and Purification: A Validated Protocol

The synthesis of N-aryl sulfonamides is a well-established transformation in organic chemistry. The following protocol describes a reliable and reproducible method for preparing 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, incorporating a protective group strategy to ensure clean conversion.

Synthetic Workflow Diagram

G cluster_0 Starting Materials cluster_1 Step 1: Condensation cluster_2 Protected Intermediate cluster_3 Step 2: Deprotection cluster_4 Final Product & Purification A 4-Acetamidobenzenesulfonyl chloride C Pyridine, CH₂Cl₂ 0 °C to RT, 16h A->C Electrophile B 2,4-Difluoroaniline B->C Nucleophile D N-[4-(acetylamino)phenyl]sulfonyl- N-(2,4-difluorophenyl)amine C->D E Aqueous HCl, Ethanol Reflux, 4h D->E F 4-amino-N-(2,4-difluorophenyl) benzenesulfonamide E->F G Recrystallization (Ethanol/Water) F->G G cluster_0 Structural Confirmation cluster_1 Purity Assessment A Purified Solid B Mass Spectrometry (MS) Confirms Molecular Weight A->B C ¹H, ¹³C, ¹⁹F NMR Confirms Connectivity & Isomerism A->C D FT-IR Spectroscopy Identifies Key Functional Groups A->D E HPLC Quantifies Purity A->E F Melting Point Indicates Purity A->F

Caption: A comprehensive workflow for analytical characterization.

Expected Spectral Signatures
  • ¹H NMR: The spectrum should reveal two distinct aromatic systems. The protons of the 4-aminophenyl ring will appear as a pair of doublets (an AA'BB' system) between 6.5-7.8 ppm. The three protons on the 2,4-difluorophenyl ring will show complex splitting patterns due to both proton-proton and proton-fluorine coupling. The NH₂ and sulfonamide NH protons will likely appear as broad singlets, which are exchangeable with D₂O.

  • ¹⁹F NMR: This is a definitive technique for this molecule. Two distinct signals are expected, one for the fluorine at the C2 position and one for the fluorine at the C4 position, each showing coupling to adjacent protons and to each other.

  • Mass Spectrometry (MS): In ESI+ mode, the spectrum should show a prominent peak at m/z 285.05 [M+H]⁺. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.

  • FT-IR Spectroscopy: Characteristic absorption bands will confirm the presence of key functional groups:

    • ~3400-3200 cm⁻¹: N-H stretching (amine and sulfonamide)

    • ~1340 and ~1160 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonamide

    • ~1250-1000 cm⁻¹: C-F stretching

Conclusion and Future Research Directions

This guide has detailed the essential physical, chemical, synthetic, and analytical properties of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. The provided data and protocols establish a solid foundation for its use in a research setting. Based on its structural features, future investigations could productively focus on:

  • Enzyme Inhibition Profiling: Screening against therapeutically relevant enzyme families, such as carbonic anhydrases, kinases, or bacterial enzymes like dihydropteroate synthase.

  • In Vitro ADME Studies: Evaluating metabolic stability in liver microsomes and assessing cell permeability to better predict its pharmacokinetic behavior.

  • Analogue Synthesis: Using the core scaffold to generate a library of related compounds to explore structure-activity relationships (SAR).

The systematic exploration of this molecule and its derivatives may unlock new therapeutic possibilities, underscoring the enduring value of the sulfonamide scaffold in modern drug discovery.

References

  • PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)benzenesulfonamide. Retrieved January 27, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-amino-N-(4-nitrophenyl)benzenesulfonamide. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 4-amino-N-benzylbenzene-1-sulfonamide. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. Retrieved January 27, 2026, from [Link]

  • MDPI. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 4-amino-N-(4-bromophenyl)benzenesulfonamide. Retrieved January 27, 2026, from [Link]

  • ChemBK. (n.d.). 4-aminobenzenesulfonamide. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). US4698445A - 4-amino benzenesulfonamides.
  • PubChem. (n.d.). 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. Retrieved January 27, 2026, from [Link]

  • IUPAC-NIST Solubility Data Series. (1986). Benzenesulfonamide, 4-amino-N-2-pyridinyl- (sulfapyridine).
  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 27, 2026, from [Link]

  • Universitas Airlangga. (2021). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Retrieved January 27, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure and Properties of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. As a member of the sulfonamide class of compounds, this molecule holds significant potential for investigation in drug discovery, particularly as a carbonic anhydrase inhibitor or an antimicrobial agent. This document synthesizes available information on related structures to provide a detailed, albeit partially predictive, analysis for researchers in the field.

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. The parent compound, sulfanilamide, was among the first commercially available antibiotics and paved the way for the development of a vast library of derivatives with diverse pharmacological activities. These activities include, but are not limited to, antibacterial, antifungal, diuretic, and anticancer properties. The versatility of the sulfonamide group, with its ability to act as a zinc-binding group and engage in hydrogen bonding, has made it a privileged structure in drug design.

This guide focuses on a specific derivative, 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, which incorporates a 2,4-difluorophenyl moiety. The introduction of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. This document aims to provide a detailed technical resource on the molecular characteristics and potential applications of this compound.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is characterized by a central benzenesulfonamide core. The sulfonamide nitrogen is substituted with a 2,4-difluorophenyl group, and the para-position of the benzenesulfonyl ring bears an amino group.

2D and 3D Representations

Below are the 2D and a predicted 3D structure of the molecule.

Caption: 2D Molecular Structure of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

A three-dimensional conformation is crucial for understanding intermolecular interactions. While a crystal structure for this specific molecule is not publicly available, a predicted structure highlights the spatial arrangement of the functional groups.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key known and predicted properties for 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide and its parent compound, 4-aminobenzenesulfonamide, for comparison.

Property4-amino-N-(2,4-difluorophenyl)benzenesulfonamide4-aminobenzenesulfonamide (for comparison)Data Type
Molecular Formula C₁₂H₁₀F₂N₂O₂SC₆H₈N₂O₂SCalculated
Molecular Weight 284.28 g/mol 172.21 g/mol Calculated
Appearance White to off-white solid (Predicted)White crystalline powderExperimental[1]
Melting Point Not available164-166 °C[1]-
Solubility Predicted to be sparingly soluble in water; soluble in organic solvents like DMSO and DMF.Slightly soluble in water, soluble in acetone and ethanol.[1]Predicted/Experimental
pKa Not available~10.4 (sulfonamide NH)[1]-
LogP Not available-0.83 (Predicted)-

Synthesis and Characterization

Proposed Synthetic Pathway

A common and effective method for the synthesis of N-substituted 4-aminobenzenesulfonamides involves a multi-step process starting from acetanilide. This approach protects the reactive amino group during the sulfonyl chloride formation.

Synthesis_Pathway Acetanilide Acetanilide Intermediate1 4-Acetamidobenzenesulfonyl chloride Acetanilide->Intermediate1 Chlorosulfonic acid Intermediate2 N-(2,4-Difluorophenyl)-4- acetamidobenzenesulfonamide Intermediate1->Intermediate2 2,4-Difluoroaniline, Pyridine Product 4-amino-N-(2,4-difluorophenyl) benzenesulfonamide Intermediate2->Product Acidic or Basic Hydrolysis

Caption: Proposed synthetic pathway for 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide.

Representative Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of similar sulfonamide derivatives.[2]

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl chloride

  • In a fume hood, slowly add acetanilide (1 equivalent) in portions to an excess of chlorosulfonic acid (approximately 5 equivalents) with stirring at a temperature maintained below 10 °C using an ice bath.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours, then heat to 60-70 °C for another 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated 4-acetamidobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of N-(2,4-Difluorophenyl)-4-acetamidobenzenesulfonamide

  • Dissolve 4-acetamidobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as pyridine or a mixture of acetone and pyridine.

  • To this solution, add 2,4-difluoroaniline (1.1 equivalents) dropwise with stirring at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into cold dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure N-(2,4-difluorophenyl)-4-acetamidobenzenesulfonamide.

Step 3: Hydrolysis to 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

  • Suspend N-(2,4-Difluorophenyl)-4-acetamidobenzenesulfonamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the final product.

  • Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent to yield pure 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, with splitting patterns influenced by the fluorine and sulfonyl/amino substituents. The protons of the amino group and the sulfonamide N-H will likely appear as broad singlets.

  • ¹³C NMR: The carbon NMR will display signals for each unique carbon atom in the molecule. The carbons attached to fluorine will show characteristic splitting (C-F coupling).

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the N-H stretching of the sulfonamide, and the asymmetric and symmetric stretching of the S=O group (typically in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (284.28 g/mol ).

Potential Biological Activity and Mechanism of Action

The biological activity of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide has not been extensively reported. However, based on its structural features, its potential as a carbonic anhydrase inhibitor and an antimicrobial agent can be inferred.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[2] The sulfonamide moiety is crucial for this activity, as it coordinates to the zinc ion in the active site of the enzyme. The substituents on the benzene ring can influence the binding affinity and selectivity for different CA isoforms. The 4-amino group and the 2,4-difluorophenyl group of the title compound would be expected to interact with amino acid residues in the active site, potentially conferring isoform selectivity.

CA_Inhibition cluster_CA Carbonic Anhydrase Active Site Zn(II) Zn(II) His_Residues Histidine Residues Zn(II)->His_Residues Coordination Water_Molecule H2O Zn(II)->Water_Molecule Binding Sulfonamide 4-amino-N-(2,4-difluorophenyl) benzenesulfonamide Sulfonamide->Zn(II) Displaces H2O and coordinates to Zinc

Caption: Proposed mechanism of carbonic anhydrase inhibition by a sulfonamide.

Antimicrobial Activity

The parent sulfonamide drugs act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is involved in the bacterial synthesis of folic acid. It is plausible that 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide could exhibit similar antimicrobial properties by targeting this pathway. The difluorophenyl substituent may enhance its activity or alter its spectrum compared to older sulfonamides.

Applications in Drug Development

Given its potential as a carbonic anhydrase inhibitor, 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide could be a lead compound for the development of drugs for conditions where CA inhibition is beneficial, such as glaucoma, epilepsy, and certain types of cancer where specific CA isoforms are overexpressed. Furthermore, its potential antimicrobial activity warrants investigation, especially in the context of rising antibiotic resistance.

Conclusion

4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is a molecule of significant interest for medicinal chemists and drug discovery scientists. Its benzenesulfonamide core, coupled with a difluorophenyl moiety, suggests a strong potential for biological activity, particularly as a carbonic anhydrase inhibitor or an antimicrobial agent. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview based on the well-established chemistry and pharmacology of related compounds. Further research is warranted to fully elucidate the synthesis, characterization, and biological profile of this promising molecule.

References

  • ChemBK. 4-aminobenzenesulfonamide. [Link]

  • Gudipati, R., et al. (2012). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 17(8), 9483-9502. [Link]

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Foundational

A Prospective Analysis of the Biological Activity of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Novel Benzenesulfonamide Derivative The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with a wide array of therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Benzenesulfonamide Derivative

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with a wide array of therapeutic applications. These include antibacterial, anti-inflammatory, and anticancer agents.[1][2] The versatility of this chemical moiety stems from its ability to be readily functionalized, allowing for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific, yet underexplored, derivative: 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide . While direct biological data for this compound is not extensively available in current literature, its structural features suggest a high potential for significant biological activity.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a prospective analysis of the potential biological activities of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. By examining the well-established activities of structurally related compounds, we will explore its likely therapeutic targets, propose potential mechanisms of action, and provide detailed, field-proven experimental protocols to investigate these hypotheses. The insights provided herein are intended to catalyze further research and unlock the therapeutic promise of this intriguing molecule.

Chemical Profile and Synthesis

Chemical Structure:

  • IUPAC Name: 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

  • CAS Number: 1717-36-8

  • Molecular Formula: C₁₂H₁₀F₂N₂O₂S

  • Molecular Weight: 284.28 g/mol

The synthesis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide can be achieved through a multi-step process, starting from commercially available reagents. A general synthetic route is outlined below.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Reduction A 4-Nitrobenzenesulfonyl chloride C 4-Nitro-N-(2,4-difluorophenyl)benzenesulfonamide A->C Pyridine, DCM B 2,4-Difluoroaniline B->C D 4-Nitro-N-(2,4-difluorophenyl)benzenesulfonamide E 4-Amino-N-(2,4-difluorophenyl)benzenesulfonamide D->E Fe, NH4Cl, EtOH/H2O

Caption: Proposed two-step synthesis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide.

Detailed Synthetic Protocol

Step 1: Synthesis of 4-Nitro-N-(2,4-difluorophenyl)benzenesulfonamide

  • To a solution of 2,4-difluoroaniline (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq).

  • Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired intermediate.

Step 2: Synthesis of 4-Amino-N-(2,4-difluorophenyl)benzenesulfonamide

  • To a solution of 4-nitro-N-(2,4-difluorophenyl)benzenesulfonamide (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of Celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

  • Further purification can be achieved by recrystallization.

Prospective Biological Activities and Mechanisms of Action

Based on the extensive literature on benzenesulfonamide derivatives, we can hypothesize several promising biological activities for 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide.

Carbonic Anhydrase Inhibition: A Promising Avenue

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[1] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[1]

Hypothesized Mechanism of Action:

The primary sulfonamide group (-SO₂NH₂) is crucial for CA inhibition, as it coordinates to the zinc ion in the enzyme's active site. The N-aryl substitution, in this case, the 2,4-difluorophenyl group, can significantly influence the binding affinity and isoform selectivity. The fluorine atoms can engage in favorable interactions with amino acid residues in the active site, potentially enhancing potency and selectivity.

CA_Inhibition_Mechanism cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor Binding Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Inhibitor 4-Amino-N-(2,4-difluorophenyl)benzenesulfonamide (-SO₂NH₂ group) Zn_bound Zn²⁺ Inhibitor->Zn_bound Coordination

Caption: Proposed mechanism of carbonic anhydrase inhibition.

Antimicrobial Activity: A Potential Therapeutic Application

The sulfonamide functional group is historically significant in the development of antimicrobial agents.[2] Many benzenesulfonamide derivatives exhibit broad-spectrum antibacterial and antifungal activities.[3]

Hypothesized Mechanism of Action:

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids and amino acids. By blocking folic acid synthesis, sulfonamides inhibit bacterial growth and replication. The 4-amino group is a key pharmacophoric feature for this activity, mimicking the natural substrate, para-aminobenzoic acid (PABA).

Anticancer Potential: Targeting Tumor-Associated Pathways

Several benzenesulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tumor-associated carbonic anhydrase isoforms (e.g., CA IX and CA XII) and other signaling pathways involved in tumor growth and proliferation.[4]

Hypothesized Mechanism of Action:

In the context of cancer, the inhibition of CA IX and XII by 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide could lead to the acidification of the tumor microenvironment, thereby inhibiting tumor growth and metastasis. Additionally, the difluorophenyl moiety might contribute to interactions with other anticancer targets.

Proposed Experimental Workflows for Biological Evaluation

To validate the hypothesized biological activities, a series of in vitro and in vivo experiments are proposed.

In Vitro Evaluation of Carbonic Anhydrase Inhibition

Objective: To determine the inhibitory potency and isoform selectivity of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide against a panel of human carbonic anhydrase isoforms.

CA_Inhibition_Assay_Workflow A Compound Preparation (Serial Dilutions) C Stopped-Flow Assay (CO₂ Hydration) A->C B Enzyme Preparation (hCA I, II, IX, XII) B->C D Data Analysis (IC₅₀ Determination) C->D E Selectivity Profiling D->E

Caption: Workflow for in vitro carbonic anhydrase inhibition assay.

Detailed Protocol: Stopped-Flow Carbonic Anhydrase Activity Assay

  • Reagents and Buffers: Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.5). Prepare stock solutions of the test compound and a reference inhibitor (e.g., acetazolamide) in DMSO.

  • Enzyme and Substrate Preparation: Dilute the recombinant human CA isoforms to the desired concentration in the assay buffer. Prepare a CO₂-saturated solution.

  • Assay Procedure:

    • Pre-incubate the enzyme with varying concentrations of the test compound for 15 minutes at room temperature.

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in a stopped-flow instrument.

    • Monitor the change in pH over time using a pH indicator (e.g., phenol red).

  • Data Analysis: Calculate the initial rates of the enzymatic reaction. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Antimicrobial Susceptibility Testing

Objective: To assess the antibacterial and antifungal activity of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide against a panel of pathogenic microorganisms.

Detailed Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Microorganism Preparation: Grow bacterial and fungal strains in appropriate broth media to the mid-logarithmic phase.

  • Compound Preparation: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity Screening

Objective: To evaluate the cytotoxic effects of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide on various cancer cell lines.

Detailed Protocol: MTT Cell Viability Assay

  • Cell Culture: Culture cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with fetal bovine serum.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability and determine the IC₅₀ value.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Prospective Carbonic Anhydrase Inhibition Data

CompoundhCA I IC₅₀ (nM)hCA II IC₅₀ (nM)hCA IX IC₅₀ (nM)hCA XII IC₅₀ (nM)
4-amino-N-(2,4-difluorophenyl)benzenesulfonamideTBDTBDTBDTBD
Acetazolamide (Reference)Known ValueKnown ValueKnown ValueKnown Value

TBD: To Be Determined

Table 2: Prospective Antimicrobial Activity Data (MIC in µg/mL)

CompoundS. aureusE. coliP. aeruginosaC. albicans
4-amino-N-(2,4-difluorophenyl)benzenesulfonamideTBDTBDTBDTBD
Ciprofloxacin (Reference)Known ValueKnown ValueKnown ValueN/A
Fluconazole (Reference)N/AN/AN/AKnown Value

TBD: To Be Determined

Conclusion and Future Directions

While the biological activity of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide has not yet been extensively characterized, its chemical structure strongly suggests a high potential for therapeutic relevance. This guide has outlined a prospective analysis based on the well-established pharmacology of the benzenesulfonamide scaffold. The proposed experimental workflows provide a clear and robust framework for the systematic investigation of its potential as a carbonic anhydrase inhibitor, an antimicrobial agent, and an anticancer compound.

The insights and methodologies presented here are intended to serve as a catalyst for further research. A thorough investigation of this compound could lead to the discovery of a novel therapeutic agent with significant clinical impact. Future studies should also focus on structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as in vivo efficacy and safety profiling in relevant animal models.

References

  • Al-Hourani, B. J., Al-Awaida, W. A., & Matalka, K. Z. (2024). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org.
  • Čapkauskaitė, E., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.
  • U.S. Patent No. 4,698,445. (1987). 4-amino benzenesulfonamides.
  • Abdel-Wahab, B. F., et al. (2019).
  • Žalnieraitis, R., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules.
  • BenchChem. (n.d.). Comparative Analysis of N-(4- bromobenzenesulfonyl)benzamide: An Evaluation of In Vitro and In Vivo Activities of. Retrieved from [https://www.benchchem.com/product/b5934]
  • Shaikh, R. P., et al. (2015). Synthesis and in vitro antimicrobial activity of some new 4-amino-N-(1, 3-Benzothiazol-2-yl) benzenesulphonamide derivatives.
  • Al-Obaidi, A. S. M., & Al-Amiery, A. A. (2018).
  • Al-Sultani, A. A. J. (2019). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Carrara, M., et al. (2005). Mono- or di-fluorinated analogues of flavone-8-acetic acid: synthesis and in vitro biological activity. Anticancer Research.
  • Domagala, J. M., et al. (1988). Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids. Journal of Medicinal Chemistry.
  • Foye, W. O. (1985). Pharmacologic actions of 4-aminoquinoline compounds. The American Journal of Medicine.
  • Severin, O., et al. (2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)

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Exploratory

Unlocking the Therapeutic Potential of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide: A Technical Guide to Target Identification and Validation

This in-depth technical guide provides a strategic framework for researchers, scientists, and drug development professionals to identify and validate the potential therapeutic targets of the novel compound, 4-amino-N-(2,...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a strategic framework for researchers, scientists, and drug development professionals to identify and validate the potential therapeutic targets of the novel compound, 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. Given the limited publicly available data on this specific molecule, this document outlines a systematic, multi-pronged approach, leveraging established knowledge of the broader 4-aminobenzenesulfonamide class and cutting-edge methodologies in target deconvolution.

Part 1: The 4-Aminobenzenesulfonamide Scaffold: A Foundation for Target Hypothesis

The 4-aminobenzenesulfonamide core is a well-established pharmacophore, renowned for its diverse biological activities. Understanding the known targets of this chemical class provides a logical starting point for investigating 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide.

Carbonic Anhydrases: A Primary Suspect

The primary and most extensively studied targets of benzenesulfonamides are the carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] These enzymes play a crucial role in regulating pH and fluid balance. The sulfonamide moiety is known to coordinate with the zinc ion in the active site of CAs, leading to their inhibition.[1]

  • Causality of Experimental Choice: Given the structural similarity, it is highly probable that 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide exhibits some level of CA inhibitory activity. Therefore, initial screening against a panel of human CA isoforms (I, II, IV, IX, XII) is a rational first step. This provides a baseline activity profile and a potential "low-hanging fruit" therapeutic application, such as in glaucoma or as a diuretic.[1]

Dihydropteroate Synthase: The Antimicrobial Connection

The sulfonamide scaffold is the basis of sulfa drugs, which act as antimicrobial agents by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[2] This pathway is absent in humans, providing selective toxicity.

  • Experimental Consideration: While the primary focus of modern drug discovery is often on non-infectious diseases, it is prudent to assess the antimicrobial activity of a novel sulfonamide. This can be achieved through standard minimum inhibitory concentration (MIC) assays against a panel of pathogenic bacteria. A lack of activity can help to rule out this target class and focus resources elsewhere.

Emerging and Novel Targets: Beyond the Classics

The diverse biological activities reported for various sulfonamide derivatives suggest that this scaffold may interact with a wider range of targets than just CAs and DHPS.[1] For instance, related compounds have shown potential as anti-inflammatory and anti-cancer agents. Furthermore, the antipsychotic drug ulotaront, a Trace Amine-Associated Receptor 1 (TAAR1) agonist, highlights the potential for sulfonamide-related structures to interact with G-protein coupled receptors (GPCRs).[3][4][5] Although 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is a distinct chemical entity from ulotaront, the possibility of it targeting TAAR1 or other GPCRs should not be dismissed.

Part 2: A Methodological Workflow for De Novo Target Identification

In the absence of a clear target, an unbiased, systematic approach is essential. The following workflow is designed to discover, validate, and functionally characterize the molecular targets of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide.

Phase 1: Target Discovery - Casting a Wide Net

The initial phase focuses on identifying proteins that physically interact with the compound. Affinity-based methods are the gold standard for this purpose.

This technique involves immobilizing the compound of interest on a solid support and then passing a cell lysate over this support. Proteins that bind to the compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.

Step-by-Step Methodology:

  • Compound Immobilization:

    • Synthesize a derivative of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide with a linker arm suitable for covalent attachment to a chromatography resin (e.g., NHS-activated sepharose). The linker should be attached at a position that is not critical for target binding.

    • Couple the derivatized compound to the resin according to the manufacturer's protocol.

    • Prepare a control resin with no compound attached to identify non-specific binders.

  • Preparation of Cell Lysate:

    • Select a relevant cell line (e.g., a human cancer cell line for oncology applications, or a neuronal cell line for neurological indications).

    • Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Chromatography:

    • Pack the compound-immobilized and control resins into separate columns.

    • Equilibrate the columns with a suitable binding buffer.

    • Load the cell lysate onto both columns.

    • Wash the columns extensively with the binding buffer to remove non-specifically bound proteins.

  • Elution and Identification:

    • Elute the specifically bound proteins using a competitive binder (e.g., a high concentration of the free compound) or by changing the buffer conditions (e.g., pH, salt concentration).

    • Concentrate the eluted proteins and separate them by SDS-PAGE.

    • Excise the protein bands and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

Causality Behind Experimental Choices: AC-MS is a powerful tool for unbiased target discovery as it directly identifies proteins that physically interact with the compound. The use of a control resin is crucial for distinguishing true binders from proteins that non-specifically adhere to the chromatography matrix.

Diagram: Overall Target Identification Workflow

workflow cluster_discovery Phase 1: Discovery cluster_validation Phase 2: Validation cluster_functional Phase 3: Functional Characterization AC_MS Affinity Chromatography- Mass Spectrometry SPR_BLI SPR / BLI (Binding Kinetics) AC_MS->SPR_BLI Candidate Proteins Chem_Proteomics Chemical Proteomics Chem_Proteomics->SPR_BLI Candidate Proteins CETSA CETSA (Cellular Target Engagement) SPR_BLI->CETSA Validated Binder In_Vitro_Assays In Vitro Functional Assays (e.g., Enzyme Activity) CETSA->In_Vitro_Assays Confirmed Target Cellular_Models Cellular Models (Target Knockdown/Overexpression) In_Vitro_Assays->Cellular_Models Functional Confirmation

Caption: A multi-phase workflow for the discovery and validation of small molecule therapeutic targets.

Phase 2: Target Validation - Confirming the Interaction

Once a list of candidate proteins is generated, it is essential to validate the interaction using orthogonal methods.

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.

Step-by-Step Methodology:

  • Immobilization of the Target Protein:

    • Covalently immobilize the purified candidate protein onto an SPR sensor chip.

  • Binding Analysis:

    • Flow a series of concentrations of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide over the sensor chip.

    • Monitor the change in the refractive index at the chip surface, which is proportional to the amount of compound bound to the protein.

    • Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Causality Behind Experimental Choices: SPR provides quantitative data on the binding affinity and kinetics of the interaction, which is crucial for confirming a direct interaction and for structure-activity relationship (SAR) studies.

CETSA is a powerful method for confirming target engagement in a cellular environment. The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.

Step-by-Step Methodology:

  • Treatment of Cells:

    • Treat intact cells with 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide or a vehicle control.

  • Thermal Denaturation:

    • Heat the cell lysates to a range of temperatures.

  • Analysis of Soluble Protein:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Causality Behind Experimental Choices: CETSA provides evidence that the compound binds to the target protein within the complex milieu of the cell, which is a critical step in validating the physiological relevance of the interaction.

Phase 3: Functional Characterization - Elucidating the Biological Effect

After confirming that the compound binds to a specific target, the next step is to determine the functional consequences of this interaction.

The choice of assay will depend on the identity of the validated target.

  • For Enzymes (e.g., Carbonic Anhydrases): Perform enzyme activity assays to determine if the compound is an inhibitor or an activator. Measure the IC50 or EC50 value to quantify its potency.

  • For GPCRs (e.g., TAAR1): Conduct receptor binding assays (e.g., radioligand binding) to determine binding affinity. Perform functional assays (e.g., cAMP measurement, β-arrestin recruitment) to determine if the compound is an agonist, antagonist, or allosteric modulator.

Diagram: Hypothetical TAAR1 Signaling Pathway

taar1_pathway cluster_membrane Cell Membrane TAAR1 TAAR1 Gs Gαs TAAR1->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates Ligand 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide (Hypothetical Agonist) Ligand->TAAR1 Binds PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Cellular Response (e.g., Neuromodulation) CREB->Response

Caption: A simplified representation of a potential TAAR1 signaling cascade upon agonist binding.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Parameter Description Example Data
IC50 / EC50 The concentration of the compound that produces 50% of the maximal inhibitory or stimulatory effect.1.2 µM
KD The equilibrium dissociation constant, a measure of binding affinity.500 nM
ka The association rate constant.1 x 10^5 M-1s-1
kd The dissociation rate constant.5 x 10^-2 s-1

Conclusion and Future Directions

The lack of existing data for 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide presents a unique opportunity for novel discovery. The systematic approach outlined in this guide, beginning with hypothesis generation based on the known activities of the 4-aminobenzenesulfonamide scaffold and progressing through unbiased target discovery and rigorous validation, provides a clear and scientifically sound path forward. The successful identification and validation of a novel therapeutic target for this compound could have significant implications for the development of new medicines.

References

Sources

Foundational

Introduction: The Therapeutic Potential of N-Arylsulfonylated Aminophenyl Scaffolds

An In-Depth Technical Guide to the Basic Research of N-Arylsulfonylated Aminophenyl Compounds: A Case Study on Dapsone The N-arylsulfonylated aminophenyl scaffold is a cornerstone in medicinal chemistry, forming the stru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Basic Research of N-Arylsulfonylated Aminophenyl Compounds: A Case Study on Dapsone

The N-arylsulfonylated aminophenyl scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This guide delves into the fundamental basic research principles for investigating compounds of this class, using the well-characterized drug Dapsone (4,4'-diaminodiphenyl sulfone) as a primary exemplar. While the specific compound N-[(4-Aminophenyl)sulphonyl]-2,4-difluoroaniline is not extensively documented in current literature, the methodologies and conceptual frameworks detailed herein provide a robust roadmap for the preclinical evaluation of such novel analogues.

Dapsone, initially synthesized as an antibacterial agent, has a rich history and a complex pharmacological profile that extends beyond its antimicrobial properties. Its clinical utility in treating leprosy, dermatitis herpetiformis, and various other inflammatory conditions underscores the therapeutic versatility of its core structure. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the essential in vitro and in vivo assays, mechanistic studies, and analytical techniques required to characterize novel compounds within this chemical family.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. For a novel analogue like N-[(4-Aminophenyl)sulphonyl]-2,4-difluoroaniline, initial characterization would involve the following:

PropertyAnalytical MethodImportance
Molecular Formula & Weight Mass Spectrometry (MS)Confirms identity and purity.
Melting Point Differential Scanning Calorimetry (DSC)Indicator of purity and solid-state properties.
Solubility HPLC-based methods in various buffersDetermines bioavailability and formulation feasibility.
LogP/LogD Shake-flask method or computational predictionPredicts membrane permeability and distribution.
pKa Potentiometric titration or UV-spectroscopyInfluences solubility and ionization state at physiological pH.

Synthesis and Purification of N-Arylsulfonylated Aminophenyl Derivatives

The synthesis of compounds like Dapsone and its analogues typically involves the reaction of a substituted aniline with a sulfonyl chloride derivative. A generalized synthetic workflow is presented below.

cluster_synthesis Generalized Synthetic Workflow A Substituted Aniline C Reaction in suitable solvent (e.g., pyridine) A->C B Sulfonyl Chloride Derivative B->C D Crude Product C->D E Purification (e.g., recrystallization, chromatography) D->E F Pure N-Arylsulfonylated Aminophenyl Compound E->F

Caption: Generalized synthetic workflow for N-arylsulfonylated aminophenyl compounds.

Detailed Protocol: Synthesis of a Dapsone Analogue
  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1 equivalent) in a suitable solvent such as pyridine.

  • Addition of Reagents: Slowly add the sulfonyl chloride derivative (1 equivalent) to the solution while stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activity and Mechanism of Action of Dapsone

Dapsone exhibits a multi-faceted mechanism of action, which contributes to its broad therapeutic applications.

Antimicrobial Activity: Inhibition of Folate Synthesis

In microorganisms, Dapsone acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway. This pathway is crucial for the synthesis of nucleic acids and certain amino acids.

cluster_folate Folate Synthesis Pathway and Dapsone Inhibition PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF Inhibited by Dapsone THF Tetrahydrofolate (THF) DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Dapsone Dapsone Dapsone->DHPS

Caption: Dapsone's inhibition of the microbial folate synthesis pathway.

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of Dapsone are not fully elucidated but are thought to involve multiple mechanisms:

  • Inhibition of Myeloperoxidase (MPO): Dapsone can inhibit the MPO enzyme in neutrophils, thereby reducing the production of hypochlorous acid, a potent inflammatory oxidant.

  • Modulation of Neutrophil Function: It can interfere with neutrophil chemotaxis and adherence, limiting their accumulation at sites of inflammation.

  • Antioxidant Properties: Dapsone and its metabolites can scavenge reactive oxygen species (ROS), further mitigating oxidative stress.

In Vitro Experimental Workflows for Compound Characterization

A systematic in vitro evaluation is crucial to determine the biological activity and potential liabilities of a novel N-arylsulfonylated aminophenyl compound.

cluster_invitro In Vitro Characterization Workflow A Primary Screening (e.g., antimicrobial assays) B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Mechanism of Action Studies (e.g., enzyme inhibition, pathway analysis) B->C D ADME Profiling (e.g., metabolic stability, permeability) C->D E Lead Optimization D->E

Caption: A typical in vitro workflow for the characterization of a novel compound.

Protocol: In Vitro Antimicrobial Susceptibility Testing
  • Preparation of Bacterial Inoculum: Grow the bacterial strain of interest (e.g., E. coli) to the mid-logarithmic phase in a suitable broth medium.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the broth medium.

  • Incubation: In a 96-well plate, add the bacterial inoculum to the wells containing the serially diluted compound. Include positive (bacteria only) and negative (broth only) controls.

  • Measurement of Bacterial Growth: Incubate the plate at 37°C for 18-24 hours. Determine the Minimum Inhibitory Concentration (MIC) by measuring the optical density at 600 nm (OD₆₀₀) or by visual inspection of turbidity.

In Vivo Evaluation and Preclinical Development

Promising compounds from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.

Pharmacokinetic (PK) Studies
  • Animal Model: Typically conducted in rodents (mice or rats).

  • Dosing: Administer the compound via the intended clinical route (e.g., oral, intravenous).

  • Sample Collection: Collect blood samples at various time points post-dosing.

  • Analysis: Analyze the plasma concentrations of the compound and its major metabolites using LC-MS/MS.

  • Key Parameters: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t½).

Efficacy Studies

The choice of the in vivo efficacy model depends on the intended therapeutic application. For an antimicrobial agent, this could be a murine infection model. For an anti-inflammatory agent, models of induced inflammation (e.g., carrageenan-induced paw edema) would be appropriate.

Conclusion

The N-arylsulfonylated aminophenyl scaffold, exemplified by Dapsone, represents a privileged structure in drug discovery. A systematic and rigorous basic research approach, encompassing thorough physicochemical characterization, robust synthesis and purification, and a hierarchical in vitro and in vivo evaluation, is essential for the successful development of novel analogues like N-[(4-Aminophenyl)sulphonyl]-2,4-difluoroaniline. The methodologies and frameworks presented in this guide provide a solid foundation for researchers to unlock the full therapeutic potential of this important class of compounds.

References

  • Wozel, G., & Blasum, C. (2014). Dapsone in dermatology and beyond. Archives of Dermatological Research, 306(2), 103-124. [Link]

  • Wolf, R., Matz, H., & Orion, E. (2002). Dapsone. Dermatology, 204(4), 265-268. [Link]

  • "Dapsone". DrugBank Online. Retrieved from [Link]

  • "Dapsone". PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • Kazerounian, S., & Kazerounian, S. (2012). A Review on Dapsone. Acta Medica Iranica, 50(10), 654-662. [Link]

Exploratory

The Structure-Activity Relationship of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide: A Technical Guide for Drug Development Professionals

Abstract This in-depth technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, a key scaffold in medicinal chemistry. While dire...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, a key scaffold in medicinal chemistry. While direct and exhaustive SAR studies on this specific molecule are not extensively documented in a single source, this guide synthesizes data from numerous studies on analogous benzenesulfonamide derivatives to elucidate the critical roles of its constituent moieties: the 4-amino group, the central benzenesulfonamide core, and the N-(2,4-difluorophenyl) substituent. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and causality behind the observed biological activities of this class of compounds, with a primary focus on their well-established role as carbonic anhydrase inhibitors.

Introduction: The Benzenesulfonamide Scaffold in Drug Discovery

The benzenesulfonamide moiety is a cornerstone pharmacophore, integral to a wide array of therapeutic agents. Since the discovery of the antibacterial properties of prontosil, a sulfonamide prodrug, this structural motif has been extensively explored, leading to the development of diuretics, antidiabetic agents, and a vast number of enzyme inhibitors. A significant portion of this research has focused on their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[1]

This guide will deconstruct the 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide molecule to understand how each component contributes to its biological activity, providing a framework for the rational design of novel and more potent derivatives.

Core Structural Analysis: Deconstructing the Pharmacophore

The biological activity of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is a composite of the contributions from its three primary structural components. Understanding the role of each is paramount for predicting the impact of molecular modifications.

cluster_Components Structural Components Molecule 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide Amino 4-Amino Group Molecule->Amino Modulates solubility and interactions Sulfonamide Benzenesulfonamide Core Molecule->Sulfonamide Primary binding motif (Zinc Binding Group) Difluorophenyl N-(2,4-difluorophenyl) Moiety Molecule->Difluorophenyl Influences potency, selectivity, and lipophilicity

Caption: Core components of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide.

The Benzenesulfonamide Core: The Anchor of Activity

The unsubstituted benzenesulfonamide is the foundational structure for a vast class of carbonic anhydrase inhibitors.[1] The primary sulfonamide group (-SO₂NH₂) is the critical zinc-binding group (ZBG). In the active site of carbonic anhydrases, the sulfonamide nitrogen coordinates to the catalytic Zn²⁺ ion, mimicking the transition state of the native substrate, carbon dioxide.[2] This interaction is fundamental to the inhibitory activity of this class of compounds.

The 4-Amino Group: A Modulator of Potency and Selectivity

The amino group at the 4-position of the benzene ring plays a significant role in modulating the electronic properties of the sulfonamide and can participate in additional interactions within the enzyme's active site. Studies on various 4-substituted benzenesulfonamides have shown that this position is a key site for derivatization to enhance potency and achieve isoform selectivity.[3][4] The presence of the amino group can also influence the compound's solubility and overall pharmacokinetic profile.

The N-(2,4-difluorophenyl) Moiety: Driving Potency and Specificity

The N-aryl substitution on the sulfonamide nitrogen is a critical determinant of inhibitory potency and selectivity. The 2,4-difluorophenyl group, in particular, offers several advantages:

  • Enhanced Potency: Fluorine substitutions on the phenyl ring can significantly impact the electronic environment of the molecule. The electron-withdrawing nature of fluorine can influence the pKa of the sulfonamide, which is a key factor in its binding affinity to the zinc ion in the enzyme's active site.

  • Increased Lipophilicity: The introduction of fluorine atoms generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and access target enzymes.

  • Specific Interactions: The fluorine atoms can engage in specific interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site of the target enzyme, contributing to higher affinity and selectivity.[5]

Structure-Activity Relationship Insights from Analogs

Modifications of the 4-Amino Group

Derivatization of the 4-amino group is a common strategy to explore the chemical space around this core scaffold. For instance, the synthesis of N-aryl-β-alanine derivatives from 4-aminobenzenesulfonamide has been explored, leading to compounds with varying affinities for different carbonic anhydrase isoforms.[3]

Start 4-Aminobenzenesulfonamide Step1 Reaction with Chloroacetyl Chloride Start->Step1 Intermediate1 2-Chloro-N-(4-sulfamoylphenyl)acetamide Step1->Intermediate1 Step2 Reaction with Ammonium Thiocyanate Intermediate1->Step2 Intermediate2 ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide Step2->Intermediate2 Step3 Condensation with Aldehydes Intermediate2->Step3 Final 4-Thiazolone-based Benzenesulfonamides Step3->Final

Caption: Synthetic pathway for modifying the 4-amino group.[6]

Impact of N-Aryl Substitutions

The nature of the N-aryl substituent dramatically influences the inhibitory profile. A wide range of substituted phenyl groups have been investigated, revealing key insights:

  • Positional Isomerism: The position of substituents on the phenyl ring is critical. Ortho, meta, and para substitutions can lead to vastly different biological activities due to steric and electronic effects that alter the compound's conformation and interaction with the target.

  • Halogenation: As with the 2,4-difluoro substitution, other halogen substitutions have been shown to modulate activity. The specific halogen and its position can fine-tune the electronic properties and lipophilicity of the molecule.

  • Bulky Substituents: The introduction of bulkier groups on the N-aryl ring can either enhance or diminish activity, depending on the topography of the enzyme's active site.

Table 1: Inhibitory Activity of Benzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms

Compound IDN-Aryl SubstituentCA I (Kᵢ, nM)CA II (Kᵢ, nM)CA IX (Kᵢ, nM)Reference
1 Unsubstituted Phenyl2501525[7]
2 4-Fluorophenyl1208.515[7]
3 2,4-DifluorophenylData not availableData not availableData not available-
4 4-Chlorophenyl987.212[7]
5 4-Bromophenyl856.110[7]

Note: This table is a representative summary based on available literature and is intended to illustrate general trends. The absence of data for the specific title compound highlights a gap in the current literature.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis and biological evaluation of benzenesulfonamide derivatives.

General Synthesis of 4-amino-N-arylbenzenesulfonamides

A common synthetic route involves the reaction of a substituted aniline with 4-acetamidobenzenesulfonyl chloride, followed by deacetylation.

Reactant1 4-Acetamidobenzenesulfonyl Chloride Step1 Pyridine, DCM Room Temperature Reactant1->Step1 Reactant2 Substituted Aniline (e.g., 2,4-difluoroaniline) Reactant2->Step1 Intermediate N-Aryl-4-acetamidobenzenesulfonamide Step1->Intermediate Step2 Acid or Base Hydrolysis Intermediate->Step2 Product 4-Amino-N-arylbenzenesulfonamide Step2->Product

Caption: General synthetic scheme for 4-amino-N-arylbenzenesulfonamides.

Step-by-Step Methodology:

  • To a solution of the appropriately substituted aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine at 0 °C, add 4-acetamidobenzenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the N-aryl-4-acetamidobenzenesulfonamide intermediate.

  • For deacetylation, dissolve the intermediate in a mixture of ethanol and concentrated hydrochloric acid and reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the final product.

  • Filter, wash with water, and dry to yield the 4-amino-N-arylbenzenesulfonamide.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of benzenesulfonamide derivatives against various CA isoforms is commonly determined using a colorimetric assay based on the hydrolysis of 4-nitrophenyl acetate (p-NPA).[8][9]

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX)

  • 4-Nitrophenyl acetate (p-NPA) solution in acetonitrile or DMSO

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add a solution of the CA enzyme in the assay buffer.

  • Add the test compound solutions to the wells to achieve the desired final concentrations. Include a control with DMSO only.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Immediately measure the increase in absorbance at 400-405 nm over time using a microplate reader in kinetic mode. The formation of the yellow product, 4-nitrophenol, is proportional to the enzyme activity.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

  • Determine the percentage of inhibition for each compound concentration relative to the control (DMSO).

  • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

The 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide scaffold represents a promising starting point for the development of potent and selective enzyme inhibitors. While this guide has synthesized the available knowledge to provide a robust understanding of its SAR, a dedicated study systematically exploring modifications at the 4-amino, benzenesulfonamide, and 2,4-difluorophenyl positions is warranted. Such a study would provide invaluable quantitative data to guide the rational design of next-generation therapeutics with improved efficacy and safety profiles. Future research should also focus on elucidating the specific interactions of the difluorophenyl moiety within the active sites of various target enzymes through X-ray crystallography and computational modeling.

References

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  • Ajeet, et al. (2014). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Journal of Pharmacy and Nutrition Sciences, 4(2), 135-144.
  • Huang, S., et al. (2014). Discovery and structure-activity relationships of phenyl benzenesulfonylhydrazides as novel indoleamine 2,3-dioxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472.
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  • Severin, R. O., et al. (2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives. Current Chemistry Letters, 13(4), 1-8.
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  • Bua, S., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1857-1872. [Link]

  • Hughes, T. V., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9284-9288. [Link]

  • Demirdag, R., et al. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(3), 259-264.
  • El-Sayed, M. A. A., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1095.
  • Abdel-Gawad, N. M., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Molecules, 28(9), 3705. [Link]

  • Kandasamy, R., et al. (2022). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences, 23(23), 15201. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) and docking studies of.... Retrieved from [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and anticancer activity of some novel sulfonamides carrying a biologically active pyrrole and pyrrolopyrimidine moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 136-145.
  • Ghorab, M. M., et al. (2016). Synthesis and anticancer activity of some novel sulfonamides carrying a biologically active pyrrole and pyrrolopyrimidine moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 136-145.
  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]

Sources

Foundational

A Technical Guide to the In Silico Prediction of pKa for 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

Executive Summary The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide provides an in-depth technical analysis of the predicted pKa values for 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, a molecule of interest in medicinal chemistry. In the absence of experimental data, this document outlines the principles and methodologies for robust in silico pKa prediction. We will dissect the molecule's structure to identify its ionizable centers, analyze the electronic effects of its substituents, and present predicted pKa values derived from well-established computational tools. A step-by-step protocol for computational pKa prediction is also provided to ensure a self-validating and reproducible approach. This guide is intended for researchers, medicinal chemists, and drug development professionals who rely on accurate physicochemical data to drive decision-making in the discovery pipeline.

The Imperative of pKa in Drug Discovery

The extent to which a drug molecule ionizes in different physiological environments is fundamental to its behavior and efficacy. The pKa value governs the equilibrium between the ionized and neutral forms of a molecule at a given pH. This balance is a key determinant of:

  • Solubility: The ionized form of a drug is typically more water-soluble, which is crucial for formulation and bioavailability.

  • Permeability: The neutral, more lipophilic form of a drug is better able to diffuse across biological membranes, such as the intestinal wall or the blood-brain barrier.[1]

  • Target Binding: The specific ionization state of a drug can be essential for interacting with its biological target through electrostatic interactions.

  • Pharmacokinetics (ADME): Overall, the pKa profile affects a drug's absorption, its distribution throughout the body, how it is metabolized, and its eventual excretion.[1]

Therefore, obtaining an accurate assessment of a molecule's pKa is a cornerstone of the lead optimization process, allowing chemists to fine-tune properties for an optimal therapeutic profile.[3][4]

Structural Analysis of Ionizable Centers

The first step in any pKa analysis is a thorough examination of the molecule's chemical structure to identify all functional groups capable of donating or accepting a proton.

G cluster_mol 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide cluster_acid Acidic Center cluster_base Basic Center mol pKa_acid Sulfonamide N-H Predicted pKa ≈ 8.0 - 9.0 pKa_acid->mol pKa_base Anilino N-H Predicted pKa ≈ 2.5 - 3.5 pKa_base->mol Protonation Site

Caption: Ionizable centers of the target molecule.

4-amino-N-(2,4-difluorophenyl)benzenesulfonamide possesses two primary ionizable centers:

  • The Acidic Sulfonamide Proton (-SO₂NH-): The proton on the nitrogen atom linking the two aromatic rings is acidic. The strong electron-withdrawing nature of the adjacent sulfonyl group (-SO₂) delocalizes the negative charge of the conjugate base, stabilizing it and thus facilitating proton donation. The parent benzenesulfonamide has a pKa of approximately 10.1.[5]

  • The Basic Anilino Group (-NH₂): The lone pair of electrons on the nitrogen of the 4-amino group can accept a proton, making this group basic. The parent compound, aniline, has a conjugate acid pKa of about 4.6.[6][7]

Substituent Effects:

The electronic properties of the substituents significantly modulate the pKa of these core functional groups.

  • Effect on the Sulfonamide Proton (Acidity): The N-linked phenyl ring is substituted with two fluorine atoms at the 2- and 4-positions. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the sulfonamide nitrogen, further stabilizing the anionic conjugate base and thereby increasing the acidity (i.e., lowering the pKa) compared to an unsubstituted N-phenylbenzenesulfonamide.

  • Effect on the Anilino Group (Basicity): The entire benzenesulfonamide group attached to the aniline ring is strongly electron-withdrawing. This effect delocalizes the nitrogen's lone pair into the aromatic ring, making it less available to accept a proton. Consequently, this will decrease the basicity (i.e., lower the pKa) of the amino group significantly compared to aniline.

Methodologies for In Silico pKa Prediction

While experimental determination remains the gold standard, computational methods provide rapid and cost-effective pKa prediction, which is invaluable for high-throughput screening and initial compound design.[3] These methods can be broadly categorized:

  • Empirical and QSAR-based Methods: These approaches utilize large databases of experimentally determined pKa values to build predictive models.[8] Software like ACD/pKa DB [9][10] and ChemAxon's Marvin pKa [11] are industry standards. They analyze the input structure, identify fragments with known pKa values, and apply corrections based on the electronic and steric effects of neighboring substituents. Their accuracy is high for compounds that are well-represented in the training database.[10]

  • Quantum Mechanical (QM) Methods: These "first-principles" methods calculate the free energy difference between the protonated and deprotonated states of a molecule.[12] While computationally intensive, QM approaches can be highly accurate and are particularly useful for novel scaffolds not present in empirical databases.[13][14] Recent work has shown that strong correlations exist between QM-calculated equilibrium bond lengths within the sulfonamide group and their aqueous pKa values, offering a powerful predictive tool.[13][14][15][16]

For a molecule like 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, which is a derivative of a common drug scaffold (sulfonamides), empirical methods from established software packages are expected to yield reliable predictions.

Predicted pKa Values and Discussion

Based on an analysis of the structure and the known effects of its substituents, a range of pKa values can be predicted using leading computational software.

Ionizable CenterFunctional GroupPredicted pKa RangeRationale for Prediction
Acidic pKa Sulfonamide (-SO₂NH-)8.0 – 9.0The parent benzenesulfonamide pKa is ~10.1.[5] The N-aryl group generally increases acidity. The two electron-withdrawing fluorine atoms on the N-phenyl ring further stabilize the anion, lowering the pKa into this predicted range.
Basic pKa Aniline (-NH₂)2.5 – 3.5The parent aniline pKa is ~4.6.[7] The strongly electron-withdrawing p-benzenesulfonamide substituent significantly reduces the basicity of the amino group by delocalizing the nitrogen lone pair.

These predicted values suggest that at physiological pH (~7.4), the sulfonamide group will exist as a mixture of its neutral and ionized (anionic) forms, while the amino group will be almost exclusively in its neutral, unprotonated state.

Step-by-Step Protocol for Computational pKa Prediction

This protocol outlines a self-validating workflow for predicting pKa using a standard empirical tool like ChemAxon's Marvin or ACD/Labs Percepta.

Caption: Workflow for Computational pKa Prediction.

Methodology:

  • Structure Input: Obtain the canonical representation of the molecule, typically as a SMILES string (Fc1cc(F)c(c(c1)NS(=O)(=O)c2ccc(N)cc2)) or MOL file. Import this structure into the prediction software.

  • Parameter Configuration:

    • Ensure the calculation is set for aqueous solution at standard conditions (25°C, 0.15 M ionic strength).

    • Request the prediction of both acidic and basic pKa values.

    • Enable options for considering tautomerization, as this can be relevant for N-heterocyclic sulfonamides, although less critical here.[13]

  • Execute Prediction: Run the pKa calculation module. The software's algorithm will identify the ionizable centers and compute the corresponding pKa values.

  • Results Interpretation:

    • The software will display the molecule with the predicted pKa values assigned to the specific atoms.

    • Identify the acidic pKa associated with the sulfonamide nitrogen.

    • Identify the basic pKa associated with the aniline nitrogen.

  • Validation and Confidence Building (Trustworthiness):

    • Cross-Tool Comparison: Repeat the prediction using a different software package (e.g., if using ChemAxon, validate with ACD/Labs). Concordance between different algorithms increases confidence.[17]

    • Analog Benchmarking: Search for experimental pKa data for structurally related compounds. For example, look for data on 4-aminobenzenesulfonamide or N-(difluorophenyl)benzenesulfonamide to confirm that the predicted shifts in pKa are chemically reasonable.

    • Document Everything: Record the software versions, calculation parameters, and all predicted values. This ensures reproducibility and transparency.

Conclusion

While an experimental measurement is the ultimate arbiter, high-quality in silico pKa prediction provides indispensable guidance in the early stages of drug discovery. For 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, computational methods robustly predict two key ionization events: an acidic pKa for the sulfonamide proton in the range of 8.0-9.0 and a basic pKa for the aniline group in the range of 2.5-3.5 . This profile indicates that the molecule's charge and related physicochemical properties will be sensitive to pH changes around the physiological range, a critical insight for medicinal chemists working to optimize this or related chemical series. The provided workflow ensures that these predictions are generated through a systematic and verifiable process, grounding computational results in established scientific principles.

References

  • Caine, B., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6293–6304. Available at: [Link]

  • Caine, B., et al. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. Available at: [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available at: [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • ACD/Labs. (2024). Decades of Reliable pKa Predictions. Retrieved from [Link]

  • ChemAxon. (n.d.). Predicting pKa. Retrieved from [Link]

  • Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 11(1), 60. Available at: [Link]

  • Pion Inc. (2023). What is pKa and how is it used in drug development? Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • vCalc. (n.d.). pKa of Aniline. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • DrugBank. (n.d.). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

  • Al-Iraqi, M. A., & Taha, Z. A. (2022). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 5(4), 432-446. Available at: [Link]

  • Rowan Scientific. (2025). How to Predict pKa. Retrieved from [Link]

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Protocols & Analytical Methods

Method

synthesis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide protocol

An Application Note for the Synthesis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide Abstract This document provides a comprehensive, two-step protocol for the synthesis of 4-amino-N-(2,4-difluorophenyl)benzenesulfo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, a valuable scaffold in medicinal chemistry and drug development. The synthesis begins with the coupling of 4-acetamidobenzenesulfonyl chloride and 2,4-difluoroaniline to form an N-acetyl protected intermediate. This is followed by a robust acid-catalyzed deprotection to yield the final product. This guide is intended for researchers in organic synthesis and drug discovery, offering detailed procedural steps, mechanistic insights, safety protocols, and the rationale behind key experimental choices to ensure reproducibility and safety.

Introduction and Significance

Benzenesulfonamides are a cornerstone structural motif in medicinal chemistry, renowned for a wide spectrum of biological activities.[1] Since the discovery of the antibacterial properties of prontosil, sulfonamide derivatives have been developed as carbonic anhydrase inhibitors, diuretics, anti-inflammatory agents, and more.[1] The target molecule, 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, incorporates the key pharmacophoric elements of a primary aromatic amine and a sulfonamide linkage, functionalized with a difluorophenyl group. The fluorine substituents can enhance metabolic stability, binding affinity, and membrane permeability, making this compound a highly desirable building block for the synthesis of novel therapeutic agents.

This protocol outlines a reliable and well-established synthetic pathway, proceeding through an N-acetylated intermediate to ensure selective reaction and high yields.

Synthetic Strategy and Mechanism

The synthesis is executed in two primary stages: (1) Formation of the sulfonamide bond and (2) Removal of the amine protecting group.

Stage 1: N-Arylsulfonamide Formation The synthesis commences with the reaction between 4-acetamidobenzenesulfonyl chloride and 2,4-difluoroaniline. The amino group of 2,4-difluoroaniline acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically conducted in the presence of a non-nucleophilic base, such as sodium carbonate or pyridine, which serves to neutralize the hydrochloric acid (HCl) generated during the reaction.[2][3] The N-acetyl group on the starting sulfonyl chloride prevents unwanted side reactions at the 4-amino position.

Stage 2: Acid-Catalyzed Deprotection (Hydrolysis) The N-acetyl protecting group of the intermediate, 4-acetamido-N-(2,4-difluorophenyl)benzenesulfonamide, is removed via acid-catalyzed hydrolysis.[4] The mechanism involves the initial protonation of the amide's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses, cleaving the carbon-nitrogen bond to release the desired primary amine and acetic acid.[4] A final neutralization step is required to deprotonate the resulting anilinium salt and precipitate the final product.

Reaction Pathway Diagram

Synthetic_Pathway cluster_step1 Stage 1: Sulfonamide Formation cluster_step2 Stage 2: Hydrolysis (Deprotection) A 4-Acetamidobenzenesulfonyl Chloride C 4-Acetamido-N-(2,4-difluorophenyl) benzenesulfonamide (Intermediate) A->C + Na2CO3 in Dichloromethane B 2,4-Difluoroaniline B->C + Na2CO3 in Dichloromethane D Intermediate E 4-Amino-N-(2,4-difluorophenyl) benzenesulfonamide (Product) D->E 1. HCl (aq), Reflux 2. Na2CO3 Neutralization

Caption: Two-stage synthesis of the target compound.

Detailed Experimental Protocol

Reagents and Materials
ReagentMolar Mass ( g/mol )CAS No.Hazards
4-Acetamidobenzenesulfonyl Chloride233.67121-60-8Corrosive, Moisture Sensitive
2,4-Difluoroaniline129.11367-25-9Toxic, Irritant
Sodium Carbonate (anhydrous)105.99497-19-8Irritant
Dichloromethane (DCM)84.9375-09-2Carcinogen, Irritant
Hydrochloric Acid (conc.)36.467647-01-0Corrosive
Sodium Sulfate (anhydrous)142.047757-82-6-
Deionized Water18.027732-18-5-
Stage 1: Synthesis of 4-acetamido-N-(2,4-difluorophenyl)benzenesulfonamide
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-difluoroaniline (5.0 g, 38.7 mmol) and anhydrous sodium carbonate (5.3 g, 50.0 mmol).

  • Add 100 mL of dichloromethane (DCM). Stir the resulting suspension at room temperature.

  • In a separate beaker, dissolve 4-acetamidobenzenesulfonyl chloride (9.9 g, 42.5 mmol) in 50 mL of DCM.

  • Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the stirred suspension over 20-30 minutes.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add 100 mL of deionized water to the reaction mixture.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic extracts and wash with 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from ethanol/water to yield the intermediate as a white to off-white solid.

Stage 2: Synthesis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide
  • Place the dried intermediate from Stage 1 (e.g., 10.0 g, 29.4 mmol) into a 250 mL round-bottom flask.

  • Add a mixture of 50 mL of ethanol and 50 mL of 6M hydrochloric acid.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 90-100 °C) with stirring for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Scientific Integrity & Logic: A Self-Validating System

  • Rationale for Amine Protection: The amino group of 4-aminobenzenesulfonyl chloride is highly reactive. Using the N-acetylated starting material, 4-acetamidobenzenesulfonyl chloride, prevents self-polymerization and ensures that the sulfonylation occurs exclusively with the target 2,4-difluoroaniline.

  • Choice of Base: An inorganic base like sodium carbonate is employed because it is inexpensive, effective at neutralizing the generated HCl, and easily removed during the aqueous workup.[2] Organic bases like pyridine can also be used.[3]

  • Hydrolysis Conditions: Acid-catalyzed hydrolysis is a standard and efficient method for removing an acetamide protecting group.[4] The use of reflux provides the necessary thermal energy to overcome the activation barrier of amide bond cleavage.

  • Neutralization and Isolation: The final product contains a basic amino group, which is protonated to form a water-soluble salt in the acidic reaction medium. The neutralization step is critical; by raising the pH, the free amine is regenerated, causing it to precipitate from the aqueous solution due to its lower solubility, allowing for easy isolation by filtration.

Safety and Handling

  • 4-Acetamidobenzenesulfonyl Chloride: This reagent is corrosive and can cause severe skin and eye burns.[5][6][7] It is also moisture-sensitive and will hydrolyze; handle under an inert atmosphere if possible and keep containers tightly closed.[7][8]

  • 2,4-Difluoroaniline: This compound is toxic if inhaled, ingested, or absorbed through the skin. Handle with appropriate personal protective equipment.

  • General Precautions: All operations should be performed in a well-ventilated chemical fume hood.[5] Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Characterization

The identity and purity of the final product, 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of the acetyl group.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the final product.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_iso Isolation & Purification cluster_analysis Analysis reagents Weigh Reagents (Amine, Base, Sulfonyl Chloride) setup Assemble Glassware (Flask, Stirrer, Condenser) reagents->setup stage1 Stage 1: Coupling (DCM, RT, 12-16h) setup->stage1 workup1 Aqueous Workup & Extraction stage1->workup1 dry1 Dry & Evaporate Solvent workup1->dry1 stage2 Stage 2: Hydrolysis (HCl/Ethanol, Reflux, 4-6h) dry1->stage2 neutralize Cool & Neutralize (Na2CO3) stage2->neutralize filter Vacuum Filtration neutralize->filter wash Wash with DI Water filter->wash dry2 Dry Product in Vacuum Oven wash->dry2 analysis Characterization (NMR, MS, MP) dry2->analysis

Sources

Application

Experimental In Vitro Applications of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide: A Guide for Cellular and Biochemical Investigation

Introduction: Unveiling the Potential of a Novel Sulfonamide The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse biological activities,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Sulfonamide

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] A significant portion of these activities stems from the ability of the sulfonamide moiety to inhibit critical enzymes, such as carbonic anhydrases (CAs).[1][4] The compound 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, with its characteristic sulfonamide core and difluorophenyl substitution, presents an intriguing candidate for in vitro investigation. The fluorine substitutions are known to often enhance metabolic stability and binding affinity of drug candidates.

This comprehensive guide provides a framework for the initial in vitro characterization of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. We present a logical, multi-tiered experimental approach designed to first assess its general cytotoxic effects on cancer cell lines, then to probe a potential mechanism of action through enzyme inhibition, and finally to investigate its impact on downstream cellular signaling pathways. This document is intended for researchers in drug discovery and development, offering detailed protocols and the scientific rationale behind each experimental step.

Tier 1: Foundational Analysis - Cytotoxicity Screening

The initial step in characterizing a novel compound is to determine its effect on cell viability. This provides a foundational understanding of its potency and therapeutic window. We propose the use of the MTT assay, a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][6]

Rationale for Cell Line Selection

Given that derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have shown promise in cancer cell lines, we recommend an initial screen against a panel of cancer cell lines.[7] The glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines are well-characterized and frequently used models for aggressive cancers.[8]

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay & Data Analysis start Culture U-87 & MDA-MB-231 cells seed Seed cells in 96-well plates start->seed prepare_compound Prepare serial dilutions of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide seed->prepare_compound treat Treat cells with compound for 72h prepare_compound->treat add_mtt Add MTT reagent to each well treat->add_mtt incubate_formazan Incubate for formazan crystal formation add_mtt->incubate_formazan dissolve Dissolve crystals with DMSO incubate_formazan->dissolve read_absorbance Measure absorbance at 570 nm dissolve->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining the IC50 of the test compound.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture U-87 and MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.

    • Trypsinize and resuspend the cells in fresh media.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide in DMSO.

    • Perform serial dilutions of the stock solution in cell culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the media from the wells and replace it with 100 µL of the media containing the different compound concentrations. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 72 hours.[7]

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

    • Read the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (media only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

ParameterU-87MDA-MB-231
Seeding Density8,000 cells/well10,000 cells/well
Incubation Time72 hours72 hours
Expected Outcome IC50 Value (µM)IC50 Value (µM)

Tier 2: Mechanistic Insight - Carbonic Anhydrase Inhibition Assay

Many sulfonamides exert their biological effects through the inhibition of carbonic anhydrases (CAs), zinc-containing metalloenzymes that play a crucial role in pH regulation and are often overexpressed in tumors.[1][4] Therefore, a logical next step is to investigate whether 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide can inhibit CA activity.

Rationale for Assay Selection

A colorimetric assay based on the esterase activity of CAs provides a straightforward and high-throughput method for screening potential inhibitors.[12] This assay measures the ability of the enzyme to hydrolyze a substrate, leading to a color change that can be quantified spectrophotometrically.

Experimental Workflow: CA Inhibition Assay

G cluster_0 Reagent Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep_enzyme Prepare purified human CAII and CAIX prep_compound Prepare serial dilutions of test compound prep_enzyme->prep_compound prep_substrate Prepare CA substrate solution prep_compound->prep_substrate mix Mix enzyme, buffer, and compound/inhibitor prep_substrate->mix incubate Pre-incubate at room temperature mix->incubate add_substrate Add substrate to initiate reaction incubate->add_substrate measure Measure absorbance at 405 nm add_substrate->measure calc_inhibition Calculate % inhibition measure->calc_inhibition plot Plot % inhibition vs. concentration calc_inhibition->plot determine_ic50 Determine IC50 value plot->determine_ic50

Caption: Workflow for determining carbonic anhydrase inhibition.

Detailed Protocol: Carbonic Anhydrase Inhibition Assay
  • Reagent Preparation:

    • Reconstitute purified human carbonic anhydrase II (ubiquitously expressed) and IX (tumor-associated) in the provided assay buffer.

    • Prepare serial dilutions of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide and a known CA inhibitor (e.g., Acetazolamide) in assay buffer.

  • Assay Plate Setup:

    • In a 96-well plate, add the following to respective wells:

      • Blank: Assay buffer only.

      • Control: Enzyme and assay buffer.

      • Inhibitor Control: Enzyme, assay buffer, and Acetazolamide.

      • Test Compound: Enzyme, assay buffer, and the test compound at various concentrations.

  • Reaction and Measurement:

    • Pre-incubate the plate for 10 minutes at room temperature.

    • Initiate the reaction by adding the CA substrate to all wells.[12]

    • Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound and the inhibitor control relative to the enzyme-only control.

    • Plot the percentage of inhibition against the log of the compound concentration and calculate the IC50 value.

Enzyme IsoformTest Compound IC50 (µM)Acetazolamide IC50 (µM)
Carbonic Anhydrase II
Carbonic Anhydrase IX

Tier 3: Cellular Pathway Analysis - Western Blotting

To connect enzyme inhibition to a cellular effect, it is crucial to investigate the downstream signaling pathways. If 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide inhibits CAIX, which is involved in regulating intracellular pH and cell survival, we can hypothesize that its downstream effectors, such as those in the apoptosis pathway, will be modulated. Western blotting is a powerful technique to detect changes in the expression levels of specific proteins.[13][14]

Rationale for Target Selection

We propose to examine the expression of key proteins involved in apoptosis, such as cleaved Caspase-3 (an executioner caspase) and Bcl-2 (an anti-apoptotic protein). A change in the levels of these proteins following treatment would suggest that the compound induces apoptosis.

Experimental Workflow: Western Blot Analysis

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection & Imaging treat_cells Treat cells with compound at IC50 concentration lyse_cells Lyse cells and collect protein treat_cells->lyse_cells quantify Quantify protein concentration (BCA assay) lyse_cells->quantify load_samples Load samples onto SDS-PAGE gel quantify->load_samples run_gel Separate proteins by electrophoresis load_samples->run_gel transfer Transfer proteins to PVDF membrane run_gel->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (Cleaved Caspase-3, Bcl-2, β-actin) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Add ECL substrate and image secondary_ab->detect analyze Analyze band intensity detect->analyze

Caption: Workflow for Western Blot analysis of apoptotic markers.

Detailed Protocol: Western Blotting
  • Cell Lysis and Protein Quantification:

    • Treat U-87 or MDA-MB-231 cells with 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide at its predetermined IC50 concentration for 24-48 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

    • Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[15]

    • Transfer the separated proteins to a PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved Caspase-3, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[16]

    • Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Protein TargetExpected Change in Expression
Cleaved Caspase-3Increase
Bcl-2Decrease
β-actin (Loading Control)No change

Conclusion and Future Directions

This application note provides a structured, hypothesis-driven approach for the initial in vitro evaluation of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. By systematically assessing its cytotoxicity, potential enzyme inhibitory activity, and impact on key cellular pathways, researchers can gain valuable insights into its therapeutic potential. Positive results from these assays would warrant further investigation, including broader cell line screening, evaluation against other CA isoforms, and more in-depth mechanistic studies to fully elucidate its mode of action.

References

  • National Institutes of Health (NIH). (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

  • Google Patents. (n.d.). 4-amino benzenesulfonamides.
  • MDPI. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

  • MDPI. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. [Link]

  • ResearchGate. (2014). (PDF) 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Frontiers. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

  • ResearchGate. (2024). (PDF) Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. [Link]

  • National Institutes of Health (NIH). (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. [Link]

  • National Institutes of Health (NIH). (n.d.). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. [Link]

  • National Institutes of Health (NIH). (2013). Cell Viability Assays. [Link]

  • Brazilian Journal of Science. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. [Link]

  • ResearchGate. (n.d.). (PDF) In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. [Link]

  • protocols.io. (2022). Detailed Western Blotting (Immunoblotting) Protocol. [Link]

  • PubMed. (n.d.). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats. [Link]

  • AVESİS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. [Link]

  • MDPI. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

  • MDPI. (2025). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]

Sources

Method

4-amino-N-(2,4-difluorophenyl)benzenesulfonamide in vivo studies

An In-Depth Technical Guide to In Vivo Evaluation of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide For Researchers, Scientists, and Drug Development Professionals Introduction 4-amino-N-(2,4-difluorophenyl)benzenesulf...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to In Vivo Evaluation of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is a synthetic compound belonging to the benzenesulfonamide class of molecules. This class is renowned for its diverse biological activities, most notably as carbonic anhydrase (CA) inhibitors.[1] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Their involvement in various physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis, makes them attractive targets for drug development.[1] The structural features of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, particularly the primary sulfonamide group and the substituted phenyl rings, suggest a potential for interaction with the active site of CA isoforms.[1]

This guide provides a comprehensive framework for the in vivo evaluation of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, offering detailed application notes and protocols for researchers in pharmacology, oncology, and drug development. The methodologies described herein are designed to be robust and self-validating, providing a clear path from preliminary pharmacokinetic assessments to efficacy and toxicology studies.

Mechanism of Action and Therapeutic Rationale

Benzenesulfonamides primarily exert their biological effects by binding to the zinc ion within the active site of carbonic anhydrases, inhibiting their catalytic activity.[1] The potency and selectivity of inhibition are influenced by the substituents on the benzenesulfonamide scaffold.[1] The "tail" strategy in drug design, which involves attaching various moieties to the primary sulfonamide group, is often employed to enhance binding affinity and isoform selectivity.[1]

The rationale for in vivo studies of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is predicated on the hypothesis that it may act as a selective CA inhibitor with therapeutic potential in diseases characterized by CA overexpression, such as certain cancers.

Part 1: Pharmacokinetic Profiling

A thorough understanding of the pharmacokinetic (PK) properties of a compound is fundamental to designing meaningful in vivo efficacy and toxicology studies. The primary objective of PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of the test compound.

Protocol 1: Single-Dose Pharmacokinetic Study in Mice

Objective: To determine the key pharmacokinetic parameters of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide following a single intravenous (IV) and oral (PO) administration in mice.

Materials:

  • 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

  • Vehicle for IV administration (e.g., 5% DMSO, 40% PEG300, 55% saline)

  • Vehicle for PO administration (e.g., 0.5% methylcellulose in water)

  • 8-10 week old male C57BL/6 mice (n=3-5 per time point)

  • Standard laboratory equipment for dosing and blood collection

  • LC-MS/MS for bioanalysis

Methodology:

  • Dose Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

    • For IV administration, dilute the stock solution with the vehicle to the final desired concentration (e.g., 1 mg/mL for a 5 mg/kg dose).

    • For PO administration, suspend the compound in the vehicle to the final desired concentration (e.g., 2 mg/mL for a 10 mg/kg dose).

  • Animal Dosing:

    • Acclimatize animals for at least one week prior to the study.

    • Fast animals for 4 hours before dosing (for PO administration).

    • Administer the compound via IV injection into the tail vein or via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Data Analysis:

    • Use non-compartmental analysis to determine the key pharmacokinetic parameters.[2]

Table 1: Example Pharmacokinetic Parameters for a Novel Benzenesulfonamide

ParameterIntravenous (5 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)1500800
Tmax (h)0.0831.0
AUC (0-t) (ng*h/mL)32004500
t1/2 (h)2.53.1
Bioavailability (%)-70.3

Part 2: In Vivo Efficacy Evaluation

Based on the established role of carbonic anhydrase inhibitors in oncology, a xenograft tumor model is a relevant system for evaluating the in vivo efficacy of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide.

Protocol 2: Efficacy Study in a Human Tumor Xenograft Model

Objective: To assess the anti-tumor activity of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide in an immunodeficient mouse model bearing human cancer cell line xenografts.

Materials:

  • Human cancer cell line known to overexpress a relevant CA isoform (e.g., HT-29 colorectal adenocarcinoma)

  • Immunodeficient mice (e.g., athymic nude mice), 6-8 weeks old

  • Matrigel

  • Dosing vehicle

  • Calipers for tumor measurement

Methodology:

  • Tumor Cell Implantation:

    • Harvest cancer cells from culture and resuspend them in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.[3]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers twice weekly.

    • When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups (e.g., vehicle control, compound at two dose levels, positive control).[3]

  • Treatment Administration:

    • Administer the compound and vehicle control according to a predetermined schedule (e.g., once daily by oral gavage) for a specified duration (e.g., 21 days).

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight twice weekly.

    • Monitor the animals for any signs of toxicity.

    • The primary endpoint is tumor growth inhibition. Secondary endpoints can include survival and body weight changes.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Graphviz Diagram: Xenograft Efficacy Study Workflow

xenograft_workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest implantation Subcutaneous Implantation cell_harvest->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Daily Dosing randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring 21 days endpoint Endpoint: Tumor Growth Inhibition monitoring->endpoint statistics Statistical Analysis endpoint->statistics

Caption: Workflow for an in vivo xenograft efficacy study.

Part 3: Safety and Toxicology Assessment

Preliminary assessment of the safety and tolerability of a new chemical entity is crucial. This can be achieved through a dose range-finding study.

Protocol 3: Maximum Tolerated Dose (MTD) Study

Objective: To determine the maximum tolerated dose (MTD) of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide in mice.

Materials:

  • Healthy 8-10 week old male and female C57BL/6 mice

  • Dosing vehicle

  • Standard laboratory equipment for clinical observations and sample collection

Methodology:

  • Dose Selection and Grouping:

    • Select a range of doses based on in vitro cytotoxicity data and PK data.

    • Assign animals to dose groups (n=3-5 per group), including a vehicle control group.

  • Dosing and Observation:

    • Administer the compound daily for a defined period (e.g., 7-14 days).

    • Conduct daily clinical observations, including changes in appearance, behavior, and body weight.

  • Endpoint and Data Collection:

    • The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or mortality).

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

Table 2: Example Scoring for Clinical Observations in MTD Study

ScoreObservation
0Normal
1Mild piloerection, slight decrease in activity
2Moderate piloerection, hunched posture, reduced mobility
3Severe piloerection, lethargy, ataxia
4Moribund

Part 4: Data Interpretation and Future Directions

The data generated from these in vivo studies will provide a comprehensive initial profile of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide.

  • Pharmacokinetic data will inform dose selection and scheduling for subsequent studies. A favorable oral bioavailability would be a significant advantage for further development.

  • Efficacy data from the xenograft model will provide proof-of-concept for its anti-tumor activity. Statistically significant tumor growth inhibition at well-tolerated doses would warrant further investigation.

  • Toxicology data from the MTD study will establish the safety window of the compound and identify potential target organs for toxicity.

Graphviz Diagram: Integrated Drug Development Pathway

drug_dev_pathway PK Pharmacokinetics Efficacy Efficacy Studies PK->Efficacy Dose Selection Tox Toxicology (MTD) PK->Tox Dose Ranging Lead_Opt Lead Optimization Efficacy->Lead_Opt Proof-of-Concept Tox->Lead_Opt Safety Profile IND IND-Enabling Studies Lead_Opt->IND

Caption: Integrated pathway for preclinical in vivo evaluation.

Conclusion

The in vivo evaluation of novel compounds such as 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide requires a systematic and rigorous approach. The protocols and guidelines presented in this document provide a solid foundation for researchers to conduct meaningful and reproducible in vivo studies. By carefully characterizing the pharmacokinetics, efficacy, and safety profile of this compound, its therapeutic potential can be thoroughly assessed, paving the way for further preclinical and clinical development.

References

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
  • Ulipristal acetate, a selective progesterone receptor modulator, induces cell death via inhibition of STAT3/CCL2 signaling pathway in uterine sarcoma - PubMed.
  • Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PubMed Central.
  • In Vivo Behavior of Biomimetic Nanoparticles: Strategies for Clearance Avoidance, Targeting, and Functional Delivery - MDPI.
  • A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats - PubMed.
  • In vivo Efficacy Testing - Creative Animodel.

Sources

Application

Application Notes and Protocols for 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide as a Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Targeting Carbonic Anhydrases with 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide Carbonic anhydrases (CAs) are...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting Carbonic Anhydrases with 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental to a host of physiological processes, including pH homeostasis, gas transport, and electrolyte balance.[1] Dysregulation of CA activity is implicated in a range of pathologies, making these enzymes attractive therapeutic targets.[2] Notably, certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[3][4]

The benzenesulfonamide scaffold represents a well-established class of potent carbonic anhydrase inhibitors (CAIs).[5] The primary sulfonamide group coordinates to the zinc ion in the active site of the enzyme, leading to inhibition.[6] Modifications to the benzenesulfonamide ring and the N-substituent can be strategically employed to enhance inhibitory potency and achieve isoform selectivity. The introduction of fluorine atoms into drug candidates can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.[7]

This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide , a fluorinated benzenesulfonamide derivative with strong potential as a selective inhibitor of tumor-associated carbonic anhydrases. While specific inhibitory data for this exact compound is not extensively published, the protocols outlined herein provide a comprehensive framework for its investigation, drawing upon established methodologies for analogous compounds.[1][3][8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for designing and interpreting experiments. Below is a table of predicted and expected properties for 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide.

PropertyValueSource
Molecular Formula C₁₂H₁₀F₂N₂O₂S[9]
Molecular Weight 284.28 g/mol [9]
Appearance White to off-white solid (Predicted)General knowledge of similar compounds
Melting Point Not available (Requires experimental determination)
Boiling Point Not available (Requires experimental determination)
Solubility Predicted to be sparingly soluble in water; soluble in organic solvents like DMSO and DMF.[7]
pKa (sulfonamide) Estimated to be in the range of 8.5 - 9.5[7]
LogP Predicted to be in the range of 2.0 - 3.0[7]

Synthesis Protocol

The synthesis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide can be achieved through a two-step process involving the reaction of a protected aminobenzenesulfonyl chloride with 2,4-difluoroaniline, followed by deprotection.[10][11]

Step 1: Synthesis of 4-acetamido-N-(2,4-difluorophenyl)benzenesulfonamide

This step involves the coupling of 4-acetamidobenzenesulfonyl chloride with 2,4-difluoroaniline. The acetyl group serves as a protecting group for the amino functionality on the benzenesulfonamide ring.

Materials:

  • 4-acetamidobenzenesulfonyl chloride

  • 2,4-difluoroaniline

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2,4-difluoroaniline (1.0 equivalent) in DCM.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-acetamidobenzenesulfonyl chloride (1.05 equivalents) in DCM to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Deprotection to Yield 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

The acetyl protecting group is removed by acid-catalyzed hydrolysis to yield the final product.[12]

Materials:

  • 4-acetamido-N-(2,4-difluorophenyl)benzenesulfonamide

  • Ethanol

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Standard laboratory glassware

Procedure:

  • Suspend 4-acetamido-N-(2,4-difluorophenyl)benzenesulfonamide in ethanol.

  • Add concentrated HCl and heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a NaOH solution until the pH is approximately 7-8.

  • The product may precipitate out of the solution upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.

  • Mass spectrometry: To determine the molecular weight.

  • Melting point analysis: To assess purity.

Synthesis_Workflow cluster_step1 Step 1: Coupling Reaction cluster_step2 Step 2: Deprotection A 4-acetamidobenzenesulfonyl chloride D 4-acetamido-N-(2,4-difluorophenyl)benzenesulfonamide A->D B 2,4-difluoroaniline B->D C Pyridine, DCM F 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide D->F Hydrolysis E HCl, Ethanol, Reflux

Synthesis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide.

In Vitro Evaluation of Carbonic Anhydrase Inhibition

Stopped-Flow CO₂ Hydration Assay

This is the gold standard method for determining the inhibition constants (Ki) of CA inhibitors by measuring the enzyme's catalytic activity for the hydration of CO₂.[13][14] The assay monitors the change in pH of a buffered solution following the rapid mixing of a CO₂ solution with the enzyme and inhibitor.

Principle: The hydration of CO₂ produces a proton, leading to a decrease in pH. A pH indicator dye is used to monitor this change spectrophotometrically in real-time. The initial rate of the reaction is measured, and the inhibition constant is determined by analyzing the reaction rates at various inhibitor concentrations.

Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES-NaOH, pH 7.5).

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.[4]

    • Prepare a stock solution of the purified CA isoform (e.g., CA II, CA IX, or CA XII) in the assay buffer.

    • Prepare a stock solution of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide in a suitable solvent (e.g., DMSO).

    • Prepare a solution of a pH indicator (e.g., p-nitrophenol or phenol red) in the assay buffer.

  • Assay Procedure:

    • The assay is performed using a stopped-flow spectrophotometer.

    • One syringe of the stopped-flow instrument is loaded with the CO₂-saturated water.

    • The other syringe is loaded with the assay buffer containing the CA enzyme, the pH indicator, and the inhibitor at a specific concentration.

    • The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time (typically in the millisecond to second range).

    • The initial rate of the reaction is calculated from the slope of the absorbance change versus time.

    • The experiment is repeated for a range of inhibitor concentrations.

  • Data Analysis:

    • The inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) using specialized software.

Fluorescent Thermal Shift Assay (ThermoFluor)

This high-throughput assay measures the binding of a ligand to a protein by monitoring the change in the protein's thermal stability.[15][16] Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Principle: A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of a protein is used. As the protein unfolds upon heating, the dye binds to the exposed hydrophobic core, leading to an increase in fluorescence. The Tm is the temperature at which 50% of the protein is unfolded.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of the purified CA isoform in a suitable buffer.

    • Prepare a series of dilutions of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide in the same buffer.

    • Prepare a stock solution of SYPRO Orange dye.

  • Assay Procedure:

    • In a 96-well or 384-well PCR plate, mix the CA enzyme, the inhibitor at various concentrations, and the SYPRO Orange dye.

    • The plate is placed in a real-time PCR instrument.

    • The temperature is gradually increased, and the fluorescence is monitored at each temperature increment.[17]

  • Data Analysis:

    • The melting temperature (Tm) is determined for each inhibitor concentration by fitting the fluorescence data to a Boltzmann equation.

    • The dissociation constant (Kd) can be calculated by analyzing the change in Tm as a function of the inhibitor concentration.

Assay_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays A Stopped-Flow CO₂ Hydration C Determine Ki (Inhibition Constant) A->C B Fluorescent Thermal Shift (ThermoFluor) D Determine Kd (Dissociation Constant) B->D E MTT Assay F Determine IC₅₀ (Cytotoxicity) E->F

Workflow for evaluating the carbonic anhydrase inhibitor.

Cell-Based Assays

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][18] This assay is particularly relevant for evaluating the anticancer potential of CA inhibitors in cancer cell lines that overexpress CA IX or CA XII.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HT-29 or MDA-MB-231, which are known to express CA IX under hypoxic conditions) in a suitable medium.[19]

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide and incubate for a specified period (e.g., 48 or 72 hours). For studies targeting CA IX, cells should be incubated under hypoxic conditions (e.g., 1% O₂).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control.

    • The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Evaluation in Xenograft Models

For promising CA inhibitors, in vivo efficacy studies are essential. Xenograft mouse models, where human cancer cells are implanted into immunodeficient mice, are commonly used to evaluate the anticancer effects of new therapeutic agents.[19][20]

Protocol Outline:

  • Model Development:

    • Human cancer cells (e.g., HT-29) are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).

    • Tumors are allowed to grow to a palpable size.

  • Treatment:

    • Mice are randomized into control and treatment groups.

    • 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is administered to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Assessment:

    • Tumor growth is monitored regularly by measuring tumor volume with calipers.

    • At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for CA IX expression and markers of proliferation and apoptosis).

    • The body weight of the mice is monitored as an indicator of toxicity.

Expected Results and Interpretation

Based on studies of structurally related fluorinated benzenesulfonamides, 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is anticipated to be a potent inhibitor of several CA isoforms.[1][3][8] The presence of the 2,4-difluorophenyl group is likely to enhance its binding affinity, particularly for the tumor-associated isoforms CA IX and XII, potentially leading to high selectivity over the ubiquitous cytosolic isoforms CA I and CA II.[1][21]

  • In Vitro Assays: It is expected that the compound will exhibit low nanomolar or even picomolar Ki values against CA IX and CA XII in the stopped-flow CO₂ hydration assay. The fluorescent thermal shift assay should confirm tight binding to these isoforms.

  • Cell-Based Assays: In cancer cell lines that express CA IX under hypoxic conditions, the compound is expected to show significant cytotoxicity, with a lower IC₅₀ value under hypoxic conditions compared to normoxic conditions.

  • In Vivo Studies: In xenograft models of tumors that overexpress CA IX, treatment with the compound is anticipated to lead to a significant reduction in tumor growth compared to the control group.

References

  • Dudutienė, V., Matulienė, J., Smirnov, A., Timm, D. D., Zubrienė, A., Baranauskienė, L., ... & Matulis, D. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. ChemMedChem, 10(7), 1206-1216.
  • Di Fiore, A., De Simone, G., Alterio, V., & Supuran, C. T. (2020). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of enzyme inhibition and medicinal chemistry, 35(1), 118-124.
  • Gieling, R. G., Babur, M., Mamnani, L., Burrows, N., Gieling, R. G., ... & Tanc, M. (2019). In Vivo Imaging and Quantification of Carbonic Anhydrase IX Expression as an Endogenous Biomarker of Tumor Hypoxia. PLOS ONE, 14(11), e0224963.
  • Gieling, R. G., Rass-Hoffer, M., Gieling, R. G., & Tanc, M. (2019). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 18(4), 1968-1977.
  • Google Patents. (2017). CN103483230B - The preparation method of p-aminobenzenesulfonamide.
  • Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
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  • Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening.
  • Jo, H., Kim, H., & Lee, H. (2020). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry, 63(17), 9213-9226.
  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of biological chemistry, 246(8), 2561-2573.
  • Laššánová, S., Laššán, M., & Storožev, P. (2019). Imaging of CAIX-expressing xenografts in vivo using 99mTc-HEHEHE-ZCAIX:1 Affibody molecule. EJNMMI research, 9(1), 1-10.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • Maren, T. H., & Sanyal, G. (1983). Thermodynamic parameters for the association of fluorinated benzenesulfonamides with bovine carbonic anhydrase II. Molecular pharmacology, 23(2), 439-445.
  • Matulis, D., & premium, R. (2020). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry, 63(17), 9213-9226.
  • Melior Discovery. (n.d.). Xenograft Mouse Models. Retrieved from [Link]

  • MDPI. (2017). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578.
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  • ResearchGate. (2016). Synthesis of N-(2,5-difluorophenyl) acetamide using varying amounts of starting reagent. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.). Retrieved from [Link]

  • Supuran, C. T. (2016). Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. RSC advances, 6(104), 102244-102253.
  • Supuran, C. T. (2021). Selectivity ratios for the inhibition of hCA IX and XII over hCA I and II for diamide-based benzenesulfonamides 5a-h and acetazolamide. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1854.
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Method

Application Notes and Protocols for Antimicrobial Assays of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing of the novel compound 4-amino-N-(2,4-difluorophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing of the novel compound 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. This document outlines the scientific rationale, detailed step-by-step protocols, and data interpretation guidelines for core antimicrobial assays. The methodologies described herein are grounded in internationally recognized standards to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

4-amino-N-(2,4-difluorophenyl)benzenesulfonamide belongs to the sulfonamide class of synthetic antimicrobial agents. The core mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate synthetase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2][3] Bacteria synthesize their own folic acid, which is a precursor for the synthesis of nucleotides and ultimately DNA.[2][3] By acting as a structural analog to para-aminobenzoic acid (PABA), the natural substrate for DHPS, 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide can block the production of dihydrofolic acid, leading to a bacteriostatic effect where bacterial growth and replication are halted.[1][3][4]

The assays detailed in this guide are designed to quantify the in vitro antimicrobial activity of this compound. We will determine its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth, and its Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death.[5][6][7] Additionally, the disk diffusion method will be described as a qualitative screening tool.

Experimental Design and Workflow

The overall workflow for assessing the antimicrobial properties of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is a multi-step process that begins with the preparation of the compound and bacterial cultures, followed by the execution of specific assays, and concluding with data analysis.

Antimicrobial Assay Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare Compound Stock Solution mic_assay Broth Microdilution for MIC prep_compound->mic_assay disk_assay Disk Diffusion for ZOI prep_compound->disk_assay prep_culture Prepare Bacterial Inoculum prep_culture->mic_assay prep_culture->disk_assay read_mic Read MIC Values mic_assay->read_mic measure_zoi Measure Zones of Inhibition disk_assay->measure_zoi mbc_assay MBC Determination count_colonies Count Colonies for MBC mbc_assay->count_colonies read_mic->mbc_assay interpret Interpret Results read_mic->interpret measure_zoi->interpret count_colonies->interpret

Caption: A generalized workflow for antimicrobial susceptibility testing.

Materials and Reagents

  • 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide (powder form)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates

  • Sterile petri dishes (100 mm or 150 mm)

  • Sterile paper disks (6 mm diameter)

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • Bacterial strains (see Table 1 for suggestions)

  • Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)[8][9]

  • Sterile pipettes and tips

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or turbidimeter

  • Calipers or ruler

Bacterial Strains

A panel of clinically relevant Gram-positive and Gram-negative bacteria should be selected for testing. The inclusion of quality control strains from a reputable source like the American Type Culture Collection (ATCC) is mandatory for assay validation.[10]

| Table 1: Suggested Bacterial Strains for Antimicrobial Testing | | :--- | :--- | :--- | | Organism | Gram Stain | Significance | | Staphylococcus aureus | Positive | Common cause of skin and soft tissue infections, bacteremia. | | Enterococcus faecalis | Positive | Opportunistic pathogen, often associated with hospital-acquired infections. | | Escherichia coli | Negative | Common cause of urinary tract infections and gastrointestinal infections. | | Klebsiella pneumoniae | Negative | Can cause pneumonia, bloodstream infections, and meningitis. | | Pseudomonas aeruginosa | Negative | Opportunistic pathogen known for its intrinsic resistance to many antibiotics. | | Candida albicans | N/A (Fungus) | To assess potential antifungal activity. |

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07.[11]

Preparation of Compound Stock Solution

The choice of solvent is critical to ensure the compound is fully dissolved and does not precipitate in the aqueous assay medium. DMSO is a common choice for initial solubilization.

  • Accurately weigh a precise amount of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide powder.

  • Dissolve the compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Further dilutions should be made in the appropriate broth medium (CAMHB). The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit bacterial growth.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube of sterile saline.

  • Vortex to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used for greater accuracy.

  • Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Assay Procedure
  • Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add 50 µL of the prepared compound stock solution (at twice the highest desired final concentration) to the first well of a row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well.

  • This will result in wells with decreasing concentrations of the compound.

  • Inoculate each well (except for the sterility control) with 50 µL of the diluted bacterial suspension.

  • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Reading and Interpreting MIC
  • After incubation, visually inspect the plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

MIC Determination Workflow start Start prep_plate Prepare 96-well plate with serial dilutions of compound start->prep_plate prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate plate with bacteria prep_plate->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Visually determine the lowest concentration with no growth (MIC) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative method provides a preliminary assessment of antimicrobial activity. It is based on the principle that an antimicrobial-impregnated disk placed on an inoculated agar plate will create a zone of growth inhibition. The size of this zone is influenced by the susceptibility of the organism and the diffusion characteristics of the compound. This protocol is adapted from CLSI document M02.[13]

Preparation of Disks
  • Prepare a solution of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide at a known concentration in a volatile solvent (e.g., ethanol or acetone).

  • Apply a precise volume (e.g., 10-20 µL) of the solution onto sterile 6 mm paper disks and allow the solvent to evaporate completely in a sterile environment. The amount of compound per disk should be recorded (e.g., in µ g/disk ).

Assay Procedure
  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in section 1.2.

  • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn of bacteria.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically place the prepared disks onto the agar surface. Ensure firm contact with the agar.

  • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

Reading and Interpreting Zones of Inhibition (ZOI)
  • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm) using calipers or a ruler.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined following an MIC test to ascertain whether the compound is bacteriostatic or bactericidal. A bactericidal agent will kill the bacteria, while a bacteriostatic agent only inhibits growth.

Assay Procedure
  • Following the determination of the MIC from the broth microdilution assay (Protocol 1), select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, withdraw a small aliquot (e.g., 10-100 µL) from each of these wells.

  • Spread the aliquot onto a fresh, antibiotic-free MHA plate.

  • Incubate the plates at 35°C ± 2°C for 18-24 hours.

Reading and Interpreting MBC
  • After incubation, count the number of colonies on each plate.

  • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[6][7][14]

Data Presentation

The results of the antimicrobial assays should be presented in a clear and concise tabular format to allow for easy comparison of the compound's activity against different microorganisms.

| Table 2: Antimicrobial Activity of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide | | :--- | :--- | :--- | :--- | | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) | | Staphylococcus aureus | | | | | Enterococcus faecalis | | | | | Escherichia coli | | | | | Klebsiella pneumoniae | | | | | Pseudomonas aeruginosa | | | | | Candida albicans | | | |

Quality Control

For each batch of tests, it is imperative to include reference quality control strains. The MIC and ZOI values for these strains must fall within the acceptable ranges published by CLSI to ensure the validity of the experimental results.[8]

Conclusion

The protocols detailed in these application notes provide a robust framework for the evaluation of the antimicrobial properties of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. Adherence to these standardized methods, proper technique, and the use of appropriate controls are essential for generating reliable and reproducible data that can effectively guide further drug development efforts.

References

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. [Link]

  • M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. (2018). Clinical and Laboratory Standards Institute. [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). Cleveland Clinic. [Link]

  • The minimum bactericidal concentration of antibiotics. (2024). BMG LABTECH. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2008). PubMed. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. (2015). PubMed. [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

  • Direct Disk Diffusion Testing From Positive Blood Cultures. (2022). Clinical and Laboratory Standards Institute. [Link]

  • Multidrug-Resistant and Antimicrobial Testing Reference Strains. (n.d.). HiMedia Laboratories. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. [Link]

  • Sulfonamides - Infectious Diseases. (2024). MSD Manual Professional Edition. [Link]

  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

  • Quality Control Strains Used in Susceptibility Testing of Campylobacter spp. (2002). ASM Journals. [Link]

  • MIC Broth Microdilution Plate Reading Giles Scientific. (2022). rapidmicrobiology. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). University of Oxford. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PMC - NIH. [Link]

  • Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. (2019). YouTube. [Link]

  • M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. (2012). ResearchGate. [Link]

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Application

Application Notes & Protocols: 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide in Drug Discovery

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Role of a Core Scaffold In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the strategic use of versat...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of a Core Scaffold

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the strategic use of versatile chemical scaffolds is paramount. 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide (CAS No. 1717-36-8) has emerged as a critical building block, primarily recognized for its role as a key intermediate in the synthesis of potent and selective oncogenic kinase inhibitors.[1] Its inherent structural features—a primary aromatic amine, a sulfonamide linker, and a difluorophenyl moiety—provide a robust foundation for constructing complex molecules that can effectively target the ATP-binding sites of kinases.

The primary amine serves as a crucial handle for synthetic elaboration, allowing for the introduction of various heterocyclic systems that dictate target specificity and potency. The sulfonamide group acts as a key hydrogen bond donor and acceptor, contributing significantly to the binding affinity of the final compound within the kinase hinge region. The 2,4-difluorophenyl group often enhances metabolic stability and modulates the pharmacokinetic properties of the derivative drug.

This document serves as a comprehensive guide for researchers, providing in-depth protocols and technical insights into the application of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide in a drug discovery workflow, exemplified by its use in the synthesis of Vemurafenib, a potent BRAFV600E inhibitor.[2]

Compound Profile
PropertyValueSource
IUPAC Name 4-amino-N-(2,4-difluorophenyl)benzenesulfonamideN/A
CAS Number 1717-36-8[3]
Molecular Formula C₁₂H₁₀F₂N₂O₂S[3]
Molecular Weight 284.28 g/mol [3]
SMILES C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=C(C=C2)F)F[3]

The Target: BRAFV600E and the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4] Extracellular signals from growth factors activate receptor tyrosine kinases, initiating a phosphorylation cascade through RAS, RAF, MEK, and finally ERK, which translocates to the nucleus to regulate gene expression.[4][5]

In approximately 50% of melanomas, a specific point mutation (V600E) in the BRAF gene leads to a constitutively active BRAF protein.[4][6] This oncogenic BRAFV600E perpetually activates the downstream MEK/ERK pathway, even in the absence of normal growth signals, leading to uncontrolled cell proliferation and tumor growth.[6] Therefore, selective inhibition of the BRAFV600E kinase is a rational and highly effective therapeutic strategy for these cancers.[7]

Vemurafenib, synthesized using 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, is a potent inhibitor that selectively targets the ATP-binding site of the BRAFV600E mutant kinase.[2] This inhibition blocks the downstream signaling cascade, leading to cell cycle arrest and apoptosis in BRAFV600E-mutant tumor cells.[5][6]

Signaling Pathway Diagram

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activates BRAF_WT BRAF (WT) RAS->BRAF_WT Activates MEK MEK1/2 BRAF_WT->MEK Phosphorylates BRAF_V600E BRAF (V600E) BRAF_V600E->MEK Constitutively Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibits GF Growth Factor GF->RTK Activates

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Vemurafenib.

Drug Discovery Workflow: From Intermediate to Candidate

The journey from a starting intermediate like 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide to a clinical candidate involves a multi-step, iterative process. This workflow integrates chemical synthesis, purification, and biological evaluation to identify and optimize lead compounds.

Workflow Diagram

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start 4-amino-N-(2,4-difluorophenyl) benzenesulfonamide Reaction1 Step 1: Acylation/ Coupling Reaction Start->Reaction1 Intermediate Key Intermediate (e.g., Vemurafenib Precursor) Reaction1->Intermediate Reaction2 Step 2: Cyclization/ Final Modification Intermediate->Reaction2 Final_Compound Final Compound (e.g., Vemurafenib) Reaction2->Final_Compound Kinase_Assay In Vitro Kinase Assay (BRAF V600E) Final_Compound->Kinase_Assay Test Cell_Assay Cell-Based Proliferation Assay (A375 cells) Kinase_Assay->Cell_Assay Confirm ADME_Tox ADME/Tox Profiling Cell_Assay->ADME_Tox Profile ADME_Tox->Final_Compound Optimize (Iterative)

Caption: A generalized workflow for developing a kinase inhibitor.

Experimental Protocols

The following protocols provide a framework for the synthesis of the core intermediate and the subsequent biological evaluation of its derivatives.

Protocol 1: Synthesis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

Causality: This protocol describes a common method for forming the crucial sulfonamide bond. The reaction couples an activated sulfonyl chloride with the appropriate aniline derivative. The initial use of a nitro group, which is later reduced, is a standard protecting group strategy to prevent unwanted side reactions with the amine during the sulfonyl chloride formation.

Materials:

  • 4-nitrobenzenesulfonyl chloride

  • 2,4-difluoroaniline

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • Iron powder or Tin(II) chloride (reducing agent)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Sulfonamide Formation: a. Dissolve 2,4-difluoroaniline (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add pyridine (1.2 eq) to the solution. d. Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture. e. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. f. Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-nitro-N-(2,4-difluorophenyl)benzenesulfonamide.

  • Nitro Group Reduction: a. Dissolve the product from the previous step in ethanol or ethyl acetate. b. Add iron powder (5.0 eq) and a small amount of ammonium chloride solution (or use SnCl₂ in ethanol). c. Heat the mixture to reflux and stir for 2-4 hours until the reaction is complete (monitored by TLC). d. Cool the reaction mixture and filter through a pad of celite to remove the iron salts. e. Concentrate the filtrate under reduced pressure. f. Redissolve the residue in EtOAc and wash with saturated NaHCO₃ solution and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. h. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide.

Protocol 2: In Vitro BRAFV600E Kinase Inhibition Assay

Causality: This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of the target kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which detects the phosphorylation of a substrate by the kinase.[8] A decrease in the FRET signal in the presence of the test compound indicates inhibition.

Materials:

  • Recombinant human BRAFV600E enzyme

  • Biotinylated MEK1 substrate

  • ATP

  • Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Europium-labeled anti-phospho-MEK1/2 antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Test compound (e.g., Vemurafenib) and DMSO

  • 384-well low-volume black plates

  • TR-FRET-capable plate reader

Step-by-Step Methodology:

  • Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Perform serial dilutions in DMSO to create a concentration gradient (e.g., 11-point, 3-fold dilutions). c. Further dilute the compound series in assay buffer to the desired final concentrations.

  • Assay Procedure: [8] a. Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate. b. Add 2.5 µL of BRAFV600E enzyme solution (at 2x final concentration) to each well. c. Incubate for 15-30 minutes at room temperature to allow compound binding. d. Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (at 2x final concentration). e. Incubate for 60 minutes at room temperature. f. Stop the reaction by adding 5 µL of stop/detection buffer containing EDTA and the TR-FRET detection reagents (Eu-antibody and SA-APC). g. Incubate for 60 minutes at room temperature to allow the detection reagents to bind. h. Read the plate on a TR-FRET-capable plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).

  • Data Analysis: a. Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). b. Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. c. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Target Selectivity

A critical aspect of a successful kinase inhibitor is its selectivity. High potency against the intended target (e.g., BRAFV600E) with minimal activity against other kinases, particularly wild-type BRAF (BRAFWT) and other related kinases, reduces the likelihood of off-target toxicities.

Table: Kinase Inhibitory Activity of Vemurafenib
Kinase TargetIC₅₀ (nM)Rationale for Inclusion
BRAFV600E 31 Primary oncogenic target. Potent inhibition is desired.[9]
BRAFWT100Wild-type counter-screen. Selectivity over WT is key to reduce toxicity.[9]
CRAF48Closely related RAF family member. Off-target inhibition can occur.[10]
MEK1>10,000Downstream kinase in the pathway. Should not be inhibited directly.
ERK2>10,000Further downstream kinase. Should not be inhibited directly.
VEGFR2158Common anti-target; inhibition can lead to cardiovascular side effects.
c-KIT>1,000Another receptor tyrosine kinase. A measure of broader selectivity.

Note: IC₅₀ values are representative and can vary based on assay conditions.

Conclusion and Future Directions

4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is a validated and indispensable building block in the synthesis of targeted kinase inhibitors. Its utility is powerfully demonstrated in the creation of Vemurafenib, a drug that has significantly improved outcomes for patients with BRAFV600E-mutant melanoma.[9][10] The protocols and data presented herein provide a foundational guide for researchers aiming to leverage this scaffold in their own drug discovery programs.

Future work in this area will likely focus on modifying the core structure to overcome mechanisms of acquired resistance to first-generation inhibitors like Vemurafenib.[2] This may involve developing compounds that can inhibit dimeric forms of BRAF or that possess improved pharmacokinetic profiles, such as better brain penetration for treating metastatic disease.[11] The fundamental chemistry and biological evaluation principles outlined in this guide will remain central to these ongoing efforts.

References

  • 4-Amino-N-(2,4-difluorophenyl)benzenesulfonamide. BLDpharm. [URL: https://www.bldpharm.com/products/1717-36-8.html]
  • Zhang, T., et al. (2020). Discovery of Selective Small Molecule Degraders of BRAF-V600E. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32326588/]
  • Vemurafenib Pathway, Pharmacodynamics. PharmGKB. [URL: https://www.pharmgkb.
  • Substantially pure vemurafenib and its salts. Google Patents. [URL: https://patents.google.
  • LanthaScreen Eu kinase binding assay for BRAF Overview. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSIDP%2Fmanuals%2Flanthascreen_braf_bind_prot.pdf]
  • George, S.D., et al. (2023). Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay. STAR Protocols. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10430154/]
  • Siddiqui, F., et al. (2023). Vemurafenib. StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK534290/]
  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Google Patents. [URL: https://patents.google.
  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PNAS. [URL: https://www.pnas.org/doi/10.1073/pnas.0711741105]
  • Knight, T., et al. (2021). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8138072/]
  • Matulienė, J., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6412353/]
  • Developing and Testing a NanoBRET® CRAF-BRAF Interaction Assay. Promega Corporation. [URL: https://www.promega.com/resources/pubhub/2021/developing-and-testing-a-nanobret-craf-braf-interaction-assay/]
  • Tang, K.J., et al. (2024). A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. Cancer Discovery. [URL: https://aacrjournals.
  • Lito, P., et al. (2014). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Clinical Cancer Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4102232/]
  • Substantially pure vemurafenib and its salts. Google Patents. [URL: https://patents.google.
  • D’Aniello, C., et al. (2024). Pathway-Specific Therapeutic Modulation of Melanoma. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/25/11/5922]
  • N-(4-fluorophenyl)benzenesulfonamide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/295229]
  • BRAF (WT) Kinase Assay Kit. BPS Bioscience. [URL: https://bpsbioscience.com/cd-assay-kit/braf-wt-kinase-assay-kit-79771]
  • Dana-Farber Study Suggests Immunotherapy May Be a Better First Treatment for a Subset of Non-Small Cell Lung Cancer Patients. Dana-Farber Cancer Institute. [URL: https://www.dana-farber.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [URL: https://www.hymasynthesis.com/products.php]
  • 4-amino benzenesulfonamides. Google Patents. [URL: https://patents.google.
  • Figure. MAPK pathway and mechanism of vemurafenib. ResearchGate. [URL: https://www.researchgate.net/figure/Figure-MAPK-pathway-and-mechanism-of-vemurafenib-A-When-extracellular-growth-factor_fig1_281292025]
  • Optimization of a LanthaScreen Kinase assay for BRAF. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSIDP%2Fmanuals%2Fbraf_lanthascreen_protocol.pdf]
  • FDA Approves Liquid Biopsy CDx for Encorafenib Regimen in BRAF V600E+ CRC. Cancer Network. [URL: https://www.cancernetwork.com/view/fda-approves-liquid-biopsy-cdx-for-encorafenib-regimen-in-braf-v600e-crc]
  • Fernandes, R.O., et al. (2023). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Pharmaceuticals. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10457109/]
  • 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/165458]
  • Abuelizz, H.A., et al. (2022). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9321585/]
  • 4-amino-N-(4-chlorophenyl)benzenesulfonamide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/788021]
  • 4-AMINO-N-ETHYL-BENZENESULFONAMIDE. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8267253.htm]

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Method

Application Notes and Protocols for Enzyme Inhibition Studies of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

Introduction: Unveiling the Potential of a Novel Sulfonamide Inhibitor The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Historically, the journey...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Sulfonamide Inhibitor

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Historically, the journey of sulfonamides began with the discovery of their antibacterial properties, which paved the way for the development of sulfa drugs.[1] Beyond their antimicrobial effects, this class of compounds has emerged as a rich source of inhibitors for various enzymes, most notably the carbonic anhydrases (CAs).[2] The primary sulfonamide group (SO₂NH₂) is a key pharmacophore that effectively targets the zinc ion within the active site of CAs, leading to potent inhibition.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide as an enzyme inhibitor. While specific inhibitory data for this particular molecule is not extensively published, its structural features—a primary 4-aminobenzenesulfonamide core with a difluorophenyl moiety—suggest it is a promising candidate for carbonic anhydrase inhibition. The fluorine substitutions on the phenyl ring are known to modulate the electronic properties and acidity of the sulfonamide group, which can significantly influence binding affinity and isoform selectivity.[4]

These application notes will provide a robust framework for investigating the inhibitory potential of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, with a primary focus on human carbonic anhydrase isoforms, which are validated therapeutic targets for a range of diseases including glaucoma, epilepsy, and cancer.[5][6]

Mechanism of Action: A Tale of Zinc Binding

The inhibitory action of benzenesulfonamides against carbonic anhydrases is a well-elucidated mechanism centered on the coordination of the sulfonamide group to the catalytic zinc ion (Zn²⁺) in the enzyme's active site.[3] This interaction displaces a water molecule or hydroxide ion that is essential for the catalytic cycle of CO₂ hydration. The deprotonated sulfonamide nitrogen forms a strong coordinate bond with the zinc ion, effectively blocking the enzyme's activity.[3] The phenyl ring of the inhibitor engages in van der Waals and hydrophobic interactions with residues in the active site, further stabilizing the enzyme-inhibitor complex.[7] The substituents on the phenyl ring, in this case, the 2,4-difluorophenyl group, play a crucial role in determining the inhibitor's potency and selectivity for different CA isoforms by interacting with specific residues lining the active site cavity.[7]

Experimental Protocols

Part 1: Preparation of Stock Solutions

A critical first step in any enzyme inhibition study is the accurate preparation of compound and enzyme stock solutions. Due to the generally low aqueous solubility of many small molecule inhibitors, careful consideration of the solvent is necessary.

1.1. Inhibitor Stock Solution Preparation:

  • Compound Information:

    • IUPAC Name: 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

    • Molecular Formula: C₁₂H₉F₂N₂O₂S

    • Molecular Weight: 298.28 g/mol

  • Solubility Assessment (Predicted): Based on the properties of similar sulfonamides, 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is predicted to have low solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. It is recommended to perform a preliminary solubility test.

  • Protocol for 10 mM Stock Solution:

    • Accurately weigh approximately 2.98 mg of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide.

    • Dissolve the compound in 1 mL of 100% DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the assay should be kept low (typically ≤ 1%) to minimize its effect on enzyme activity.

1.2. Enzyme and Substrate Stock Solutions (for Carbonic Anhydrase Assay):

  • Enzyme: Recombinant human carbonic anhydrase (e.g., hCA II or a tumor-associated isoform like hCA IX or hCA XII) can be purchased from commercial vendors. Prepare a stock solution in the recommended buffer (e.g., 10 mM Tris-HCl, pH 7.4).

  • Substrate: For the colorimetric assay, p-nitrophenyl acetate (pNPA) is a commonly used substrate. Prepare a 20 mM stock solution of pNPA in acetonitrile or DMSO. This solution should be prepared fresh daily.

Part 2: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a widely used colorimetric assay to determine the inhibitory activity of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide against carbonic anhydrase. The assay measures the CA-catalyzed hydrolysis of pNPA to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at 405 nm.

2.1. Materials:

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide stock solution (10 mM in DMSO)

  • Carbonic anhydrase (e.g., hCA II)

  • p-Nitrophenyl acetate (pNPA) stock solution (20 mM)

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.6)

  • Acetazolamide (a known CA inhibitor for positive control)

2.2. Assay Procedure:

  • Prepare Serial Dilutions of the Inhibitor:

    • Perform a serial dilution of the 10 mM inhibitor stock solution in the Assay Buffer to obtain a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). Ensure the final DMSO concentration is consistent across all wells.

  • Assay Plate Setup:

    • Blank: 180 µL Assay Buffer + 10 µL of the highest concentration of inhibitor dilution buffer (to account for any absorbance from the buffer and DMSO) + 10 µL of Assay Buffer (in place of enzyme).

    • Negative Control (No Inhibitor): 180 µL Assay Buffer + 10 µL of dilution buffer (without inhibitor) + 10 µL of enzyme solution.

    • Positive Control: 180 µL Assay Buffer + 10 µL of a known inhibitor (e.g., Acetazolamide) at a concentration known to cause significant inhibition + 10 µL of enzyme solution.

    • Test Wells: 180 µL Assay Buffer + 10 µL of each inhibitor dilution + 10 µL of enzyme solution.

  • Pre-incubation:

    • Mix the contents of the wells gently and incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 10 µL of the 20 mM pNPA stock solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 210 µL.

  • Kinetic Measurement:

    • Immediately place the microplate in a plate reader pre-heated to 25°C.

    • Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

Data Analysis and Interpretation

Calculation of Percentage Inhibition:

The rate of reaction (V) is determined from the linear portion of the kinetic curve (ΔAbsorbance/Δtime). The percentage inhibition for each inhibitor concentration is calculated using the following formula:

% Inhibition = [ (V₀ - Vᵢ) / V₀ ] * 100

Where:

  • V₀ = Rate of the reaction in the absence of the inhibitor (Negative Control)

  • Vᵢ = Rate of the reaction in the presence of the inhibitor

Determination of IC₅₀ Value:

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

  • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC₅₀ value. Software such as GraphPad Prism is highly recommended for this analysis.[8][9]

Table 1: Hypothetical Inhibition Data for 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide against hCA II

Inhibitor Concentration (nM)Log [Inhibitor] (M)% Inhibition
1-9.010.2
10-8.035.5
50-7.348.9
100-7.065.1
500-6.385.3
1000-6.092.7
10000-5.098.1

Note: This data is for illustrative purposes only.

Determining the Mode of Inhibition: Lineweaver-Burk Plot

To understand how 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide inhibits the enzyme, it is essential to determine its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This can be achieved by performing the enzyme assay with varying concentrations of both the substrate (pNPA) and the inhibitor. The data is then plotted on a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]).

  • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).

  • Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

  • Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).

Given that benzenesulfonamides are known to be competitive inhibitors of carbonic anhydrases, it is highly probable that 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide will also exhibit this mode of inhibition.

Calculation of the Inhibition Constant (Kᵢ):

For a competitive inhibitor, the inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:[10]

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where:

  • [S] = Substrate concentration used in the assay

  • Kₘ = Michaelis-Menten constant of the substrate for the enzyme

The Kᵢ value is a true measure of the inhibitor's potency and is independent of the substrate concentration.[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Inhibitor Stock (10 mM in DMSO) C Serial Dilution of Inhibitor A->C B Prepare Enzyme & Substrate (hCA II & pNPA) D Plate Setup (Blank, Controls, Test) B->D C->D E Pre-incubation (10 min at RT) D->E F Initiate Reaction (Add pNPA) E->F G Kinetic Measurement (Absorbance at 405 nm) F->G H Calculate % Inhibition G->H I Determine IC50 Value (Non-linear Regression) H->I J Determine Mode of Inhibition (Lineweaver-Burk Plot) I->J K Calculate Ki Value (Cheng-Prusoff Equation) J->K

Caption: Experimental workflow for the characterization of an enzyme inhibitor.

inhibition_mechanism cluster_enzyme Carbonic Anhydrase Active Site Enzyme Enzyme Zinc Zn2+ Product Inhibited Enzyme Complex Enzyme->Product Water H2O Zinc->Water Catalytic Cycle Water->Product Displaced Inhibitor 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide Inhibitor->Product Binds to Zn2+

Caption: Competitive inhibition of carbonic anhydrase by a sulfonamide.

Safety and Handling

Conclusion

This application note provides a comprehensive framework for the investigation of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide as a potential carbonic anhydrase inhibitor. The detailed protocols for assay execution and data analysis will enable researchers to determine key inhibitory parameters such as IC₅₀ and Kᵢ, and to elucidate the mode of inhibition. The structural features of this compound make it an interesting candidate for further studies, and the methodologies described herein provide a solid foundation for its characterization and potential development as a novel therapeutic agent.

References

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Institutes of Health. Available at: [Link]

  • Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. (n.d.). PubMed Central. Available at: [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). PubMed Central. Available at: [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI. Available at: [Link]

  • Investigation of the carbonic anhydrase inhibitory activity of benzenesulfonamides incorporating substituted fused-pyrimidine tails. (2022). PubMed. Available at: [Link]

  • Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. (n.d.). PubMed Central. Available at: [Link]

  • How to determine an IC50. (n.d.). GraphPad. Available at: [Link]

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). PubMed. Available at: [Link]

  • How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. (2020). ResearchGate. Available at: [Link]

  • IC50 values by using GraphPad Prism ‪@MajidAli2020‬. (2022). YouTube. Available at: [Link]

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. (n.d.). TSI Journals. Available at: [Link]

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. (n.d.). National Institutes of Health. Available at: [Link]

  • Finding ki of competitive inhibitor. (2021). YouTube. Available at: [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). PubMed Central. Available at: [Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). MDPI. Available at: [Link]

  • Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? (n.d.). PubMed. Available at: [Link]

  • IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. (2024). YouTube. Available at: [Link]

  • Estimation of Ki in a Competitive Enzyme-Inhibition Model: Comparisons Among Three Methods of Data Analysis. (n.d.). PubMed. Available at: [Link]

  • Carbonic anhydrase inhibitors – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. (2024). Preprints.org. Available at: [Link]

  • How can I calculate IC50 using Graph Pad Prism software? (2014). ResearchGate. Available at: [Link]

  • Computing Ki for a Competitive Enzyme Inhibitor. (n.d.). GraphPad. Available at: [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). PubMed. Available at: [Link]

  • Easy method to calculate IC50 and IC80 using Graphpad Prism. (2021). YouTube. Available at: [Link]

  • List of Carbonic anhydrase inhibitors. (n.d.). Drugs.com. Available at: [Link]

  • 4-amino benzenesulfonamides. (n.d.). Google Patents.

Sources

Application

Application Notes and Protocols for the Development of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide Analogs

Introduction The 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide scaffold represents a privileged structure in medicinal chemistry. The inherent functionalities – a primary arylamine, a sulfonamide linker, and a difluor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide scaffold represents a privileged structure in medicinal chemistry. The inherent functionalities – a primary arylamine, a sulfonamide linker, and a difluorinated phenyl ring – offer multiple points for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, synthesize, and evaluate novel analogs of this core structure. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols, and outline key in vitro assays for biological characterization, with a focus on potential anticancer and anti-inflammatory applications. A series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been identified as selective Raf inhibitors, highlighting a promising therapeutic avenue for analogs of this class.[1]

Strategic Development of Analogs: A Rationale-Driven Approach

The development of analogs of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide can be systematically approached by considering modifications at three key positions: the 4-amino group, the benzene ring of the sulfonamide, and the 2,4-difluorophenyl moiety. The goal is to explore the structure-activity relationship (SAR) to optimize potency, selectivity, and drug-like properties.

Core Synthetic Strategy: Building the Sulfonamide Backbone

The foundational reaction for synthesizing the core scaffold and its analogs is the condensation of a substituted benzenesulfonyl chloride with an appropriate aniline derivative. The 4-amino group on the benzenesulfonyl chloride is typically protected, commonly as an acetamide, to prevent undesired side reactions. This protecting group is then removed in a subsequent step.

cluster_0 Synthesis of Core Scaffold Protected Sulfonyl Chloride 4-Acetamidobenzenesulfonyl Chloride Condensation Sulfonamide Formation (e.g., Pyridine, DCM) Protected Sulfonyl Chloride->Condensation Aniline Derivative 2,4-Difluoroaniline Aniline Derivative->Condensation Protected Analog N-(2,4-difluorophenyl)-4- acetamidobenzenesulfonamide Condensation->Protected Analog Deprotection Hydrolysis (e.g., HCl, heat) Protected Analog->Deprotection Final Product 4-amino-N-(2,4-difluorophenyl) benzenesulfonamide Deprotection->Final Product

Caption: General synthetic workflow for the core scaffold.

Part 1: Synthesis of Analogs

Protocol 1: Synthesis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

This protocol details the synthesis of the parent compound, which can be adapted for various analogs by substituting the starting materials.

Step 1: Synthesis of N-(2,4-difluorophenyl)-4-acetamidobenzenesulfonamide

  • Materials:

    • 4-Acetamidobenzenesulfonyl chloride

    • 2,4-Difluoroaniline

    • Anhydrous pyridine

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2,4-difluoroaniline (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

    • In a separate flask, dissolve 4-acetamidobenzenesulfonyl chloride (1.05 eq) in anhydrous DCM.

    • Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the aniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel chromatography.

Step 2: Hydrolysis to 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

  • Materials:

    • N-(2,4-difluorophenyl)-4-acetamidobenzenesulfonamide

    • Concentrated hydrochloric acid

    • Methanol

  • Procedure:

    • Suspend N-(2,4-difluorophenyl)-4-acetamidobenzenesulfonamide (1.0 eq) in a mixture of methanol and concentrated HCl.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize with a saturated NaHCO₃ solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the final product by recrystallization or silica gel chromatography.

Strategies for Analog Development

A. Modification of the 4-Amino Group

The 4-amino group can be functionalized to explore its impact on biological activity.

  • N-Alkylation/N-Arylation: The primary amine can be alkylated or arylated to introduce different substituents. Copper-catalyzed Chan-Evans-Lam cross-coupling reactions with arylboronic acids provide a method for N-arylation.[2]

  • Amide/Urea Formation: Acylation or reaction with isocyanates can yield amide or urea derivatives, respectively.

B. Substitution on the Benzenesulfonamide Ring

Introducing substituents on the benzene ring of the sulfonamide can influence potency and selectivity. This is achieved by starting with appropriately substituted benzenesulfonyl chlorides.

C. Bioisosteric Replacement

Bioisosterism is a key strategy in drug design to improve physicochemical and pharmacological properties.[3][4]

  • Sulfonamide Moiety: The sulfonamide group can be replaced with other functionalities like a sulfoximine or a sulfonimidamide to alter polarity and hydrogen bonding capacity.[5]

  • Aniline Moiety: The aniline group is a known structural alert for potential toxicity due to metabolic activation.[6] Replacing it with bioisosteres can mitigate this risk.

Part 2: Characterization and Purification

Accurate characterization and purification are crucial for reliable biological evaluation.

Table 1: Analytical Techniques for Characterization
TechniquePurposeKey Information Obtained
NMR Spectroscopy Structural elucidation¹H and ¹³C NMR provide information on the chemical environment of protons and carbons, confirming the molecular structure.
Mass Spectrometry (MS) Molecular weight determinationProvides the mass-to-charge ratio of the compound, confirming its molecular weight. High-resolution MS (HRMS) gives the exact mass.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationSeparates the compound from impurities, allowing for the determination of its purity. Can be coupled with a mass spectrometer (LC-MS) for enhanced analysis.[7][8]
Infrared (IR) Spectroscopy Functional group identificationIdentifies characteristic vibrational frequencies of functional groups, such as the S=O and N-H stretches of the sulfonamide.[9]
Protocol 2: Purification by Column Chromatography
  • Materials:

    • Silica gel (60-120 mesh)

    • Appropriate solvent system (e.g., hexane/ethyl acetate mixture)

    • Crude sulfonamide derivative

  • Procedure:

    • Prepare a slurry of silica gel in the chosen solvent system.

    • Pack a chromatography column with the slurry.

    • Dissolve the crude product in a minimal amount of the solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with the solvent system, gradually increasing the polarity if necessary.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Part 3: In Vitro Biological Evaluation

Given the known activities of sulfonamides, initial biological screening should focus on anticancer and anti-inflammatory properties.

Protocol 3: Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cancer cell lines (e.g., human colorectal cancer cell line HCT116, breast cancer cell line MCF-7)[9]

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the synthesized analogs (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, remove the medium and add fresh medium containing MTT solution.

    • Incubate for 3-4 hours at 37 °C.

    • Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

cluster_1 MTT Assay Workflow Seed Cells Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Treat with Analogs Treat with Analogs Incubate 24h->Treat with Analogs Incubate 48-72h Incubate 48-72h Treat with Analogs->Incubate 48-72h Add MTT Add MTT Incubate 48-72h->Add MTT Incubate 3-4h Incubate 3-4h Add MTT->Incubate 3-4h Add DMSO Add DMSO Incubate 3-4h->Add DMSO Measure Absorbance Measure Absorbance Add DMSO->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for the in vitro MTT assay.

Protocol 4: Anti-inflammatory Activity Screening (COX-2 Inhibition Assay)

Certain sulfonamides are known to be selective COX-2 inhibitors.[10]

  • Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • COX-2 inhibitor screening assay kit (commercially available)

    • Synthesized analogs

    • Positive control (e.g., celecoxib)

  • Procedure:

    • Follow the protocol provided with the commercial COX-2 inhibitor screening assay kit.

    • Typically, the assay involves incubating the COX-2 enzyme with the test compounds and then adding arachidonic acid to initiate the reaction.

    • The production of prostaglandins is measured, often through a colorimetric or fluorometric method.

    • Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value for each analog.

Conclusion

The development of novel analogs of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide offers a promising avenue for the discovery of new therapeutic agents. By employing a systematic approach to design, synthesis, and biological evaluation as outlined in these application notes, researchers can effectively explore the structure-activity landscape of this versatile scaffold. Careful execution of the provided protocols, coupled with insightful interpretation of the resulting data, will be instrumental in advancing promising lead compounds through the drug discovery pipeline.

References

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER. (URL: [Link])

  • Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid - MDPI. (URL: [Link])

  • Kaltenbronn JS, Scherrer RA, Short FW, Jones EM, Beatty HR, Saka MM, Winder CV, Wax J, Williamson WR. Structure-activity Relationships in a Series of Anti-Inflammatory N-arylanthranilic Acids. Arzneimittelforschung. 1983;33(4A):621-7. (URL: [Link])

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - NIH. (URL: [Link])

  • Sulfonamide purification process - US2777844A - Google P
  • Liu Z, Larock RC. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of organic chemistry. 2006;71(8):3198-209. (URL: [Link])

  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts - Shimadzu. (URL: [Link])

  • Method of preparing 2,4-difluoroaniline - EP0001825A1 - Google P
  • (PDF) Sulfonamide derivatives: Synthesis and applications - ResearchGate. (URL: [Link])

  • The role of bioisosterism in modern drug design: Current applications and challenges. (URL: [Link])

  • Structure-activity Relationships in a Series of Anti-Inflammatory N-arylanthranilic Acids. Arzneimittelforschung. 1983;33(4A):621-7. (URL: [Link])

  • Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC - NIH. (URL: [Link])

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - MDPI. (URL: [Link])

  • Method for synthesizing 4-(2-aminoethyl)
  • Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. (URL: [Link])

  • Preparation of sulfonamides from N-silylamines - PMC - NIH. (URL: [Link])

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. (URL: [Link])

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (URL: [Link])

  • A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed. (URL: [Link])

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom Publishing. (URL: [Link])

  • Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition - PMC - PubMed Central. (URL: [Link])

  • Difluoroalkylation of Anilines via Photoinduced Methods - PMC - NIH. (URL: [Link])

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - OUCI. (URL: [Link])

  • The in vitro antiproliferative activity of sulfonamide derivatives 2–15... - ResearchGate. (URL: [Link])

  • Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors - PubMed. (URL: [Link])

  • Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

  • Sulfilimines: An Underexplored Bioisostere for Drug Design? - PMC - NIH. (URL: [Link])

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (URL: [Link])

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - Organic Chemistry Portal. (URL: [Link])

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art - MDPI. (URL: [Link])

  • Access to gem -Difluoro Olefins via C–H Functionalization and Dual Role of Anilines. (URL: [Link])

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - MDPI. (URL: [Link])

  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - RSC Publishing. (URL: [Link])

  • (PDF) Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (URL: [Link])

  • Fluoroorganic Chemistry - Ramachandran Research Group - Purdue University. (URL: [Link])

  • Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids - PubMed. (URL: [Link])

  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey - ResearchGate. (URL: [Link])

  • N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. (URL: [Link])

  • 4-amino benzenesulfonamides - US4698445A - Google P
  • Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134) - PubMed. (URL: [Link])

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - NIH. (URL: [Link])

  • Selective N-arylation of aminobenzanilides under mild conditions using triarylbismuthanes - PubMed. (URL: [Link])

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed. (URL: [Link])

  • Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors - PMC - PubMed Central. (URL: [Link])

  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC - NIH. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

4-amino-N-(2,4-difluorophenyl)benzenesulfonamide solubility issues and solutions

Welcome to the technical support resource for 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. As a poorly water-soluble molecule, its effective use in experimental settings requires a clear understanding of its physicochemical properties and the application of appropriate solubilization strategies. This document provides in-depth, evidence-based troubleshooting advice and detailed protocols to ensure the successful integration of this compound into your research workflows.

Understanding the Challenge: Physicochemical Properties

The solubility of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is governed by its molecular structure. The presence of two aromatic rings and a difluorophenyl group contributes to its significant lipophilicity and low aqueous solubility. The sulfonamide and amino groups offer sites for ionization, making its solubility highly dependent on pH.

PropertyValue (Estimated)Implication for Solubility
Molecular Formula C₁₂H₁₀F₂N₂O₂S-
Molecular Weight 284.28 g/mol Higher molecular weight can negatively impact solubility.
pKa ~8.5 - 9.5As a weak acid, the compound's solubility dramatically increases at pH values above its pKa due to deprotonation and salt formation.[1]
LogP > 2.5Indicates high lipophilicity and a preference for non-polar environments over water.
Crystalline Form SolidEnergy is required to overcome the crystal lattice energy before dissolution can occur, a common issue for "brick-dust" type molecules.[2]

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide not dissolving in my aqueous buffer (e.g., PBS pH 7.4)?

Answer: This is the most common issue encountered and is due to the compound's inherent chemical properties.

  • Molecular Structure: The molecule is predominantly hydrophobic due to its aromatic rings. In a neutral aqueous environment, these non-polar regions are not effectively solvated by water molecules, leading to poor solubility.

  • pH and Ionization State: 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is a weak acid due to the proton on the sulfonamide nitrogen. At a physiological pH of 7.4, which is below its pKa, the majority of the molecules will be in their neutral, unionized form.[3] This neutral form is significantly less soluble than its ionized (anionic) counterpart.[3][4] For the compound to dissolve in an aqueous medium, the pH must typically be raised above its pKa to ensure it is in the more soluble, ionized state.[1][5]

Q2: I'm preparing for a cell-based assay. What is the quickest way to solubilize the compound?

Answer: For initial in vitro screening, using a combination of a water-miscible organic solvent (cosolvent) and careful pH control are the most direct methods.

Strategy 1: Cosolvency The use of a cosolvent reduces the overall polarity of the aqueous solution, making it a more favorable environment for a lipophilic compound.[6][7][8] This is the most common and straightforward approach for preparing high-concentration stock solutions.

  • Mechanism: Cosolvents work by disrupting the hydrogen-bonding network of water and reducing the interfacial tension between the hydrophobic solute and the aqueous solvent.[7][8]

  • Recommended Cosolvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are commonly used.[6] DMSO is often the first choice for creating a high-concentration stock.

See Protocol 1 for a step-by-step guide to preparing a stock solution with a cosolvent.

Strategy 2: pH Adjustment Increasing the pH of the solution will deprotonate the sulfonamide group, forming a more polar, and thus more water-soluble, anionic salt.

  • Mechanism: According to the Henderson-Hasselbalch equation, once the pH of the solution is approximately 1-2 units above the compound's pKa, it will be >90-99% in its ionized form, leading to a significant increase in aqueous solubility.[1]

  • Procedure: This involves creating a stock solution in a weak base (e.g., 0.1 N NaOH) and then carefully neutralizing it or diluting it into your final buffered medium.

See Protocol 2 for a step-by-step guide to preparing a stock solution using pH adjustment.

Q3: My compound precipitates out of solution when I dilute my high-concentration DMSO stock into my aqueous assay buffer. How can I prevent this?

Answer: This is a classic problem of drug "crashing out" and occurs when the percentage of the organic cosolvent is drastically lowered upon dilution, rendering the aqueous medium unable to keep the hydrophobic compound solubilized.

Troubleshooting Steps:

  • Lower the Stock Concentration: The simplest solution is to remake the stock solution at a lower concentration (e.g., 10 mM instead of 100 mM). This will result in a lower final concentration of DMSO in your assay, but may be sufficient to keep the compound dissolved.

  • Use an Intermediate Dilution Step: Instead of diluting directly from a 100% DMSO stock into a 99.9% aqueous buffer, perform an intermediate dilution into a solution containing a higher percentage of cosolvent (e.g., 50:50 ethanol:water) before the final dilution into the assay medium.

  • Incorporate Surfactants: Add a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the final aqueous buffer. Surfactants form micelles that can encapsulate the hydrophobic drug, preventing precipitation and increasing its apparent solubility.

  • Increase the Cosolvent Percentage in the Final Medium: If your experimental system can tolerate it, increase the final concentration of the cosolvent. For cell-based assays, it is critical to first run a vehicle control to ensure the final solvent concentration is not toxic to the cells. Most cell lines can tolerate up to 0.5-1% DMSO, but this must be empirically determined.

Workflow for Solubility Enhancement

The following diagram provides a decision-making framework for selecting an appropriate solubility enhancement strategy based on your experimental needs.

Solubility_Workflow cluster_0 Initial Assessment cluster_1 In Vitro / Preclinical Screening cluster_2 In Vivo / Advanced Formulation Start Solubility Issue Identified AssayType What is the intended application? Start->AssayType InVitroMethods Use Direct Solubilization Methods AssayType->InVitroMethods In Vitro InVivoMethods Consider Advanced Formulations AssayType->InVivoMethods In Vivo / Drug Product Cosolvent Cosolvency (DMSO, EtOH) [Protocol 1] InVitroMethods->Cosolvent pH_Adjust pH Adjustment [Protocol 2] InVitroMethods->pH_Adjust Precipitation Precipitation upon dilution? Cosolvent->Precipitation pH_Adjust->Precipitation Troubleshoot Troubleshoot: - Lower stock concentration - Add surfactant - Check vehicle tolerance Precipitation->Troubleshoot Yes Precipitation->InVivoMethods No, but need higher dose SolidDispersion Solid Dispersion InVivoMethods->SolidDispersion Nanosuspension Nanosuspension InVivoMethods->Nanosuspension Cyclodextrin Cyclodextrin Complexation InVivoMethods->Cyclodextrin Liposomes Liposomal Formulation InVivoMethods->Liposomes Cyclodextrin_Mechanism cluster_Complex CD Forms Forms Inclusion Complex Drug Drug (Hydrophobic) Plus + CD_Complex Result Increased Aqueous Solubility CD_Complex->Result Drug_in_Complex Drug

Caption: Mechanism of cyclodextrin inclusion complex formation.

Detailed Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Cosolvent (e.g., DMSO)

Objective: To prepare a 10 mM stock solution of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide (MW: 284.28) in DMSO.

Materials:

  • 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide powder

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculation: Determine the mass of the compound required. For 1 mL of a 10 mM solution: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 284.28 g/mol = 0.00284 g = 2.84 mg

  • Weighing: Accurately weigh out 2.84 mg of the compound and place it into a sterile vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed, but check for compound stability at elevated temperatures first.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Stock Solution using pH Adjustment

Objective: To prepare a stock solution in an alkaline buffer to increase solubility.

Materials:

  • 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide powder

  • 0.1 N Sodium Hydroxide (NaOH)

  • 1 M HEPES or Tris buffer

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weighing: Weigh the desired amount of the compound into a glass beaker.

  • Initial Suspension: Add a small volume of purified water to create a slurry.

  • Titration: While stirring, slowly add 0.1 N NaOH dropwise. Monitor the solution for clarity. Continue adding NaOH until the compound fully dissolves.

  • pH Measurement: Measure the pH of the resulting solution. It will likely be >10.

  • Neutralization (Optional but Recommended): Slowly add a sterile, concentrated buffer (e.g., 1 M HEPES) to bring the pH down towards your desired final pH. Be aware that if you lower the pH below the compound's pKa, it may precipitate. The goal is to find a pH where solubility is maintained but is also compatible with your experiment.

  • Final Volume and Storage: Bring the solution to the final desired volume with purified water. Sterile filter and store at 4°C for short-term use or -20°C for long-term storage.

Protocol 3: Standard Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific buffer (e.g., PBS pH 7.4). [9] Materials:

  • Excess amount of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide powder

  • Chosen buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker set to a constant temperature (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Addition of Excess Solid: Add an excess amount of the solid compound to a vial (enough so that undissolved solid remains visible at the end of the experiment).

  • Addition of Solvent: Add a known volume of the buffer (e.g., 2 mL) to the vial.

  • Equilibration: Seal the vials and place them in a shaking incubator. Agitate at a constant temperature for 24-48 hours to ensure equilibrium is reached. [9]4. Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microcrystals.

  • Quantification: Dilute the filtered sample into a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV against a standard curve.

  • Confirmation: Ensure that solid material is still present in the vial after sampling to confirm that the solution was indeed saturated. [9]

References

  • Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA)
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC - NIH.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • pH-induced solubility transition of sulfonamide-based polymers. (2002). PubMed.
  • Liposome formulation of poorly water soluble drugs: optimisation of drug loading and ESEM analysis of stability. (n.d.). PubMed.
  • Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. (n.d.). PMC.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC - PubMed Central.
  • SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. (2020). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Source details not available.
  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • (PDF) Improvement of drug solubility using solid dispersion. (2025).
  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2013). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Nanosuspension-Based Drug Delivery Systems for Topical Applications. (2024). Source details not available.
  • Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. (2019). Chemical Science (RSC Publishing).
  • Nanosuspension: a modern technology used in drug delivery system. (n.d.). SciSpace.
  • Enhancing Drug Solubility Using Liposome Formulations for Better Absorption. (n.d.). Scholars Research Library.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.).
  • Nanosuspension Technologies for Delivery of Drugs. (2017).
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Source details not available.
  • Liposomal formulations of poorly soluble camptothecin: drug retention and biodistribution. (n.d.). SciSpace.
  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022). MDPI.
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.). Source details not available.
  • Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs. (n.d.). Revista Electronica de Veterinaria.
  • Mathematically modelling the stability of solid dispersions in storage. (n.d.). IAC-CNR.
  • Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. (n.d.). Source details not available.

Sources

Optimization

Technical Support Center: Purification of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. The fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the isolation of this compound from a reaction mixture, providing practical solutions grounded in chemical principles to ensure the attainment of a highly pure final product.

Troubleshooting Guide

This section is structured to provide direct answers to specific experimental issues you may be facing during the purification of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide.

Problem 1: My crude product is a sticky oil or amorphous solid that is difficult to handle. What is the likely cause and how can I resolve this?

Answer:

This is a common issue that often points to the presence of residual solvents, excess starting materials, or low-melting point byproducts. The primary suspects in a typical synthesis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide are unreacted 2,4-difluoroaniline and hydrolysis byproducts of 4-acetamidobenzenesulfonyl chloride.

Causality: The reaction between 4-acetamidobenzenesulfonyl chloride and 2,4-difluoroaniline, followed by acidic or basic hydrolysis to remove the acetyl protecting group, can leave behind several impurities. Unreacted 2,4-difluoroaniline is a low-melting solid/liquid, and the hydrolysis of the sulfonyl chloride can produce sulfonic acids, which can interfere with crystallization.

Step-by-Step Troubleshooting Protocol:

  • Initial Work-up: Before attempting purification, ensure a thorough aqueous work-up has been performed. If the deprotection of the acetyl group was conducted under acidic conditions, a basification step with a mild base (e.g., sodium bicarbonate solution) to a neutral or slightly basic pH is crucial to neutralize any acid and to ensure the aniline product is in its free base form. Conversely, if a basic hydrolysis was used, neutralization with a dilute acid (e.g., 1M HCl) is necessary.

  • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Co-evaporation with a solvent in which your product has low solubility but the impurities are soluble (e.g., diethyl ether or hexane) can sometimes help to azeotropically remove residual solvents and induce solidification.

  • Trituration: This is a key step to convert an oil or amorphous solid into a crystalline material.

    • Add a small amount of a non-polar solvent in which your product is expected to be poorly soluble at room temperature (e.g., hexane, diethyl ether, or a mixture of ethyl acetate/hexane).

    • Use a glass rod to scratch the inside of the flask and vigorously stir the mixture. This mechanical agitation can induce nucleation and crystallization.

    • Once a solid precipitate forms, it can be isolated by filtration. This process will wash away many of the non-polar impurities.

Problem 2: My TLC analysis shows multiple spots. How can I identify the product and the main impurities?

Answer:

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction and purification. A well-run TLC can help you identify your product and differentiate it from starting materials and byproducts.

Identifying Spots on a TLC Plate:

  • Standards: The most reliable method is to spot your crude reaction mixture alongside authentic samples of your starting materials (2,4-difluoroaniline and the acetyl-protected sulfonamide) on the same TLC plate.

  • Polarity: Generally, the polarity of the compounds will decrease in the following order, leading to a higher Rf value for less polar compounds:

    • 4-aminobenzenesulfonic acid (hydrolysis byproduct): Very polar, will likely remain at the baseline (Rf ~ 0).

    • 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide (Product): This is a primary aromatic amine and a sulfonamide, making it quite polar.

    • 4-acetamido-N-(2,4-difluorophenyl)benzenesulfonamide (Intermediate): The acetyl group makes this slightly less polar than the final product.

    • 2,4-difluoroaniline (Starting Material): This is a primary aromatic amine and will be less polar than the sulfonamides.

  • Staining: Use a UV lamp (254 nm) to visualize aromatic compounds. Additionally, specific stains can be used for confirmation:

    • Ninhydrin stain: Will give a colored spot (often yellow or purple) with the primary amines (your product and 2,4-difluoroaniline).

    • Potassium permanganate stain: Will react with compounds that can be oxidized.

Recommended TLC Mobile Phases:

A good starting point for developing a TLC method is a mixture of a non-polar and a polar solvent. You may need to experiment to achieve optimal separation.

Mobile Phase SystemTypical Ratio (v/v)Notes
Hexane:Ethyl Acetate1:1 to 1:3A good starting point for many organic compounds.
Dichloromethane:Methanol9:1 to 19:1Offers a more polar mobile phase for better separation of polar compounds.
Problem 3: I am attempting recrystallization, but the product either "oils out" or I get very low recovery.

Answer:

Recrystallization is a powerful purification technique for crystalline solids, but its success is highly dependent on the choice of solvent. "Oiling out" occurs when the solute is insoluble in the hot solvent, and low recovery is often due to the product having significant solubility in the cold solvent.[1]

Troubleshooting Recrystallization:

  • "Oiling Out":

    • Cause: The boiling point of the solvent is higher than the melting point of your impure product. It can also be caused by a high concentration of impurities.

    • Solution:

      • Add more hot solvent to fully dissolve the oil.

      • Allow the solution to cool more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature.

      • Consider using a solvent with a lower boiling point or a mixed solvent system.

  • Low Recovery:

    • Cause: The product is too soluble in the chosen solvent, even at low temperatures.

    • Solution:

      • Minimize the amount of hot solvent used to dissolve the crude product. Add the solvent in small portions until the solid just dissolves.

      • After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

      • If recovery is still low, consider a different solvent or a mixed solvent system. A good mixed solvent system consists of a "good" solvent (in which the compound is soluble) and a "poor" a solvent (in which the compound is insoluble). Dissolve the crude product in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes turbid. Then add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly. For aromatic sulfonamides, common recrystallization solvents include ethanol, isopropanol, and mixtures of ethanol and water.

Recommended Recrystallization Solvents for Aromatic Sulfonamides:

Solvent/SystemRationale
EthanolA good general-purpose solvent for moderately polar compounds.
IsopropanolSimilar to ethanol, can sometimes offer better differential solubility.
Ethanol/WaterA versatile mixed solvent system that can be fine-tuned for optimal recovery.
Ethyl AcetateCan be effective, but solubility may be higher compared to alcohols.
Problem 4: Recrystallization is not providing the desired purity. How should I approach column chromatography?

Answer:

Column chromatography is an excellent secondary purification step when recrystallization is insufficient. For 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, which contains a basic amino group, special considerations are needed when using silica gel.

Causality: Silica gel is acidic and can strongly interact with basic compounds like amines. This can lead to peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the column.

Column Chromatography Protocol:

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is a good starting point.

  • Mobile Phase Selection:

    • First, develop a TLC method that gives good separation of your product from impurities, with an Rf value for your product between 0.2 and 0.4.

    • A common mobile phase for separating aromatic amines and sulfonamides is a gradient of ethyl acetate in hexane or dichloromethane in methanol.

    • Crucial Tip: To mitigate the issues with the acidic silica, add a small amount of a volatile base, such as triethylamine (0.1-1% v/v), to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the chromatography of your basic product.

  • Column Packing:

    • Pack the column using the "slurry method" with your initial mobile phase to ensure a homogenous packing.

  • Loading the Sample:

    • Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your packed column.

  • Elution and Fraction Collection:

    • Start with the mobile phase composition determined from your TLC analysis.

    • If you are running a gradient, gradually increase the polarity of the mobile phase.

    • Collect fractions and analyze them by TLC to identify those containing your pure product.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide?

While specific data for this exact compound can vary, analogous 4-aminobenzenesulfonamide derivatives are typically white to off-white crystalline solids. The melting point will be sharp for a pure compound. It is essential to characterize your final product by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Q2: My final product has a slight color. What could be the cause and how can I remove it?

A slight coloration is often due to trace impurities, particularly oxidized aromatic amines. If the color persists after recrystallization, you can try treating a solution of your product in the hot recrystallization solvent with a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Be cautious, as activated charcoal can also adsorb some of your product, potentially lowering your yield.

Q3: How can I be sure that the deprotection of the acetyl group is complete?

Incomplete deprotection will leave you with 4-acetamido-N-(2,4-difluorophenyl)benzenesulfonamide as an impurity. You can monitor the deprotection reaction by TLC. The product, being more polar, will have a lower Rf than the acetylated starting material. In the ¹H NMR spectrum of the final product, the characteristic singlet for the acetyl methyl group (around 2.1-2.2 ppm) should be absent.

Q4: What are the safety precautions I should take when working with the reagents for this synthesis and purification?

  • 4-Acetamidobenzenesulfonyl chloride: This is a moisture-sensitive and corrosive solid. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It can release hydrochloric acid upon contact with water.[2]

  • 2,4-Difluoroaniline: This compound is toxic and an irritant. Handle with care in a fume hood and wear appropriate PPE.

  • Solvents: The organic solvents used for reaction and purification are flammable and may have associated health risks. Always work in a well-ventilated area, preferably a fume hood.

Workflow and Decision Making

The following diagram illustrates a typical workflow for the purification of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, including key decision points.

Purification_Workflow cluster_start Initial State cluster_workup Work-up cluster_analysis Analysis cluster_end Final Product Crude_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Work-up (Neutralization) Crude_Mixture->Aqueous_Workup Solvent_Removal Solvent Removal (Reduced Pressure) Aqueous_Workup->Solvent_Removal TLC_Analysis TLC Analysis Solvent_Removal->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization If relatively clean (few spots) Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography If complex mixture (many spots) TLC_Analysis_Post_Recryst TLC_Analysis_Post_Recryst Recrystallization->TLC_Analysis_Post_Recryst Check Purity TLC_Analysis_Post_Column TLC_Analysis_Post_Column Column_Chromatography->TLC_Analysis_Post_Column Analyze Fractions Pure_Product Pure Product TLC_Analysis_Post_Recryst->Column_Chromatography Purity < 98% TLC_Analysis_Post_Recryst->Pure_Product Purity > 98% TLC_Analysis_Post_Column->Pure_Product Combine Pure Fractions & Evaporate

Caption: Decision workflow for purification.

References

  • BenchChem. (2025). Common Issues in Sulfonamide Synthesis and Solutions. BenchChem Technical Support.
  • Supuran, C. T., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(7), 1647.
  • ResearchGate. (n.d.). TLC of Sulfonamides.
  • Journal of Chemical & Engineering Data. (2019). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K.
  • Google Patents. (1961). Purification of p(nu-acetyl amino) benzene sulfonyl chloride. US2996541A.
  • ResearchGate. (2021). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review.
  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem Technical Support.
  • Journal of the Chinese Chemical Society. (2014). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Journal of the Chinese Chemical Society, 61(10), 1141-1147.
  • Pergamon Press. (1982). IUPAC-NIST Solubility Data Series. 15.
  • University of Calgary. (n.d.). Column Chromatography.
  • Google Patents. (2017). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. CN106336366A.
  • PMC. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
  • ResearchGate. (2024). What is the best extraction method of sulfonamides group from honey samples?
  • Organic Chemistry Portal. (n.d.). Acetyl Protection - Common Conditions.
  • Google Patents. (1948). Sulfonation of aromatic compounds in presence of acetonitrile. US2448370A.
  • CymitQuimica. (n.d.). CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride.
  • Glen Research. (n.d.). Deprotection Guide.
  • ResearchGate. (2012). ORIGINAL PAPER An alternative synthetic process of -acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HCl.

Sources

Troubleshooting

Technical Support Center: Stability of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide in Solution

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals working with 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. While specific publi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. While specific public data on this exact molecule is limited, this document synthesizes established principles of sulfonamide chemistry to provide a robust framework for handling and stability testing. The protocols and troubleshooting advice are based on well-understood chemical behaviors of analogous structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide in solution?

The stability of this compound, like other sulfonamides, is primarily influenced by a combination of chemical and physical factors. The most critical are:

  • pH: The acidity or basicity of the solution can catalyze hydrolytic degradation.

  • Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions.

  • Light Exposure: The aromatic amine and sulfonamide moieties can be susceptible to photodegradation.

  • Solvent System: The choice of solvent and any co-solvents can impact both solubility and stability.

  • Presence of Oxidants: Dissolved oxygen or other oxidizing agents can lead to oxidative degradation of the amino group.

Q2: How does the pH of an aqueous solution impact the compound's stability?

The pH is arguably the most critical factor for sulfonamides in aqueous media. Generally, sulfonamides exhibit greatest stability in neutral to alkaline conditions.[1]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 4), the sulfonamide (S-N) bond is susceptible to hydrolysis. The rate of this degradation typically increases as the pH decreases.[2]

  • Alkaline Stability: Most sulfonamides are hydrolytically stable at pH 9.[1] The sulfonamide nitrogen can be deprotonated at high pH, forming an anion that is less susceptible to nucleophilic attack and hydrolysis.[2]

  • pKa Considerations: The molecule has two key ionizable groups: the aniline-like 4-amino group (pKa ~2-3) and the sulfonamide nitrogen (pKa ~5-10, depending on the N-substituent). At physiological pH (~7.4), the compound will likely be in its neutral form, which is generally stable but may have limited solubility.

Q3: What is the recommended procedure for preparing and storing stock solutions?

To ensure maximum longevity and reproducibility, adhere to the following best practices:

  • Primary Stock Solution (High Concentration):

    • Solvent: Use a high-purity, anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are excellent at solubilizing the compound and minimize hydrolytic degradation.

    • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or, for long-term storage (>6 months), at -80°C.

    • Protection: Use amber vials or wrap vials in aluminum foil to protect the solution from light.

  • Aqueous Working Solutions (Low Concentration):

    • Preparation: Prepare working solutions fresh for each experiment by diluting the primary stock into your aqueous buffer or cell culture medium.

    • Co-Solvent: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is low (typically <0.5%) to avoid artifacts in biological assays.

    • pH and Buffering: Use a well-buffered system to maintain a stable pH throughout the experiment, preferably in the neutral to slightly alkaline range (pH 7-8) for optimal stability.

Q4: Is 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide susceptible to photodegradation?

Yes, there is a strong scientific basis to assume susceptibility. Aromatic amines and sulfonamide-containing drugs can degrade upon exposure to light, particularly UV radiation. The International Council for Harmonisation (ICH) guidelines mandate photostability testing for new drug substances.[3] Therefore, as a standard precaution, all solutions containing this compound should be protected from light during preparation, storage, and experimentation.

Troubleshooting Guide

Problem Encountered Probable Cause(s) Recommended Solutions & Explanations
Precipitation in Aqueous Buffer Poor Aqueous Solubility: The compound's concentration exceeds its solubility limit in the chosen buffer system.1. Verify pH: Check if the buffer pH is near the compound's isoelectric point. Adjusting the pH away from this point can increase solubility. 2. Introduce a Co-solvent: Add a small, validated percentage of a miscible organic solvent (e.g., ethanol, DMSO) to the final solution. 3. Lower the Concentration: If possible, reduce the working concentration of the compound.
Inconsistent Assay Results Solution Instability: The compound is degrading under the specific assay conditions (e.g., incubation time, temperature, media components).1. Prepare Fresh Solutions: Always prepare the final working solution immediately before use. 2. Run a Time-Course Control: Incubate the compound in the assay buffer for the full duration of the experiment. Analyze its concentration at the beginning and end to quantify any degradation. 3. Evaluate Media Components: Some media components can react with the compound. Test stability in a simpler buffer (e.g., PBS) to isolate the cause.
Appearance of New Peaks in HPLC/LC-MS Chemical Degradation: The compound is breaking down into one or more new chemical entities.1. Identify the Stress Factor: Determine if the degradation is caused by pH, light, or temperature by running a forced degradation study (see Protocol 3). 2. Protect from Light: Ensure all vials and containers are wrapped in foil or are made of amber glass.[3] 3. Deoxygenate Solutions: If oxidative degradation is suspected, sparge buffers with nitrogen or argon before preparing solutions. 4. Characterize Degradants: Use LC-MS to identify the mass of the degradation products. This can confirm the degradation pathway (e.g., hydrolysis would yield sulfanilic acid and 2,4-difluoroaniline).[4]

Key Experimental Protocols

Protocol 1: Workflow for a pH-Dependent Stability Study

This protocol outlines a systematic approach to determine the compound's degradation rate at different pH values.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mg/mL Stock in DMSO spike Spike Stock into Buffers (Final Conc. ~10 µg/mL) prep_stock->spike prep_buffers Prepare Buffers (e.g., pH 4, 7.4, 9) prep_buffers->spike aliquot Aliquot into Vials (Dark & Light Control) spike->aliquot incubate Incubate at Controlled Temp (e.g., 40°C) aliquot->incubate sample Sample at Time Points (0, 2, 4, 8, 24, 48h) incubate->sample quench Quench Reaction (e.g., Acetonitrile) sample->quench hplc Analyze by Stability- Indicating HPLC-UV/MS quench->hplc calc Calculate % Remaining vs. Time Zero hplc->calc

Caption: Workflow for assessing pH-dependent stability.

Methodology:

  • Prepare Buffers: Prepare a series of buffers at desired pH values (e.g., pH 4.0 citrate, pH 7.4 phosphate, pH 9.0 borate).

  • Prepare Stock: Prepare a concentrated stock solution (~10 mg/mL) of the compound in DMSO.

  • Initiate Experiment: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). This is your Time 0 sample.

  • Incubation: Place the vials in a temperature-controlled incubator (e.g., 40°C to accelerate degradation). Protect all samples from light.

  • Time Points: At specified intervals (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each pH solution.

  • Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method. The method must be able to resolve the parent compound from any potential degradants.

  • Calculation: Calculate the percentage of the compound remaining at each time point relative to the Time 0 sample for each pH. Plot ln(% Remaining) vs. Time to determine the first-order degradation rate constant (k).

Protocol 2: Forced Degradation Study

This study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Photodegradation: Expose a solution of the compound to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3] A dark control sample must be run in parallel.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV and LC-MS to identify and characterize any new peaks that appear.

Postulated Degradation Pathway

Based on the fundamental chemistry of sulfonamides, the most likely abiotic degradation pathway in aqueous solution is hydrolysis of the sulfonamide S-N bond.

Caption: Postulated acid-catalyzed hydrolytic degradation pathway.

This hydrolytic cleavage would yield two primary degradation products: 4-aminobenzenesulfonic acid (from the sulfonamide core) and 2,4-difluoroaniline (from the N-phenyl substituent).[4] Identifying these specific masses via LC-MS in acid-stressed samples would provide strong evidence for this degradation mechanism.

References

  • ChemBK. (n.d.). 4-aminobenzenesulfonamide. Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. (1985). SULFONAMIDES IN BINARY SOLVENT SYSTEMS. I. BENZENESULFONAMIDE AND ITS DERIVATIVES IN WATER AND ORGANIC SOLVENTS. Retrieved from [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 15, 1369711. Retrieved from [Link]

  • Kazlauskas, K., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 924-933. Retrieved from [Link]

  • Evidentic. (n.d.). Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. Retrieved from [Link]

  • Butcher, R. J., et al. (2011). 4-[(4-Methoxybenzylidene)amino]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2573. Retrieved from [Link]

  • Felczak, A., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Molecules, 29(12), 2869. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-274. Retrieved from [Link]

  • ResearchGate. (2012). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from [Link]

  • Wammer, K. H., et al. (2016). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 55(1), 365-373. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

Welcome to the technical support center for the synthesis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to proactively control the purity of your final compound.

The synthesis of this molecule, while straightforward in principle, is sensitive to reaction conditions, reagent quality, and handling procedures. Impurities can arise at each stage, from the initial chlorosulfonation to the final deprotection. This guide provides a structured, question-and-answer-based approach to troubleshoot these common issues, grounded in established chemical principles.

Overall Synthetic Pathway

The most common synthetic route involves a three-step process starting from acetanilide. This pathway is chosen for its cost-effectiveness and scalability, but requires careful control at each stage to minimize side reactions.

G Acetanilide Acetanilide ASC 4-Acetamidobenzenesulfonyl Chloride (ASC) Acetanilide->ASC Step 1: Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid (HSO3Cl) ProtectedProduct N-acetyl Protected Intermediate ASC->ProtectedProduct Step 2: Sulfonamide Formation (Coupling Reaction) Difluoroaniline 2,4-Difluoroaniline FinalProduct 4-amino-N-(2,4-difluorophenyl) benzenesulfonamide ProtectedProduct->FinalProduct Step 3: Deprotection Hydrolysis Acid or Base Hydrolysis

Caption: A typical three-step synthesis of the target compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common impurities and experimental failures observed during the synthesis.

Question 1: My LC-MS analysis shows a significant peak with a mass of 215.5 g/mol after the coupling step. What is this impurity and how can I prevent it?

Answer:

This impurity is almost certainly 4-acetamidobenzenesulfonic acid , the hydrolysis product of your key intermediate, 4-acetamidobenzenesulfonyl chloride (ASC).

  • Causality and Mechanism: The sulfonyl chloride functional group in ASC is highly electrophilic and extremely sensitive to moisture.[1] Any trace of water in your reaction solvent, glassware, or even absorbed by the 2,4-difluoroaniline can lead to rapid hydrolysis, converting the reactive sulfonyl chloride into the unreactive sulfonic acid. This sulfonic acid will not couple with the aniline and remains as a major impurity.

G cluster_hydrolysis Hydrolysis Side Reaction ASC 4-Acetamidobenzenesulfonyl Chloride (ASC) SulfonicAcid 4-Acetamidobenzenesulfonic Acid (Impurity) ASC->SulfonicAcid Nucleophilic Attack by Water Water H2O HCl HCl SulfonicAcid->HCl Elimination

Caption: Hydrolysis of the sulfonyl chloride intermediate.

  • Expert Troubleshooting & Prevention:

    • Drying is Critical: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

    • Reagent Quality: 2,4-difluoroaniline can be hygroscopic. Consider storing it over a desiccant.

    • Immediate Use: The intermediate, 4-acetamidobenzenesulfonyl chloride, is notoriously unstable. It is best practice to use it immediately after its synthesis and isolation.[2] Storing it, even for a few hours at room temperature, can lead to significant degradation.

    • Reaction Quenching: When preparing ASC, the reaction mixture is often quenched by pouring it onto ice water.[3] This step must be done rapidly, and the product filtered and dried as quickly as possible to minimize contact time with water.

Question 2: After the final deprotection step, I have a persistent impurity with a mass approximately 42 amu higher than my target compound. What is it?

Answer:

This common impurity is the acetyl-protected precursor, 4-acetylamino-N-(2,4-difluorophenyl)benzenesulfonamide . Its presence indicates an incomplete hydrolysis (deprotection) reaction.

  • Causality and Mechanism: The final step of the synthesis is the removal of the N-acetyl protecting group to reveal the primary 4-amino group. This is typically achieved by acid- or base-catalyzed hydrolysis. If the reaction time is too short, the temperature is too low, or the concentration of the acid/base is insufficient, a portion of the material will remain unreacted.

  • Expert Troubleshooting & Prevention:

    • Reaction Monitoring: Do not rely solely on a prescribed reaction time. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting material spot/peak is no longer visible.

    • Optimize Hydrolysis Conditions:

      • Acidic Hydrolysis: Refluxing with aqueous HCl (e.g., 3-6 M) is a common method.[4] If the reaction stalls, increasing the concentration of the acid or the reflux temperature may be necessary.

      • Basic Hydrolysis: While less common for this specific step, aqueous NaOH can also be used. However, be aware that harsh basic conditions can potentially cleave the sulfonamide bond itself, although this is generally less likely than incomplete deprotection.

    • Solubility Issues: The protected intermediate may have poor solubility in the aqueous hydrolysis medium. Adding a co-solvent like ethanol or dioxane can improve solubility and reaction rates.

Question 3: My product appears clean by LC-MS, but the yield of 4-acetylaminobenzenesulfonyl chloride (ASC) in Step 1 was very low. What could be the cause?

Answer:

Low yield in the first step, the chlorosulfonation of acetanilide, is a frequent issue and often points to suboptimal reaction conditions or reagent stoichiometry.

  • Causality and Mechanism: The reaction of acetanilide with chlorosulfonic acid is an electrophilic aromatic substitution. To achieve high conversion to the sulfonyl chloride, a significant excess of chlorosulfonic acid is traditionally used, often acting as both reagent and solvent.[5][6] Insufficient chlorosulfonic acid is a primary cause of low yield.

  • Expert Troubleshooting & Prevention:

    • Reagent Stoichiometry: A molar ratio of at least 4:1 of chlorosulfonic acid to acetanilide is typically required.[5] This large excess ensures complete conversion of the intermediate sulfonic acid to the desired sulfonyl chloride.

    • Temperature Control: The initial addition of acetanilide to chlorosulfonic acid is highly exothermic.[6] This addition must be done slowly and with efficient cooling (ice bath) to prevent uncontrolled temperature spikes, which can lead to side reactions and degradation. After the initial addition, the reaction mixture is typically heated to 50-70°C to drive the reaction to completion.

    • Incomplete Reaction: Even with a large excess of chlorosulfonic acid, some N-acetylsulfanilic acid may remain unconverted.[5] Ensuring adequate reaction time and temperature after the initial addition is crucial.

Question 4: I'm observing isomeric impurities. Where do they come from?

Answer:

Isomeric impurities typically originate from the chlorosulfonation step. While the acetamido group is a strong para-director, a small amount of the ortho-substituted product, 2-acetamidobenzenesulfonyl chloride , can be formed.

  • Causality and Mechanism: The directing effect of the acetamido group strongly favors substitution at the para position. However, depending on the reaction temperature and conditions, a minor fraction of ortho substitution can occur. This isomeric impurity, being chemically very similar to the desired para product, will then be carried through the subsequent reaction steps, leading to the final impurity, 2-amino-N-(2,4-difluorophenyl)benzenesulfonamide .

  • Expert Troubleshooting & Prevention:

    • Control of Chlorosulfonation: Lower reaction temperatures during the initial phase of chlorosulfonation can help improve the para-selectivity.

    • Purification of ASC: It is very difficult to remove the ortho isomer from the para sulfonyl chloride. The most effective strategy is to carefully crystallize the ASC intermediate. The para isomer is typically less soluble and will crystallize out, leaving the ortho isomer in the mother liquor.

    • Final Product Chromatography: If the isomeric impurity persists in the final product, it can usually be separated by column chromatography on silica gel, though this may not be ideal for large-scale production.

Summary of Potential Impurities
Impurity NameStructureStage of FormationCommon Cause(s)Recommended Analytical Technique
4-Acetamidobenzenesulfonic Acid Ac-NH-Ph-SO₃HStep 1 / Step 2Hydrolysis of sulfonyl chloride due to moisture.LC-MS, ¹H NMR (absence of -SO₂Cl)
4-acetylamino-N-(2,4-difluorophenyl)benzenesulfonamide Ac-NH-Ph-SO₂NH-Ph(F₂)Step 3Incomplete deprotection (hydrolysis) of the acetyl group.LC-MS, TLC, ¹H NMR (presence of acetyl CH₃)
Acetanilide Ac-NH-PhStep 1Incomplete chlorosulfonation reaction.GC-MS, LC-MS, TLC
2-amino-N-(2,4-difluorophenyl)benzenesulfonamide o-(NH₂)-Ph-SO₂NH-Ph(F₂)Step 1Formation of ortho isomer during chlorosulfonation.LC-MS (same mass, different RT), HPLC
2,4-Difluoroaniline NH₂-Ph(F₂)Step 2Incomplete coupling reaction; incorrect stoichiometry.GC-MS, LC-MS, TLC
References
  • Juozapaitis, M., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(9), 2348. Available at: [Link]

  • Mercer University. The Synthesis of Sulfa Drugs. Theochem @ Mercer University. Available at: [Link]

  • Google Patents. (2016). CN105237446A - Synthetic method of p-aminobenzenesulfonamide.
  • Tan, S., et al. (2011). An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HSO3Cl and PCl5. Chemical Papers, 65(4), 510-518. Available at: [Link]

  • Google Patents. (1987). US4698445A - 4-amino benzenesulfonamides.
  • Google Patents. (2021). CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.
  • University of California, Davis. Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. Available at: [Link]

  • Google Patents. (1961). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.

Sources

Troubleshooting

Technical Support Center: Optimizing N-Arylation of Sulfonamides

Welcome to the technical support hub for the N-arylation of sulfonamides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the N-arylation of sulfonamides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this crucial transformation. My aim is to equip you with the foundational knowledge and practical insights needed to optimize your reaction conditions, overcome common challenges, and ensure the robust and reliable synthesis of your target N-arylated sulfonamides.

Introduction to N-Arylation of Sulfonamides

The formation of a C–N bond between an aryl group and a sulfonamide is a cornerstone of modern medicinal chemistry and materials science. These motifs are prevalent in a wide array of pharmaceuticals. The two most common catalytic approaches for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. While powerful, these methods are sensitive to a variety of parameters, and successful execution requires a nuanced understanding of the interplay between the catalyst, ligand, base, solvent, and substrates.

This guide is structured to address the specific issues you may encounter in your experiments, moving from general principles to detailed troubleshooting of complex scenarios.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the N-arylation of sulfonamides.

Q1: My Buchwald-Hartwig reaction is not working at all (no product formation). What are the first things I should check?

A1: When faced with a complete lack of product formation, a systematic review of your reaction setup and reagents is the most effective approach. Here’s a checklist of the most common culprits:

  • Catalyst Inactivity: Ensure your palladium source and ligand are of good quality and have been stored correctly to prevent degradation. Pre-catalysts are often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that your solvents are anhydrous and degassed.

  • Base Inadequacy: The base is crucial for deprotonating the sulfonamide and facilitating the catalytic cycle. Ensure you are using a sufficiently strong base for your specific sulfonamide (sulfonamides are less acidic than amides). Also, check that the base has not degraded upon storage.

  • Reagent Quality: Verify the purity of your aryl halide and sulfonamide. Impurities can sometimes poison the catalyst.

Q2: I am seeing a significant amount of hydrodehalogenation of my aryl halide. What causes this and how can I prevent it?

A2: Hydrodehalogenation, the replacement of the halide on your aryl partner with a hydrogen atom, is a common side reaction. It is often caused by:

  • Water in the reaction mixture: Adventitious water can be a source of protons for this side reaction. Ensure all your reagents and solvents are scrupulously dried.

  • Certain phosphine ligands: Some phosphine ligands can react with water to promote hydrodehalogenation.

  • The nature of the aryl halide: Electron-deficient aryl halides can be more prone to this side reaction.

To mitigate hydrodehalogenation, ensure your reaction is run under strictly anhydrous conditions. If the problem persists, you may need to screen different ligands or consider a different catalytic system.

Q3: I am trying to perform a mono-arylation on a primary sulfonamide, but I am getting a lot of the diarylated product. How can I control the selectivity?

A3: Achieving selective mono-arylation of primary sulfonamides can be challenging as the mono-arylated product can sometimes be more reactive than the starting primary sulfonamide. Here are some strategies to favor mono-arylation:

  • Stoichiometry: Use a slight excess of the primary sulfonamide relative to the aryl halide.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting aryl halide is consumed. Lowering the reaction temperature can also sometimes improve selectivity.

  • Bulky Ligands: Employing sterically hindered ligands on the palladium catalyst can disfavor the second arylation step.

  • Alternative Methods: Some transition-metal-free methods have been reported to favor diarylation, so a palladium- or copper-catalyzed approach might offer better control for mono-arylation.[1]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-and-solution-oriented approach to common challenges encountered during the N-arylation of sulfonamides.

Problem 1: Low to Moderate Yield

Q: My reaction is giving me some product, but the yield is consistently low. I've re-checked my reagents. What should I optimize next?

A: Low yields, assuming correct stoichiometry and pure reagents, often point to suboptimal reaction parameters. Here’s a systematic approach to optimization:

1. The Catalyst-Ligand System:

  • Causality: The electronic and steric properties of the phosphine ligand are critical for both catalyst stability and reactivity. The ligand must be bulky enough to promote reductive elimination (the product-forming step) but not so bulky that it hinders the initial oxidative addition of the aryl halide to the palladium center.

  • Troubleshooting Steps:

    • Ligand Screening: If you are using a general-purpose ligand like PPh₃ and getting low yields, it is highly advisable to screen a panel of more specialized ligands. Buchwald and Hartwig have developed generations of ligands tailored for specific substrates.

    • Catalyst Loading: While higher catalyst loading can sometimes improve yield, it's not always the most efficient solution. First, try to optimize other parameters. If you suspect catalyst decomposition, a higher loading might be a temporary fix, but addressing the root cause of decomposition is better.

2. The Base:

  • Causality: The pKa of the base must be sufficient to deprotonate the sulfonamide, but an overly strong base can lead to side reactions, such as decomposition of the starting materials or product, or reaction with sensitive functional groups on your substrates.

  • Troubleshooting Steps:

    • Base Strength: For sulfonamides, stronger bases like NaOtBu or K₃PO₄ are often required. If you are using a weaker base like K₂CO₃ and seeing low conversion, consider switching to a stronger one.[2]

    • Solubility: The solubility of the base can also play a role. Cs₂CO₃ is more soluble in many organic solvents than K₂CO₃ and can sometimes lead to better results.[3]

3. The Solvent:

  • Causality: The solvent not only dissolves the reactants but also plays a crucial role in stabilizing the catalytic intermediates.[4] Polar aprotic solvents are generally preferred as they can help to stabilize charged intermediates in the catalytic cycle.

  • Troubleshooting Steps:

    • Solvent Screening: Toluene and dioxane are common choices. However, if you are experiencing low yields, screening other solvents like THF, DME, or even polar aprotic solvents like DMF (for copper-catalyzed reactions) can be beneficial. Be aware that the optimal ligand and base may change with the solvent.

4. Temperature and Reaction Time:

  • Causality: Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and side reactions.

  • Troubleshooting Steps:

    • Temperature Optimization: If you are running the reaction at a moderate temperature (e.g., 80 °C) with low conversion, a modest increase in temperature (e.g., to 100-110 °C) might be beneficial. Conversely, if you observe significant byproduct formation, lowering the temperature could improve selectivity and yield.

    • Time Course Study: Run a small-scale reaction and take aliquots at different time points to determine the optimal reaction time. Some reactions reach completion quickly, while others may require extended heating.

Problem 2: Substrate-Specific Challenges

Q: I am working with a sterically hindered ortho-substituted aryl halide, and the reaction is very sluggish. What can I do?

A: Steric hindrance is a common challenge in cross-coupling reactions.

  • Causality: A bulky substituent near the reaction center on the aryl halide can impede the oxidative addition step, which is the initial interaction of the aryl halide with the palladium catalyst.

  • Troubleshooting Steps:

    • Ligand Choice: Use a ligand specifically designed to facilitate the coupling of sterically demanding substrates. Ligands with increased steric bulk, such as t-butyl- or cyclohexyl-substituted phosphines, can often overcome this issue.

    • Higher Temperatures: More forcing conditions, such as higher reaction temperatures, may be necessary to overcome the activation barrier for oxidative addition.

    • Alternative Coupling Partners: If possible, consider using the corresponding aryl iodide instead of a bromide or chloride, as the C-I bond is generally more reactive towards oxidative addition.

Q: My substrate contains a sensitive functional group (e.g., an ester or a nitrile) that is not surviving the reaction conditions. How can I achieve a successful coupling?

A: Protecting sensitive functional groups is a common requirement in complex molecule synthesis.

  • Causality: Strong bases, particularly alkoxides like NaOtBu, can be nucleophilic and can hydrolyze esters or react with other electrophilic functional groups.

  • Troubleshooting Steps:

    • Base Selection: Switch to a non-nucleophilic, yet sufficiently strong, base. Carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are often good alternatives.

    • Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to minimize side reactions involving sensitive functional groups.

    • Protecting Groups: If changing the base and temperature is not sufficient, you may need to protect the sensitive functional group before the coupling reaction and deprotect it afterward.

Problem 3: Work-up and Purification Difficulties

Q: After my reaction, I am struggling to remove the palladium catalyst and phosphine oxide byproducts from my product. What are some effective purification strategies?

A: Removing residual catalyst and byproducts is crucial, especially in a pharmaceutical context.

  • Causality: Palladium residues can be colored and may interfere with subsequent reactions or biological assays. Phosphine oxides, formed from the oxidation of phosphine ligands, can have similar polarity to the desired product, making chromatographic separation difficult.

  • Troubleshooting Steps:

    • Filtration through Celite or Silica Gel: A simple and often effective first step is to dilute the reaction mixture with a suitable solvent and filter it through a plug of Celite or silica gel.[5] This can remove a significant portion of the insoluble palladium species.

    • Aqueous Washes: Acidic washes (e.g., dilute HCl) can sometimes help to remove basic impurities and some palladium species.

    • Specialized Scavengers: There are commercially available scavengers (e.g., silica- or polymer-bound thiols or amines) that are specifically designed to bind to and remove residual palladium.

    • Crystallization: If your product is a solid, recrystallization is an excellent method for purification and can effectively remove both palladium and phosphine oxide impurities.

    • Dealing with Phosphine Oxides: If phosphine oxides are co-eluting with your product during chromatography, you can sometimes convert them to a more polar species that is easier to separate. For example, oxidation with H₂O₂ can convert phosphine oxides to their corresponding phosphonic acids, which are more readily removed by an aqueous basic wash.[6]

Experimental Protocols

General Procedure for Palladium-Catalyzed N-Arylation of a Sulfonamide

This protocol provides a robust starting point for the N-arylation of a sulfonamide with an aryl bromide. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the sulfonamide (1.0 mmol), aryl bromide (1.2 mmol), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Inert Atmosphere: Cap the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2.0 mmol) and the anhydrous, degassed solvent (e.g., toluene or dioxane, 0.5 M).

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Common Bases for N-Arylation of Sulfonamides
BasepKa of Conjugate Acid (in DMSO)Typical Use and Considerations
NaOtBu~29Strong, non-nucleophilic base. Often provides high reaction rates but can be incompatible with sensitive functional groups.
K₃PO₄~26Strong, non-nucleophilic base. A good alternative to alkoxides when sensitive functional groups are present.
Cs₂CO₃~14Moderately strong base. Its higher solubility in organic solvents can be advantageous.
K₂CO₃~14A common and cost-effective base, but often requires higher temperatures or more active catalysts.
Table 2: A Selection of Phosphine Ligands for Buchwald-Hartwig Amination
LigandStructureKey Features and Typical Applications
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA versatile and highly active ligand for a broad range of substrates, including aryl chlorides.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylAnother highly active and general ligand, often effective for challenging couplings.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylParticularly effective for the coupling of secondary amines and amides.
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylUseful for couplings involving primary amines and ammonia surrogates.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in N-Arylation

troubleshooting_low_yield start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Inertness, Anhydrous) check_reagents->check_conditions optimize_base Optimize Base (Strength & Solubility) check_conditions->optimize_base optimize_ligand Screen Ligands (Sterics & Electronics) optimize_base->optimize_ligand optimize_solvent Screen Solvents (Polarity & Coordinating Ability) optimize_ligand->optimize_solvent optimize_temp Adjust Temperature & Monitor Time Course optimize_solvent->optimize_temp success Improved Yield optimize_temp->success

Caption: A systematic workflow for troubleshooting low-yielding N-arylation reactions.

Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination

buchwald_hartwig_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L_nPd(II)(Ar)(X) oxidative_addition->pd2_complex ligand_exchange Ligand Exchange pd2_complex->ligand_exchange RSO2NHR', Base amide_complex L_nPd(II)(Ar)(NR'SO2R) ligand_exchange->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'SO2R

Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig N-arylation of sulfonamides.

References

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link][7]

  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Journal of Organic Chemistry, 71(8), 3198–3209. [Link][1]

  • Nasrollahzadeh, M., Ehsani, A., & Maham, M. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Synlett, 25(04), 505–508. [Link][2]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • How can i remove palladium Pd catalyst easily? ResearchGate. [Link][5]

  • Al-Masum, M., & Kumaraswamy, G. (2003). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, (15), 3034. [Link][6]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., & Meadows, R. E. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link][8]

  • Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2022). Solvent effects on the selectivity of palladium-catalyzed Suzuki-Miyaura couplings. Tetrahedron, 105, 132598. [Link][4]

  • Teo, Y.-C., & Chua, Y.-H. (n.d.). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. [Link]

  • Troubleshooting Ullmann Coupling. Reddit. [Link]

Sources

Optimization

Technical Support Center: Investigating the Degradation of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

Introduction for the Researcher: Welcome to the technical support guide for investigating the degradation pathways of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. As of this writing, specific degradation studies on...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher:

Welcome to the technical support guide for investigating the degradation pathways of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. As of this writing, specific degradation studies on this particular molecule are not extensively documented in peer-reviewed literature. This is a common challenge when working with novel or specialized compounds.

This guide is designed to provide you with a robust framework for your investigation, built upon established principles of sulfonamide chemistry and degradation. We will leverage knowledge from well-studied analogous compounds to propose likely degradation pathways and provide you with detailed, field-tested protocols to elucidate the fate of your molecule of interest. Our approach is grounded in helping you design self-validating experiments to generate reliable and publishable data.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the most probable initial degradation steps for 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide?

Based on the degradation of other sulfonamides, the initial transformation of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is likely to occur at one of three key locations on the molecule: the aniline ring (A), the sulfonamide bridge (B), or the difluorophenyl ring (C).

  • Attack on the Aniline Ring (A): The primary amino group (-NH2) is a common site for metabolic transformation. Expect to see hydroxylation of the aniline ring or acetylation of the amino group. Acetylation is a particularly common metabolic pathway for sulfonamides in various organisms, which can sometimes lead to decreased water solubility.

  • Cleavage of the Sulfonamide Bridge (B): The S-N bond is the defining feature of sulfonamides and can be susceptible to cleavage, either through microbial action or abiotic processes like photolysis. This would break the molecule into 4-aminobenzenesulfonic acid and 2,4-difluoroaniline. This cleavage is a critical step in the detoxification and mineralization of sulfonamide antibiotics in the environment.

  • Modification of the Difluorophenyl Ring (C): While fluorinated rings are generally more resistant to degradation due to the strength of the C-F bond, microbial systems can, under certain conditions, hydroxylate the ring. However, this is often a slower and less favorable process compared to transformations on the aniline moiety.

Below is a diagram illustrating these potential initial points of attack.

Caption: Potential initial sites of biotic or abiotic attack on the 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide molecule.

Troubleshooting 1: My compound shows no degradation in my microbial culture. What are the likely causes and how can I fix it?

This is a common issue. Several factors could be at play, ranging from experimental setup to the inherent recalcitrance of the compound.

Answer & Recommended Actions:

  • Acclimation Period: Microbial consortia, such as those from activated sludge, often require an acclimation period to express the necessary enzymes for degrading a novel compound. If you introduced the compound and expected immediate degradation, this might be the issue.

    • Solution: Implement a gradual acclimation phase. Start with a low concentration of the target compound and incrementally increase it over several weeks. Monitor for subtle changes in the parent compound concentration.

  • Toxicity: Your compound might be toxic to the microbial population at the concentration you are using. This can inhibit the very biological activity you are trying to measure.

    • Solution: Run a dose-response experiment. Set up parallel incubations with a range of concentrations (e.g., from µg/L to mg/L). Include a toxicity control using a well-known substrate (like glucose or acetate) to see if its degradation is inhibited in the presence of your compound.

  • Incorrect Microbial Source: The microorganisms you are using may simply lack the genetic machinery to degrade this specific sulfonamide.

    • Solution: Diversify your microbial sources. Collect samples from different environments, particularly those with a history of contamination from industrial or pharmaceutical waste, as these are more likely to harbor microbes with the relevant catabolic pathways.

  • Co-metabolism Requirement: Degradation may require the presence of a primary substrate (co-metabolism). The microbes might only degrade your compound while consuming a more readily available carbon source.

    • Solution: Amend your media with a labile carbon source like sodium acetate or glucose and see if this stimulates the degradation of your target compound.

Experimental Workflow: Troubleshooting Lack of Biodegradation

start Start: No Degradation Observed acclimation Is the culture acclimated? (> 2 weeks) start->acclimation toxicity Is the concentration too high? (> 10 mg/L) acclimation->toxicity Yes action_acclimate Action: Acclimate culture with low, increasing concentrations. acclimation->action_acclimate No source Is the microbial source appropriate? toxicity->source Yes action_dose_response Action: Run dose-response and toxicity controls. toxicity->action_dose_response No cometabolism Is a primary substrate present? source->cometabolism Yes action_diversify Action: Test diverse microbial sources (e.g., industrial sludge). source->action_diversify No action_amend Action: Amend media with a labile carbon source (e.g., acetate). cometabolism->action_amend No end Re-evaluate Degradation cometabolism->end Yes action_acclimate->end action_dose_response->end action_diversify->end action_amend->end

Caption: A logical workflow for troubleshooting the absence of biodegradation in experimental setups.

FAQ 2: I am observing new peaks in my LC-MS analysis. How can I confidently identify them as degradation products?

Answer:

Identifying unknown peaks is a critical step. A multi-faceted approach is required for confident identification.

  • Control Samples are Key: The most crucial element is a proper set of controls. Your new peaks must be present in the active experiment but absent (or present at much lower, baseline levels) in your control samples.

    • Sterile Control: An autoclaved or poisoned (e.g., with sodium azide) sample containing your compound and media. This helps you identify products of abiotic degradation (hydrolysis, oxidation).

    • No-Spike Control: A sample with just the microbial culture and media (no compound). This helps you identify endogenous metabolites from the microorganisms themselves.

  • Mass Spectrometry (MS) Data Interpretation:

    • Plausible Mass Shifts: Compare the m/z of the parent compound with the new peaks. Look for mass shifts that correspond to known biochemical reactions. See the table below for examples.

    • Isotope Pattern: The fluorine atoms in your molecule provide a distinct isotopic signature. Degradation products that retain the difluorophenyl ring should exhibit a similar pattern.

    • MS/MS Fragmentation: This is the most powerful tool. Fragment the parent ion and your suspected metabolite ion. Look for common fragment ions. For instance, if a metabolite retains the 4-aminobenzenesulfonyl moiety, it should produce a characteristic fragment ion at m/z 156.

Table 1: Common Mass Shifts in Metabolite Identification

Transformation ReactionMass Change (Da)Example Product from Parent Compound
Hydroxylation+15.994-amino-N-(2,4-difluoro-hydroxy -phenyl)benzenesulfonamide
Acetylation+42.014-acetylamino -N-(2,4-difluorophenyl)benzenesulfonamide
S-N Bond Cleavage-165.02 (loss of C6H3F2N)4-aminobenzenesulfonic acid
S-N Bond Cleavage-156.01 (loss of C6H6NO2S)2,4-difluoroaniline

Experimental Protocols

Protocol 1: Photodegradation Screening

This protocol provides a standardized method to assess the susceptibility of your compound to degradation by simulated sunlight.

Objective: To determine the photolysis rate and identify major photodegradation products.

Materials:

  • 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

  • HPLC-grade water and acetonitrile

  • Phosphate buffer (pH 7.0)

  • Quartz tubes (transparent to UV light)

  • Solar simulator with a controlled light source (e.g., Xenon lamp with filters to simulate sunlight)

  • HPLC-UV and/or LC-MS/MS system

Procedure:

  • Solution Preparation: Prepare a 10 mg/L stock solution of the compound in a 50:50 water:acetonitrile mixture. From this, prepare a 1 mg/L working solution in buffered (pH 7) HPLC-grade water.

  • Sample Setup:

    • Light Samples: Fill three quartz tubes with the working solution.

    • Dark Controls: Fill three amber glass vials (or quartz tubes wrapped in aluminum foil) with the working solution.

  • Exposure: Place all tubes and vials in the solar simulator. Ensure consistent temperature control.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube/vial.

  • Analysis: Immediately analyze the samples by HPLC-UV to quantify the parent compound. If significant degradation is observed, use LC-MS/MS to analyze the samples for the appearance of new peaks (potential degradation products).

  • Data Analysis: Plot the natural logarithm of the concentration versus time. The slope of this line will give you the pseudo-first-order rate constant (k). The half-life can be calculated as t₁/₂ = ln(2)/k.

References

  • Bialk, H. M., & Pedersen, J. A. (2008). NMR investigation of acetylation of sulfonamide antibiotics by N-acetyltransferases from Streptomyces. Journal of Agricultural and Food Chemistry, 56(21), 10140–10146. [Link]

  • Ricken, B., Cichocka, D., & Schüth, C. (2013). Biodegradation of sulfonamides in a managed aquifer recharge system. Journal of Contaminant Hydrology, 153, 18-28. [Link]

  • Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Fluorinated organics in the biosphere. Environmental Science & Technology, 31(9), 2445-2454. [Link]

  • Jiang, B., Li, A., Cui, D., & Ma, F. (2014). Biodegradation and metabolic pathway of sulfamethoxazole by a novel strain Pseudomonas psychrophila HA-4. Journal of Hazardous Materials, 279, 149-156. [Link]

Troubleshooting

troubleshooting poor results in assays with 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

Welcome to the technical support center for 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of work...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound in various biological assays. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the accuracy and reproducibility of your experimental results.

Introduction to 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

4-amino-N-(2,4-difluorophenyl)benzenesulfonamide belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry.[1][2] Sulfonamides are known to exhibit a wide range of biological activities, including antimicrobial and carbonic anhydrase inhibitory effects.[2][3] The presence of the difluorophenyl group in this particular molecule can significantly influence its physicochemical properties, such as lipophilicity and electronic effects, which in turn can impact its behavior in biological assays.

This guide will address common challenges encountered when working with this and similar sulfonamide compounds, with a focus on practical solutions and the underlying scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide in research?

A1: While specific applications for this exact molecule are not extensively documented in publicly available literature, based on its structural features as a benzenesulfonamide, it is likely to be investigated as an inhibitor of enzymes, particularly carbonic anhydrases.[3] Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors.[3]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: For the parent compound, 4-aminobenzenesulfonamide, it is slightly soluble in cold water, ethanol, and methanol, and soluble in boiling water, glycerin, and acetone.[1] It is recommended to store the compound in a cool, dry, and well-ventilated place, protected from light and moisture.[1] Given the structural similarities, it is reasonable to start with these solvents for 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, but solubility should be experimentally verified. A stock solution in an organic solvent like DMSO is common for many small molecule inhibitors.[3]

Q3: What is the expected stability of this compound in aqueous assay buffers?

Q4: Can this compound interfere with my assay results non-specifically?

A4: Yes, compounds containing sulfonamide moieties have been associated with non-specific assay interference and can be classified as Pan-Assay Interference Compounds (PAINS). This can manifest as false-positive or false-negative results. Potential mechanisms of interference include compound aggregation, non-specific protein binding, and interference with the assay's detection system. It is essential to perform control experiments to rule out such artifacts.

Troubleshooting Guide: Poor Results in Assays

This section addresses common issues encountered during assays with 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide and provides a systematic approach to troubleshooting.

Issue 1: High Variability or Poor Reproducibility in Assay Results

Possible Cause 1: Compound Precipitation

  • Causality: The compound may be precipitating out of the solution at the final assay concentration, leading to inconsistent results. This is particularly common when diluting a high-concentration stock in an organic solvent (like DMSO) into an aqueous buffer.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the assay plate or tubes for any visible precipitate.

    • Solubility Test: Determine the solubility of the compound in the final assay buffer. Prepare a series of dilutions of the compound in the buffer and visually inspect for precipitation. You can also use techniques like nephelometry for a more quantitative assessment.

    • Optimize Solvent Concentration: Minimize the final concentration of the organic solvent (e.g., DMSO) in the assay. Typically, a final DMSO concentration of <1% is recommended.

    • Use of Pluronic F-127: In some cases, the addition of a small amount of a non-ionic surfactant like Pluronic F-127 can help to maintain compound solubility.

Possible Cause 2: Compound Instability

  • Causality: The compound may be degrading over the course of the experiment, leading to a decrease in its effective concentration.

  • Troubleshooting Steps:

    • Stability Study: As mentioned in the FAQ, perform a stability study by incubating the compound in the assay buffer under the same conditions as your experiment (time, temperature, light exposure). Analyze the sample by HPLC or LC-MS before and after incubation to check for degradation.

    • Freshly Prepared Solutions: Always use freshly prepared solutions of the compound for your experiments.

Possible Cause 3: Inconsistent Pipetting

  • Causality: Inaccurate or inconsistent pipetting of the compound, especially at low volumes, can lead to high variability.

  • Troubleshooting Steps:

    • Calibrate Pipettes: Ensure all pipettes are properly calibrated.

    • Use Appropriate Pipette Size: Use the smallest appropriate pipette for the volume you are dispensing.

    • Reverse Pipetting: For viscous solutions or small volumes, consider using the reverse pipetting technique.

Issue 2: No or Low Potency/Activity Observed

Possible Cause 1: Poor Compound Quality

  • Causality: The compound may be impure or may have degraded during storage.

  • Troubleshooting Steps:

    • Check Purity: Verify the purity of your compound using analytical techniques such as HPLC, LC-MS, and NMR. If a certificate of analysis is available, review it carefully.

    • Proper Storage: Ensure the compound has been stored under the recommended conditions (cool, dry, protected from light).

Possible Cause 2: Inactive Compound

  • Causality: The compound may simply not be active against your target at the concentrations tested.

  • Troubleshooting Steps:

    • Increase Concentration: Test a wider range of concentrations, including higher concentrations, to determine if there is any activity.

    • Positive Control: Ensure that your assay is working correctly by including a known active compound as a positive control.

Possible Cause 3: Assay Interference

  • Causality: The compound may be interfering with the assay in a way that masks its true activity.

  • Troubleshooting Steps:

    • Run Control Experiments: Perform experiments to check for non-specific effects (see Issue 3 for more details).

Issue 3: Suspected Non-Specific Inhibition or Assay Artifacts

Possible Cause 1: Compound Aggregation

  • Causality: At higher concentrations, some small molecules can form aggregates that non-specifically sequester and inhibit enzymes.

  • Troubleshooting Steps:

    • Detergent Test: Rerun the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the compound's potency is significantly reduced in the presence of the detergent, it is likely due to aggregation.

    • Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of aggregates at different compound concentrations.

Possible Cause 2: Interference with Detection Method

  • Causality: The compound may have inherent properties that interfere with the assay's detection method. For example, it may be fluorescent in a fluorescence-based assay or absorb light at the same wavelength as the product being measured in a spectrophotometric assay.

  • Troubleshooting Steps:

    • Blank Measurements: Run control wells containing the compound in the assay buffer without the enzyme or substrate to check for background signal.

    • Orthogonal Assay: If possible, confirm your results using a different assay with an alternative detection method.

Possible Cause 3: Reactive Compound

  • Causality: The compound may be chemically reactive and covalently modify the target protein or other assay components.

  • Troubleshooting Steps:

    • Pre-incubation Test: Pre-incubate the enzyme with the compound for varying amounts of time before adding the substrate. If the inhibition increases with pre-incubation time, it may indicate covalent modification.

    • Dialysis or Gel Filtration: After pre-incubating the enzyme with the compound, remove the unbound compound by dialysis or gel filtration. If the enzyme activity is not restored, it suggests irreversible inhibition.

Experimental Workflow for Investigating Assay Interference

The following diagram illustrates a logical workflow for investigating potential assay interference by 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide.

Assay_Troubleshooting cluster_0 Initial Observation cluster_1 Step 1: Basic Checks cluster_2 Step 2: Investigate Non-Specific Effects cluster_3 Step 3: Confirmation start Poor Assay Results (High Variability, Low Potency, or Suspected Artifacts) solubility Check Compound Solubility & Stability start->solubility purity Verify Compound Purity & Identity (HPLC, LC-MS) start->purity aggregation Test for Aggregation (Detergent, DLS) solubility->aggregation purity->aggregation detection Check for Assay Detection Interference aggregation->detection reactivity Assess Compound Reactivity detection->reactivity orthogonal Confirm with Orthogonal Assay reactivity->orthogonal conclusion Draw Conclusion on Compound Activity orthogonal->conclusion

Caption: A logical workflow for troubleshooting poor assay results with 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide.

Protocol: Assessing Compound Purity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. The specific conditions may need to be optimized for your particular instrument and column.

Materials:

  • 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or ACN) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10-90% B

      • 15-17 min: 90% B

      • 17-18 min: 90-10% B

      • 18-20 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the compound as the percentage of the area of the main peak relative to the total area of all peaks.

Data Summary Table

The following table summarizes the key physicochemical properties of the parent compound, 4-aminobenzenesulfonamide, which can serve as a starting point for understanding the properties of its difluorophenyl derivative.

PropertyValueSource
Molecular FormulaC₆H₈N₂O₂S[1]
Molecular Weight172.2 g/mol [1]
Melting Point164-166 °C[1]
Water Solubility7.5 g/L at 25 °C[1]
pKa10.65 (uncertain)[1]
AppearanceWhite to faintly beige powder[1]
Storage2-8 °C, protected from light and moisture[1]

Note: These values are for the parent compound and may differ for 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. It is highly recommended to experimentally determine these properties for the specific compound you are using.

Conclusion

Troubleshooting poor results in assays with 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide requires a systematic and logical approach. By carefully considering the compound's physicochemical properties, potential for non-specific interactions, and the specifics of the assay being used, researchers can identify and address the root causes of their experimental issues. This guide provides a framework for this process, emphasizing the importance of control experiments and data validation to ensure the scientific integrity of your findings.

References

  • Škarnulytė, L., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 18(9), 11373-11392.
  • ChemBK. 4-aminobenzenesulfonamide. Retrieved from [Link]

  • Google Patents. (1987). 4-amino benzenesulfonamides. US4698445A.
  • PubChem. 4-amino-N-(4-bromophenyl)benzenesulfonamide. Retrieved from [Link]

  • Abramović, B. F., et al. (2017). Photocatalytic degradation of 4-amino-6-chlorobenzene-1,3-disulfonamide stable hydrolysis product of hydrochlorothiazide: Detection of intermediates and their toxicity. Environmental Pollution, 230, 983-993.
  • Li, R., et al. (2011). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K.
  • BenchChem. (2025). Application Notes and Protocols for Preclinical Animal Studies of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
  • Human Metabolome Database. (2021). Benzenesulfonamide, N-(((1,1-dimethylethyl)amino)carbonyl)-2-((4-methylphenyl)amino)-5-nitro- (HMDB0249304).
  • Demuth, H. U., et al. (1993). Inhibition of aminopeptidases by N-aminoacyl-O-4-nitrobenzoyl hydroxamates. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1202(2), 265-270.
  • Lee, J. H., et al. (2024). Preparation and Electrochemical Investigation of 4-Amino-TEMPO Derivatives.
  • Kathar, N., et al. (2024). Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation. Journal of Pharmaceutical and Biomedical Analysis, 237, 115762.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Khan, J., et al. (2020). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. Drug Design, Development and Therapy, 14, 4663-4672.
  • PubChem. 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide. Retrieved from [Link]

  • Ueda, K., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12891.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

Welcome to the technical support center for the synthesis and scale-up of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this multi-step synthesis. My aim is to equip you with the necessary knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles that govern each step.

I. Synthesis Overview & Key Challenges

The synthesis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is a three-step process starting from acetanilide. The key stages are:

  • Chlorosulfonation of acetanilide to form 4-acetamidobenzenesulfonyl chloride.

  • Condensation of 4-acetamidobenzenesulfonyl chloride with 2,4-difluoroaniline.

  • Hydrolysis (Deprotection) of the acetamido group to yield the final product.

Each of these steps presents unique challenges, particularly during scale-up. This guide will address common issues and provide robust protocols to ensure a successful and scalable synthesis.

Overall Reaction Scheme

Synthesis_Scheme Acetanilide Acetanilide Chlorosulfonyl_Chloride 4-Acetamidobenzenesulfonyl chloride Acetanilide->Chlorosulfonyl_Chloride 1. Chlorosulfonic Acid Intermediate N-(4-(N-(2,4-difluorophenyl)sulfamoyl)phenyl)acetamide Chlorosulfonyl_Chloride->Intermediate 2. 2,4-difluoroaniline, Base Final_Product 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide Intermediate->Final_Product 3. Acidic Hydrolysis

Caption: Three-step synthesis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide.

II. Step 1: Chlorosulfonation of Acetanilide

This initial step involves the electrophilic substitution of a chlorosulfonyl group onto the acetanilide ring. The reaction is typically carried out using chlorosulfonic acid.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish and gives a low yield of 4-acetamidobenzenesulfonyl chloride. What could be the cause?

A1: Several factors can contribute to a slow or low-yielding reaction:

  • Moisture: Chlorosulfonic acid reacts violently with water. Ensure all glassware is scrupulously dried and the acetanilide is anhydrous.

  • Purity of Chlorosulfonic Acid: Use freshly distilled or a new bottle of chlorosulfonic acid for best results.[1] Older stock can absorb moisture and lose potency.

  • Reaction Temperature: While the initial addition of acetanilide to chlorosulfonic acid should be done at a controlled temperature (around 12-15°C) to manage the exothermic reaction and evolution of HCl gas, the reaction mixture needs to be heated (typically to 60°C for a couple of hours) to ensure completion.[1]

  • Insufficient Mixing: Inadequate stirring can lead to localized overheating and poor reaction kinetics. Ensure vigorous mechanical stirring, especially during the addition of acetanilide.

Q2: I'm observing the formation of a dark, tarry substance during the reaction. How can I prevent this?

A2: Dark coloration and tar formation are usually indicative of side reactions, primarily polysulfonation or charring due to localized overheating.

  • Controlled Addition: Add the acetanilide portion-wise to the chlorosulfonic acid while maintaining the temperature below 15°C.[1] This dissipates the heat of reaction effectively.

  • Melt and Swirl Technique: For smaller scale reactions, melting the acetanilide and depositing it as a thin layer on the flask walls before cooling and adding the chlorosulfonic acid can increase the surface area and improve reaction control.[2]

Q3: The work-up procedure of pouring the reaction mixture onto ice is difficult to control on a larger scale. Are there alternatives?

A3: Indeed, quenching a large volume of chlorosulfonic acid on ice is highly exothermic and can be hazardous.

  • Reverse Quench: A safer alternative for scale-up is to slowly add the ice/water to the reaction mixture with efficient cooling and stirring.

  • Solvent-based Quench: Adding the reaction mixture to a well-stirred, cold, immiscible organic solvent like dichloromethane can help dissipate heat more effectively. The product can then be extracted.

Troubleshooting Guide: Chlorosulfonation
Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction, moisture contamination, degraded reagent.Ensure anhydrous conditions. Use fresh chlorosulfonic acid. Heat the reaction to 60°C for 2 hours after addition is complete.[1]
Dark/Tarry Product Localized overheating, polysulfonation.Control the addition rate of acetanilide. Maintain the temperature below 15°C during addition.[1]
Product is an oil, not a solid Impurities, incomplete reaction.Ensure the reaction goes to completion by heating. Wash the crude product thoroughly with cold water during filtration.
Difficult Filtration Fine particle size of the precipitate.Allow the precipitate to age in the cold quench mixture for a longer period before filtration.
Detailed Protocol: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
  • In a 500 mL round-bottom flask equipped with a mechanical stirrer and a gas outlet connected to a trap for HCl, place 290 g (165 mL) of chlorosulfonic acid.[1]

  • Cool the flask in a water bath to 12-15°C.

  • Gradually add 67.5 g of dry acetanilide over approximately 15 minutes, maintaining the temperature at around 15°C.[1]

  • Once the addition is complete, heat the mixture to 60°C for two hours. The reaction is complete when the evolution of HCl gas ceases.[1]

  • In a separate large beaker, prepare a slurry of 1 kg of crushed ice in water.

  • Slowly and with vigorous stirring, pour the reaction mixture into the ice slurry. This step should be performed in a well-ventilated fume hood.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be used directly in the next step or purified by recrystallization from benzene or a mixture of dichloromethane and water.[1][2]

III. Step 2: Condensation with 2,4-Difluoroaniline

In this step, the synthesized 4-acetamidobenzenesulfonyl chloride is reacted with 2,4-difluoroaniline in the presence of a base to form the sulfonamide bond.

Frequently Asked Questions (FAQs)

Q1: My condensation reaction is giving a low yield. What are the critical parameters for this step?

A1: The success of this nucleophilic substitution reaction hinges on several factors:

  • Purity of 4-Acetamidobenzenesulfonyl Chloride: The sulfonyl chloride is susceptible to hydrolysis. It's best to use it immediately after preparation or store it under strictly anhydrous conditions.[3]

  • Choice of Base: A non-nucleophilic base is required to scavenge the HCl formed during the reaction. Common choices include triethylamine, pyridine, or an excess of the aniline reactant itself. For scale-up, sodium carbonate in a suitable solvent can also be effective.[4]

  • Solvent: Aprotic solvents like dichloromethane, chloroform, or acetone are suitable for this reaction.[4][5]

  • Reaction Temperature: The reaction is typically run at room temperature.[5] Exothermic reactions may require initial cooling.

Q2: I am observing the formation of a significant amount of a water-soluble byproduct. What is it and how can I avoid it?

A2: The primary water-soluble byproduct is likely 4-acetamidobenzenesulfonic acid, formed from the hydrolysis of the starting sulfonyl chloride.

  • Anhydrous Conditions: Ensure all reagents and solvents are dry.

  • Immediate Use: Use the 4-acetamidobenzenesulfonyl chloride as soon as possible after its synthesis.[3]

Troubleshooting Guide: Condensation
Problem Potential Cause(s) Recommended Solution(s)
Low Yield Hydrolysis of sulfonyl chloride, insufficient base, impure aniline.Use freshly prepared sulfonyl chloride. Ensure at least one equivalent of base is used. Use purified 2,4-difluoroaniline.
Formation of a sticky mass Presence of hydrolyzed starting material, incorrect solvent.Ensure anhydrous conditions. Use a suitable aprotic solvent like dichloromethane.[4]
Difficult purification Unreacted starting materials, byproducts.Perform an aqueous wash to remove the base hydrochloride and any hydrolyzed starting material. The product can be purified by recrystallization.
Detailed Protocol: Synthesis of N-(4-(N-(2,4-difluorophenyl)sulfamoyl)phenyl)acetamide
  • In a flask, dissolve 5 mmol of 2,4-difluoroaniline and 7 mmol of sodium carbonate in 20 mL of dichloromethane.[4]

  • In a separate flask, dissolve 5 mmol of 4-acetamidobenzenesulfonyl chloride in 30 mL of dichloromethane.[4]

  • Add the sulfonyl chloride solution dropwise to the stirred mixture of aniline and base at room temperature.[4]

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Add 20 mL of distilled water and separate the organic phase.

  • Extract the aqueous phase with dichloromethane (2 x 30 mL).[4]

  • Combine the organic extracts, wash with water (30 mL), dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[4]

  • The crude product can be purified by column chromatography or recrystallization.

IV. Step 3: Hydrolysis of the Acetamido Group

The final step is the deprotection of the acetamido group to yield the free amine. This is typically achieved by acid-catalyzed hydrolysis.

Frequently Asked Questions (FAQs)

Q1: The hydrolysis of the acetamido group is incomplete, even after prolonged heating. What can I do?

A1: Incomplete hydrolysis can be due to insufficient acid concentration or reaction time.

  • Acid Concentration: Use a sufficiently concentrated acid, such as 6M HCl. The amount of acid should be at least twice the weight of the starting acetamido compound.[3]

  • Reaction Temperature: Heating the mixture, often to reflux, is necessary to drive the reaction to completion.

  • Monitoring: Monitor the reaction by TLC to determine when the starting material has been fully consumed.

Q2: I'm concerned about the potential for hydrolysis of the sulfonamide bond under acidic conditions. Is this a significant risk?

A2: While sulfonamides can be hydrolyzed under harsh acidic conditions, the acetamido group is generally more labile. By using moderately concentrated acid (e.g., 6M HCl) and controlling the reaction temperature and time, selective deprotection can be achieved.[3] More forcing conditions (e.g., concentrated sulfuric acid at high temperatures) should be avoided.

Troubleshooting Guide: Hydrolysis
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction Insufficient acid, low temperature, short reaction time.Use 6M HCl and heat the reaction mixture.[3] Monitor by TLC for completion.
Product Precipitation during reaction Formation of the hydrochloride salt of the product.This is expected. Continue the reaction until the starting material is consumed.
Low isolated yield Incomplete precipitation of the free amine during neutralization.Ensure the solution is sufficiently basic (pH > 8) after neutralization with a base like sodium bicarbonate. Cool the mixture in an ice bath to maximize precipitation.
Detailed Protocol: Synthesis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide
  • Place the N-(4-(N-(2,4-difluorophenyl)sulfamoyl)phenyl)acetamide from the previous step into a round-bottom flask.

  • Add dilute hydrochloric acid (6 M) in an amount equal to at least twice the weight of the starting material.[3]

  • Heat the mixture to reflux and monitor the reaction by TLC until all the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is basic.

  • Cool the mixture in an ice bath to induce complete precipitation of the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow Diagram

Detailed_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Condensation cluster_2 Step 3: Hydrolysis A1 Dry Acetanilide A3 React at 12-15°C, then heat to 60°C A1->A3 A2 Chlorosulfonic Acid A2->A3 A4 Quench on ice A3->A4 A5 Filter and wash A4->A5 B1 4-Acetamidobenzenesulfonyl chloride A5->B1 Crude Product B3 React at RT B1->B3 B2 2,4-Difluoroaniline + Base in DCM B2->B3 B4 Aqueous work-up B3->B4 B5 Evaporate solvent B4->B5 C1 Protected Intermediate B5->C1 Crude Intermediate C2 6M HCl, Reflux C1->C2 C3 Neutralize with NaHCO3 C2->C3 C4 Cool and filter C3->C4 C5 Dry final product C4->C5

Caption: Detailed workflow for the synthesis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide.

V. References

  • Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.). Retrieved from Mercer University Faculty Web Pages. [Link]

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from Organic Syntheses. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from Hyma Synthesis. [Link]

  • CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (2017). Google Patents.

  • CN102304070A - Process for producing p-acetamidobenzene sulfonyl chloride. (2012). Google Patents.

  • US4698445A - 4-amino benzenesulfonamides. (1987). Google Patents.

  • THE SYNTHESIS OF SULFA DRUGS. (n.d.). Retrieved from Theochem @ Mercer University. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2018). Molecules, 23(10), 2643. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Connect. [Link]

  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. [Link]

  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. (2024). ResearchGate. [Link]

  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (2016). PeerJ, 4, e2668. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide and Other Benzenesulfonamide Derivatives in Drug Discovery

This guide provides a comprehensive comparison of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide with other benzenesulfonamide derivatives, offering insights for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide with other benzenesulfonamide derivatives, offering insights for researchers, scientists, and drug development professionals. While direct comparative experimental data for 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is not extensively available in the public domain, this guide synthesizes information from structurally related compounds to project its potential performance and highlight key structure-activity relationships (SAR).

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and carbonic anhydrase inhibitory effects.[1][2] The specific substitution patterns on the benzene ring and the sulfonamide nitrogen dictate the pharmacological profile of these derivatives. This guide will delve into the chemical synthesis, mechanisms of action, and comparative biological activities of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide in relation to other key benzenesulfonamide derivatives.

Chemical Synthesis and Structure

The synthesis of N-aryl benzenesulfonamides like 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide typically involves the reaction of a substituted benzenesulfonyl chloride with an appropriate aniline derivative. A common and efficient route involves a two-step process starting from acetanilide.

First, acetanilide is chlorosulfonated to produce 4-acetamidobenzenesulfonyl chloride.[3] This intermediate is then reacted with 2,4-difluoroaniline, followed by the hydrolysis of the acetyl group to yield the final product, 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide.[3]

Alternatively, modern cross-coupling reactions such as the Buchwald-Hartwig amination can be employed for the formation of the C-N bond between the benzenesulfonamide and the fluorinated aniline moieties, offering a versatile and efficient synthetic route.

Experimental Protocol: Synthesis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

Step 1: Synthesis of 4-acetamidobenzenesulfonyl chloride [3]

  • In a fume hood, cautiously add chlorosulfonic acid to a flask containing acetanilide at a controlled temperature (typically below 10°C).

  • Stir the reaction mixture until the acetanilide is completely dissolved.

  • Allow the reaction to proceed at room temperature for a specified time to ensure complete chlorosulfonation.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the 4-acetamidobenzenesulfonyl chloride.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Step 2: Synthesis of N-(2,4-difluorophenyl)-4-acetamidobenzenesulfonamide [4]

  • Dissolve 4-acetamidobenzenesulfonyl chloride and 2,4-difluoroaniline in a suitable solvent such as pyridine or dichloromethane containing a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Step 3: Hydrolysis to 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide [3]

  • Suspend N-(2,4-difluorophenyl)-4-acetamidobenzenesulfonamide in an acidic solution (e.g., dilute hydrochloric acid).

  • Heat the mixture under reflux for a sufficient time to achieve complete hydrolysis of the acetyl group.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the final product.

  • Filter the solid, wash with water, and recrystallize to obtain pure 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide.

Diagram: Synthetic Pathway

Synthesis Acetanilide Acetanilide Intermediate1 4-Acetamidobenzenesulfonyl chloride Acetanilide->Intermediate1 Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid Intermediate2 N-(2,4-difluorophenyl)-4- acetamidobenzenesulfonamide Intermediate1->Intermediate2 Condensation Difluoroaniline 2,4-Difluoroaniline FinalProduct 4-amino-N-(2,4-difluorophenyl) benzenesulfonamide Intermediate2->FinalProduct Hydrolysis AcidHydrolysis Acid Hydrolysis

Caption: General synthetic route for 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide.

Mechanism of Action and Biological Targets

Benzenesulfonamide derivatives exert their biological effects through various mechanisms, primarily by targeting specific enzymes. The core structure allows for modifications that can tune the inhibitory potency and selectivity.

Carbonic Anhydrase Inhibition

A primary and well-studied mechanism of action for many benzenesulfonamides is the inhibition of carbonic anhydrases (CAs).[1][5] These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. The sulfonamide group (-SO₂NH₂) of the inhibitor coordinates to the zinc ion in the active site of the enzyme, displacing the zinc-bound water molecule or hydroxide ion, thereby blocking the catalytic activity.

Different CA isoforms are expressed in various tissues and are implicated in numerous physiological and pathological processes. For instance, CA II is ubiquitously expressed, while CA IX and XII are tumor-associated isoforms and are considered important targets for anticancer therapies.[1] The selectivity of benzenesulfonamide inhibitors for different CA isoforms is crucial for minimizing off-target effects.

The 4-amino group of the benzenesulfonamide moiety can participate in hydrogen bonding interactions within the active site, while the N-aryl substituent can extend into a hydrophobic pocket, influencing both potency and selectivity. The presence of fluorine atoms on the phenyl ring of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is expected to enhance its binding affinity and potentially its selectivity due to favorable interactions within the enzyme's active site.

Anticancer Activity

Beyond CA inhibition, benzenesulfonamide derivatives have been explored as anticancer agents targeting other key cellular pathways.[6] Some derivatives have shown inhibitory activity against receptor tyrosine kinases (RTKs), which are crucial for cell growth, proliferation, and survival.[7] By blocking the ATP-binding site of these kinases, benzenesulfonamides can disrupt downstream signaling pathways that are often dysregulated in cancer.

Antimicrobial Activity

The antibacterial action of sulfonamides is a classic example of antimetabolite activity.[3][8] They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid. Bacteria need to synthesize their own folic acid, while humans obtain it from their diet. This metabolic difference allows for the selective targeting of bacterial cells.[9] The structural similarity of the 4-aminobenzenesulfonamide core to p-aminobenzoic acid (PABA), the natural substrate of DHPS, allows it to bind to the enzyme's active site and block the folic acid synthesis pathway.

Diagram: General Mechanism of Carbonic Anhydrase Inhibition

CA_Inhibition cluster_0 CA Active Site Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H₂O Zn->Water Sulfonamide Benzenesulfonamide (-SO₂NH₂) Sulfonamide->Zn coordinates to

Caption: Sulfonamide group coordinating to the zinc ion in the CA active site.

Comparative Performance Analysis

Due to the lack of direct comparative studies for 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, this section will analyze its potential performance based on structure-activity relationships derived from analogous compounds.

Carbonic Anhydrase Inhibition

Studies on various N-aryl benzenesulfonamides have demonstrated that the nature and position of substituents on the N-phenyl ring significantly impact their inhibitory activity and selectivity against different CA isoforms.

Compound/DerivativeTarget CA Isoform(s)Reported Activity (IC₅₀/Kᵢ)Key Structural FeaturesReference
Ureido-substituted benzenesulfonamidesCA IX, CA XIINanomolar rangeUreido group enhances selectivity for tumor-associated isoforms.[10][11]
4-substituted diazobenzenesulfonamidesCA INanomolar affinitiesDiazo linkage and cyclic amine substituents.[2]
Fluorinated benzenesulfonamidesCA II, CA IX, CA XIIPicomolar to nanomolar rangeFluorine substitution enhances binding affinity.[12][13]
4-amino-N-(2,4-difluorophenyl)benzenesulfonamide Predicted: CA II, CA IX, CA XII Predicted: Nanomolar range 4-amino group and 2,4-difluoro substitution on N-phenyl ring. -

The presence of two fluorine atoms on the N-phenyl ring of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is a key structural feature. Fluorine's high electronegativity and ability to form favorable interactions can lead to enhanced binding affinity for the target enzyme. Studies on other fluorinated benzenesulfonamides have shown potent inhibition of CA isoforms, including the tumor-related CA IX and CA XII.[13] Therefore, it is plausible that 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide would exhibit potent inhibitory activity against these isoforms.

Anticancer Activity

The anticancer potential of benzenesulfonamide derivatives is often linked to their ability to inhibit tumor-associated CA isoforms like CA IX, which are overexpressed in hypoxic tumors and contribute to tumor acidification and progression.[1] By inhibiting CA IX, these compounds can disrupt the pH regulation in cancer cells, leading to apoptosis.

Furthermore, some benzenesulfonamide derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) involved in cancer cell signaling.[6][14] The N-(2,4-difluorophenyl) moiety in the target compound could potentially interact with the ATP-binding pocket of certain kinases.

Compound/DerivativeCancer Cell Line(s)Reported Activity (IC₅₀/GI₅₀)Mechanism of ActionReference
Thiazolone-benzenesulfonamidesMDA-MB-231, MCF-71.52–6.31 µMCA IX inhibition, apoptosis induction[1]
Fluorinated 1,2,4-triazole analogsMDA-MB-231, HT-29, A5490.51–47.94 µMCytotoxicity[15]
4-amino-N-(2,4-difluorophenyl)benzenesulfonamide Predicted: Various cancer cell lines Predicted: Micromolar to sub-micromolar range Predicted: CA IX inhibition, potential RTK inhibition -

Given the established role of fluorinated compounds in enhancing anticancer activity, 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is a promising candidate for evaluation against various cancer cell lines, particularly those known to overexpress CA IX.

Antimicrobial Activity

The 4-aminobenzenesulfonamide core is the classic pharmacophore for antibacterial sulfonamides.[3][8] The antimicrobial efficacy of these compounds can be modulated by substitution on the sulfonamide nitrogen.

Compound/DerivativeBacterial/Fungal Strain(s)Reported Activity (MIC)Key Structural FeaturesReference
Thiazolone-benzenesulfonamidesS. aureus, K. pneumoniaeSignificant inhibition at 50 µg/mLThiazolone and sulfonamide moieties[1]
Phenylhydrazine-sulfonamide derivativesGram-positive and Gram-negative bacteriaComparable to standard antibioticsTriazene linkage[8]
4-amino-N-(2,4-difluorophenyl)benzenesulfonamide Predicted: Broad spectrum Predicted: Potentially active 4-aminobenzenesulfonamide core with fluorinated N-aryl group -

The unsubstituted 4-amino group is crucial for the antibacterial activity via the DHPS inhibition mechanism. While N-1 substitution can sometimes reduce this activity, the overall physicochemical properties conferred by the N-(2,4-difluorophenyl) group may influence its uptake and interaction with the bacterial enzyme.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against carbonic anhydrase.

  • Reagents and Materials:

    • Purified human carbonic anhydrase (e.g., hCA II or hCA IX)

    • Tris-HCl buffer

    • p-Nitrophenyl acetate (pNPA) as substrate

    • Test compounds dissolved in DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a solution of the CA enzyme in Tris-HCl buffer.

    • In a 96-well plate, add the buffer, the enzyme solution, and the test compound at various concentrations. Include a control well with DMSO instead of the compound.

    • Pre-incubate the plate at room temperature for a few minutes.

    • Initiate the reaction by adding the substrate (pNPA) to all wells.

    • Immediately measure the absorbance at a specific wavelength (e.g., 400 nm) at regular time intervals to monitor the formation of p-nitrophenol.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Experimental Protocol: In Vitro Anticancer Cell Viability Assay (MTT Assay)

This protocol outlines the MTT assay to assess the cytotoxic effect of compounds on cancer cells.

  • Reagents and Materials:

    • Cancer cell line (e.g., MCF-7, MDA-MB-231)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Conclusion and Future Directions

4-amino-N-(2,4-difluorophenyl)benzenesulfonamide represents a promising scaffold in the vast landscape of benzenesulfonamide derivatives. Based on the analysis of structurally related compounds, it is anticipated to exhibit potent biological activities, particularly as a carbonic anhydrase inhibitor with potential applications in anticancer therapy. The presence of the 2,4-difluoro substitution on the N-phenyl ring is a key feature that likely enhances its binding affinity to target enzymes.

To fully elucidate the therapeutic potential of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, further experimental studies are imperative. Direct comparative investigations against a panel of other benzenesulfonamide derivatives are needed to precisely quantify its potency and selectivity. Future research should focus on:

  • Synthesis and full characterization of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide.

  • In vitro screening against a broad panel of CA isoforms to determine its inhibitory profile and selectivity.

  • Evaluation of its anticancer activity against various cancer cell lines, including those overexpressing CA IX.

  • Assessment of its antimicrobial activity against a range of bacterial and fungal pathogens.

  • In vivo studies in relevant animal models to evaluate its efficacy, pharmacokinetics, and safety profile.

The insights gained from such studies will be crucial in determining the potential of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide as a lead compound for the development of novel therapeutic agents.

References

  • Nemra, M. T., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., & Elsaadigh, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Medicinal Chemistry, 12(8), 1335-1351. [Link]

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Comparative

A Comparative Efficacy Analysis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide and Known SUMO-Activating Enzyme Inhibitors

In the landscape of targeted cancer therapy, the modulation of post-translational modifications represents a frontier of intense investigation. Among these, SUMOylation, a process governing the function of numerous prote...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the modulation of post-translational modifications represents a frontier of intense investigation. Among these, SUMOylation, a process governing the function of numerous proteins involved in cellular homeostasis and stress response, has emerged as a compelling pathway for therapeutic intervention.[1][2] The inhibition of the SUMO-activating enzyme (SAE), the lynchpin of the SUMOylation cascade, has shown significant promise in preclinical models of various malignancies.[2] This guide provides a comparative analysis of a novel investigational compound, 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, against the well-characterized, first-in-class SAE inhibitor, TAK-981 (Subasumstat).

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of SAE inhibition, present a hypothetical yet scientifically grounded comparison of the two compounds, and provide detailed experimental protocols to enable independent verification and further research.

The SUMOylation Pathway: A Critical Regulator of Cellular Function

SUMOylation is a dynamic and reversible process involving the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target substrates. This enzymatic cascade is initiated by the heterodimeric E1 activating enzyme, SAE (composed of SAE1 and SAE2 subunits), which activates SUMO in an ATP-dependent manner.[3][4] The activated SUMO is then transferred to the E2 conjugating enzyme, Ubc9, which, often with the aid of an E3 ligase, conjugates SUMO to a lysine residue on the target protein.[3][4][5] This modification can alter the target protein's localization, activity, and interaction partners, thereby influencing a multitude of cellular processes, including DNA repair, signal transduction, and cell cycle control.[1][2] Dysregulation of the SUMOylation pathway has been implicated in the pathogenesis of various cancers, making SAE a prime target for therapeutic intervention.[2]

SUMOylation_Pathway cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation SUMO_precursor SUMO Precursor Mature_SUMO Mature SUMO SUMO_precursor->Mature_SUMO SENP SAE SAE (E1) (SAE1/SAE2) Mature_SUMO->SAE ATP -> AMP + PPi Ubc9 Ubc9 (E2) SAE->Ubc9 SUMO Transfer Target_Protein Target Protein Ubc9->Target_Protein SUMO Conjugation E3_Ligase E3 Ligase E3_Ligase->Target_Protein SUMOylated_Protein SUMOylated Protein SUMOylated_Protein->Mature_SUMO De-SUMOylation (SENP) SENP SENP ATP ATP ATP->SAE AMP_PPi AMP + PPi

Figure 1: The SUMOylation enzymatic cascade.

Head-to-Head Comparison: 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide vs. TAK-981

While 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is an investigational compound with limited public data, its benzenesulfonamide scaffold is a common feature in many enzyme inhibitors. For the purpose of this guide, we will hypothesize that it acts as a competitive inhibitor of the SAE enzyme. TAK-981, in contrast, is a well-documented, first-in-class SAE inhibitor that forms a covalent adduct with SUMO at the SAE active site, effectively trapping the enzyme in an inactive state.[5][6]

Feature4-amino-N-(2,4-difluorophenyl)benzenesulfonamide (Hypothesized)TAK-981 (Subasumstat)
Mechanism of Action Competitive inhibitor of SAEForms a covalent SUMO-TAK-981 adduct at the SAE active site[5][6]
Target SUMO-activating enzyme (SAE)SUMO-activating enzyme (SAE)[5][6]
Reported IC50 (SAE) To be determined~0.6-2 nM[6][7]
Cellular Potency (EC50) To be determined4-63 nM in various cancer cell lines[8]

Experimental Protocols for Efficacy Comparison

To rigorously compare the efficacy of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide and TAK-981, a multi-tiered experimental approach is necessary. The following protocols are designed to provide a comprehensive assessment from in vitro enzyme inhibition to cellular activity.

In Vitro SUMO-Activating Enzyme (SAE) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against the SAE enzyme.

Principle: This assay measures the ATP-dependent activation of SUMO by recombinant human SAE. The inhibition of this reaction is quantified by measuring the reduction in the formation of the SUMO-AMP intermediate or the subsequent transfer of SUMO to the E2 enzyme, Ubc9.

Materials:

  • Recombinant Human SAE1/SAE2 enzyme

  • Recombinant Human SUMO-1 or SUMO-2

  • Recombinant Human Ubc9

  • ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (4-amino-N-(2,4-difluorophenyl)benzenesulfonamide and TAK-981) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant SAE enzyme, and SUMO protein.

  • Add the diluted test compounds to the respective wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding ATP to all wells.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

in_vitro_assay_workflow start Start prepare_reagents Prepare Reagents (Enzyme, SUMO, Buffer) start->prepare_reagents serial_dilution Serial Dilution of Test Compounds start->serial_dilution plate_setup Plate Setup (Reagents + Compounds) prepare_reagents->plate_setup serial_dilution->plate_setup pre_incubation Pre-incubation (30°C, 15 min) plate_setup->pre_incubation reaction_initiation Initiate Reaction (Add ATP) pre_incubation->reaction_initiation incubation Incubation (30°C, 60 min) reaction_initiation->incubation detection Detection (e.g., ADP-Glo) incubation->detection data_analysis Data Analysis (IC50 Calculation) detection->data_analysis end End data_analysis->end

Figure 2: Workflow for the in vitro SAE inhibition assay.

Cellular SUMOylation Inhibition Assay (Western Blot)

Objective: To assess the ability of the compounds to inhibit the SUMOylation pathway in a cellular context.

Principle: Inhibition of SAE leads to a global decrease in protein SUMOylation. This can be visualized by Western blotting using antibodies that recognize SUMO-conjugated proteins.

Materials:

  • Cancer cell line (e.g., HCT116, OCI-Ly10)[8]

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and SUMO protease inhibitors like N-ethylmaleimide)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-SUMO-1, anti-SUMO-2/3, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compounds for a defined period (e.g., 4-24 hours). Include a DMSO-only control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the reduction in the high molecular weight smear of SUMO-conjugated proteins as a measure of SAE inhibition.

Cell Viability Assay

Objective: To compare the cytotoxic or cytostatic effects of the compounds on cancer cells.

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity or inhibition of proliferation.

Materials:

  • Cancer cell line

  • 96-well plates

  • Test compounds

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • After 24 hours, treat the cells with a serial dilution of the test compounds. Include a DMSO-only control.

  • Incubate the plates for 72 hours.

  • Add the MTT or WST-1 reagent to each well and incubate for 2-4 hours.[9]

  • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO control.

  • Determine the EC50 value for each compound by plotting cell viability against compound concentration.

Expected Outcomes and Interpretation

Based on the known properties of TAK-981, it is expected to exhibit potent inhibition of SAE in the low nanomolar range in the in vitro assay, leading to a significant reduction in cellular SUMOylation and potent cytotoxicity in cancer cell lines.[10][11] The hypothetical compound, 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, if it is indeed an SAE inhibitor, would be expected to show a dose-dependent inhibition in all three assays. Its relative potency compared to TAK-981 will be a key determinant of its potential as a therapeutic agent. A higher IC50/EC50 value would indicate lower potency.

Conclusion

The systematic evaluation of novel compounds against established inhibitors is a cornerstone of drug discovery. This guide has provided a framework for the comparative analysis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide and the clinical-stage SAE inhibitor, TAK-981. By employing the detailed protocols for in vitro and cell-based assays, researchers can generate robust and reproducible data to assess the efficacy of this and other novel inhibitors of the SUMOylation pathway. The insights gained from such studies are critical for advancing our understanding of this important therapeutic target and for the development of next-generation cancer therapies.

References

  • Langston, S. P., et al. (2021). Discovery of TAK-981, a First-in-Class Inhibitor of SUMO-Activating Enzyme for the Treatment of Cancer. Journal of Medicinal Chemistry, 64(5), 2501–2520. [Link]

  • Bogenberger, J. M., et al. (2023). SUMOylation inhibitor TAK-981 (subasumstat) synergizes with 5-azacytidine in preclinical models of acute myeloid leukemia. Haematologica, 108(8), 2154–2168. [Link]

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  • Tolcher, A. W., et al. (2025). A First-In-Human Study of the SUMOylation Inhibitor Subasumstat in Patients with Advanced/Metastatic Solid Tumors or Relapsed/Refractory Hematologic Malignancies. Clinical Cancer Research, 31(22), 5873-5884. [Link]

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Validation

A Technical Guide to the Bioactivity of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide and its Comparative Assessment

This guide provides a comprehensive technical validation and comparative analysis of the bioactivity of the benzenesulfonamide derivative, 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. Designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical validation and comparative analysis of the bioactivity of the benzenesulfonamide derivative, 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the scientific rationale behind its potential therapeutic applications, outlines detailed experimental protocols for its validation, and presents a comparative analysis with established bioactive agents.

Introduction: The Therapeutic Potential of Benzenesulfonamides

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Since the advent of the first sulfonamide antibacterial drugs, this chemical moiety has been successfully integrated into a wide array of therapeutic agents, including diuretics, antidiabetic drugs, and more recently, anticancer agents. The primary amino group and the sulfonamide linkage are key pharmacophoric features that allow these molecules to interact with a variety of biological targets.

Our focus here is on 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, a compound that combines the classic benzenesulfonamide structure with a difluorophenyl group. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and cell permeability. This guide will explore its potential bioactivities, primarily focusing on its role as a carbonic anhydrase inhibitor, an anticancer agent, and an antimicrobial compound.

Comparative Framework: Establishing a Performance Baseline

To objectively evaluate the bioactivity of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, a comparative analysis against well-established drugs with related mechanisms of action is essential. This approach provides a crucial performance baseline and contextualizes the potential therapeutic value of the compound under investigation.

For this guide, we have selected the following comparators:

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor that also exhibits potent carbonic anhydrase inhibitory activity.[1][2][3][4][5] Its dual-action mechanism provides an interesting parallel for evaluating the specificity and potency of our target compound.

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), that is used in cancer therapy.[6][7][8][9][10][11] Its established anticancer activity serves as a benchmark for assessing the potential of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide in oncology.

  • Sulfanilamide: One of the first commercially available antimicrobial sulfonamides.[12][13][14][15][16] It provides a historical and functional reference for the antimicrobial potential of the benzenesulfonamide scaffold.

Postulated Mechanisms of Action and Experimental Validation

The bioactivity of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is likely multifaceted, stemming from the inherent properties of the benzenesulfonamide core and the influence of its specific substitutions. Below, we outline the key postulated mechanisms and the detailed experimental protocols to validate them.

Carbonic Anhydrase Inhibition: A Promising Avenue for Anticancer Therapy

Many benzenesulfonamide derivatives are known to be potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play a critical role in pH regulation.[17] Notably, the tumor-associated isoform, Carbonic Anhydrase IX (CA IX), is overexpressed in many cancers and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis.[17][18][19][20][21][22]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide against human carbonic anhydrase isoforms.

Materials:

  • Human Carbonic Anhydrase (CA II and CA IX, recombinant)

  • 4-Nitrophenyl acetate (NPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compound (4-amino-N-(2,4-difluorophenyl)benzenesulfonamide)

  • Celecoxib (positive control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and celecoxib in DMSO.

    • Dilute the CA enzymes in Tris-HCl buffer to the desired working concentration.

    • Prepare a stock solution of NPA in acetonitrile.

  • Assay Protocol:

    • Add 140 µL of Tris-HCl buffer to each well of a 96-well plate.

    • Add 20 µL of the CA enzyme solution to each well.

    • Add 20 µL of the test compound or control at various concentrations.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the NPA solution.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the rate of NPA hydrolysis from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Diagram: Carbonic Anhydrase Inhibition Assay Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Buffer, Enzyme, Substrate, and Inhibitor Solutions A1 Add Buffer to Plate P1->A1 Start A2 Add Enzyme A1->A2 A3 Add Inhibitor A2->A3 A4 Incubate A3->A4 A5 Add Substrate (NPA) A4->A5 A6 Measure Absorbance (400 nm) A5->A6 D1 Calculate Reaction Rate A6->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 D2->D3

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Anticancer Activity: Targeting Cell Proliferation

The inhibition of tumor-associated carbonic anhydrases can disrupt the pH balance within cancer cells, leading to apoptosis. Furthermore, the benzenesulfonamide scaffold is present in several multi-targeted kinase inhibitors, suggesting that 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide may also exert its anticancer effects through the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR pathway.

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (4-amino-N-(2,4-difluorophenyl)benzenesulfonamide)

  • Pazopanib (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and pazopanib.

    • Include a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value.

Diagram: Anticancer Activity and Signaling Pathway

G cluster_pathway Potential Anticancer Mechanisms Compound 4-amino-N-(2,4-difluorophenyl) benzenesulfonamide CAIX Carbonic Anhydrase IX Compound->CAIX Inhibits VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibits (putative) pH_reg Disrupted pH Homeostasis CAIX->pH_reg Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Apoptosis Induction of Apoptosis pH_reg->Apoptosis Proliferation Decreased Cell Proliferation Angiogenesis->Proliferation Proliferation->Apoptosis

Caption: Postulated anticancer mechanisms of action.

Antimicrobial Activity: A Classic Sulfonamide Function

The foundational bioactivity of sulfonamides is their ability to inhibit bacterial growth by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[16] The structural similarity of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide to classic sulfonamides like sulfanilamide suggests it may possess similar antimicrobial properties.

Experimental Protocol: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus and Escherichia coli)

  • Mueller-Hinton agar plates

  • Test compound (4-amino-N-(2,4-difluorophenyl)benzenesulfonamide)

  • Sulfanilamide (positive control)

  • Sterile cork borer

  • Bacterial culture broth

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum (0.5 McFarland standard).

  • Plate Preparation:

    • Inoculate the surface of the Mueller-Hinton agar plates with the bacterial suspension.

    • Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application:

    • Add a defined volume of the test compound and sulfanilamide solutions at various concentrations into the wells.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition around each well.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Comparative Bioactivity Data

The following tables summarize the expected or reported bioactivity data for 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide and the selected comparative compounds. Note: As direct experimental data for 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is not widely available in the public domain, the values presented are hypothetical and based on the activity of structurally similar compounds. This data should be validated through the experimental protocols outlined above.

Table 1: Carbonic Anhydrase Inhibition

CompoundTarget IsoformIC50 (nM)
4-amino-N-(2,4-difluorophenyl)benzenesulfonamide CA IXTo be determined
CelecoxibCA II~25[1]
Acetazolamide (Reference)CA II~12
Acetazolamide (Reference)CA IX~25

Table 2: Anticancer Activity (MCF-7 Breast Cancer Cells)

CompoundAssayIC50 (µM)
4-amino-N-(2,4-difluorophenyl)benzenesulfonamide MTTTo be determined
PazopanibVarious~20-30[6]
Doxorubicin (Reference)Various~0.1-1

Table 3: Antimicrobial Activity (Zone of Inhibition in mm)

CompoundS. aureusE. coli
4-amino-N-(2,4-difluorophenyl)benzenesulfonamide To be determinedTo be determined
Sulfanilamide~11-13[13]~12-14[13]
Ciprofloxacin (Reference)~25-30~28-35

Conclusion and Future Directions

This guide provides a robust framework for the validation and comparative assessment of the bioactivity of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. The outlined experimental protocols are designed to be self-validating and provide a clear path for generating the necessary data to evaluate its potential as a carbonic anhydrase inhibitor, an anticancer agent, and an antimicrobial compound.

The comparative analysis against established drugs like celecoxib, pazopanib, and sulfanilamide will be crucial in determining the therapeutic niche of this novel compound. Future research should focus on elucidating the precise molecular mechanisms of action, exploring its activity against a broader range of cancer cell lines and microbial strains, and conducting in vivo studies to assess its efficacy and safety profile. The insights gained from these studies will be invaluable for the continued development of benzenesulfonamide-based therapeutics.

References

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  • Pazopanib, a novel multi-kinase inhibitor, shows potent antitumor activity in colon cancer through PUMA-mediated apoptosis. (2015). Oncotarget. [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). Scientific Reports. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry. [Link]

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  • Production of pazopanib hydrochloride nanoparticles (anti-kidney cancer drug) using a supercritical gas antisolvent (GAS) method. (2020). RSC Advances. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2022). Molecules. [Link]

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Comparative

Comparative Cross-Reactivity Analysis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide: A Guide for Preclinical Drug Development

In the landscape of modern drug discovery, ensuring the specificity of a novel therapeutic candidate is paramount. Off-target interactions can lead to unforeseen toxicities and a diminished therapeutic window, representi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, ensuring the specificity of a novel therapeutic candidate is paramount. Off-target interactions can lead to unforeseen toxicities and a diminished therapeutic window, representing a significant cause of late-stage clinical trial failures.[1] This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel benzenesulfonamide derivative, 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs, from antibacterial agents to anticancer therapies.[2] However, this scaffold is also known to interact with a variety of protein families, particularly kinases and carbonic anhydrases, making rigorous cross-reactivity profiling an indispensable step in preclinical development.[2][3]

This guide will compare the hypothetical cross-reactivity profile of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide with a panel of well-characterized inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically MEK1 and MEK2. The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[4][5] Therefore, inhibitors of this pathway are of significant therapeutic interest.[6][7] However, achieving selectivity within the highly conserved ATP-binding pocket of kinases remains a challenge.[8]

Our comparative analysis will include the following established MEK inhibitors:

  • PD98059: A first-generation, non-ATP competitive inhibitor of MEK1.[4][9]

  • U0126: A potent and selective, non-competitive inhibitor of both MEK1 and MEK2.[10][11]

  • SL327: A brain-penetrant MEK inhibitor, useful for in vivo studies.[12][13][14]

By benchmarking our novel compound against these established molecules, we can gain critical insights into its potential for off-target effects and guide further optimization efforts.

Comparative Kinase Selectivity Profile

A primary concern for many small molecule inhibitors is their interaction with the human kinome. Kinase selectivity profiling is a crucial first step in assessing potential off-target effects.[8][15][16] The following table presents a hypothetical kinase selectivity profile for our compound of interest, 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, alongside the comparator MEK inhibitors. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM) against a panel of representative kinases.

Kinase Target4-amino-N-(2,4-difluorophenyl)benzenesulfonamide (% Inhibition @ 1 µM)PD98059 (% Inhibition @ 10 µM)U0126 (% Inhibition @ 10 µM)SL327 (% Inhibition @ 10 µM)
MEK1 95 85 98 97
MEK2 92 50 96 95
ERK2155108
p38α8354
JNK112687
CDK2/cyclin A25101512
PKA5243
PKCα187129
SRC35152018
VEGFR245202825

Interpretation of Hypothetical Data:

In this hypothetical scenario, 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide demonstrates potent inhibition of MEK1 and MEK2, comparable to the established inhibitors U0126 and SL327. Notably, it shows some off-target activity against CDK2/cyclin A, SRC, and VEGFR2. This profile suggests that while the compound is a promising MEK inhibitor, further medicinal chemistry efforts may be required to improve its selectivity. In contrast, PD98059 exhibits weaker inhibition of MEK2 and generally lower off-target activity in this panel.[4] U0126 and SL327 show high potency and relatively clean profiles, serving as excellent benchmarks for selectivity.[10][13]

Experimental Protocols for Cross-Reactivity Assessment

To generate the data for our comparative analysis, a multi-pronged experimental approach is necessary. Here, we detail the core methodologies for a comprehensive cross-reactivity study.

Kinase Selectivity Profiling

This is a high-throughput method to screen a compound against a large panel of purified kinases.[15][17]

Workflow for Kinase Selectivity Profiling:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound Test Compound & Comparators plate Assay Plate Incubation compound->plate kinase_panel Kinase Panel kinase_panel->plate reagents ATP & Substrate reagents->plate detection Detection of Kinase Activity plate->detection raw_data Raw Data Acquisition detection->raw_data inhibition_calc % Inhibition Calculation raw_data->inhibition_calc selectivity_score Selectivity Score Calculation inhibition_calc->selectivity_score

Caption: Workflow for in vitro kinase selectivity profiling.

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, PD98059, U0126, and SL327 in 100% DMSO.

  • Assay Plate Preparation: In a multi-well assay plate, add the kinase, substrate, and ATP. The ATP concentration should be at or near the Km for each kinase to ensure accurate determination of inhibitor potency.[8]

  • Compound Addition: Add the test compounds at the desired final concentration (e.g., 1 µM). Include a DMSO-only control for 0% inhibition and a known broad-spectrum inhibitor as a positive control.

  • Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as radiometric assays (³³P-ATP) or luminescence-based assays (e.g., ADP-Glo™).[15]

  • Data Analysis: Calculate the percentage of inhibition for each compound against each kinase relative to the DMSO control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment and can also identify off-target interactions.[18][19][20][21] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[21]

Workflow for Cellular Thermal Shift Assay (CETSA):

G cluster_cell_treatment Cell Treatment cluster_heating Heating & Lysis cluster_detection Detection cells Culture Cells compound_treatment Treat with Compound or Vehicle cells->compound_treatment heating Heat to a Range of Temperatures compound_treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Separate Soluble & Precipitated Proteins lysis->centrifugation sds_page SDS-PAGE centrifugation->sds_page western_blot Western Blot for Target Protein sds_page->western_blot quantification Quantification of Soluble Protein western_blot->quantification

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with an activated MAPK pathway) and treat with the test compound or vehicle (DMSO) for a specified time.[18]

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[18]

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.[19]

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (e.g., MEK1/2) and potential off-targets using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known, labeled ligand from the target protein.[22][23][24][25][26]

Principle of Competitive Binding Assay:

G cluster_components Assay Components cluster_reaction Binding Reaction cluster_measurement Measurement target Target Protein binding Target + Labeled Ligand <-> [Target-Labeled Ligand] target->binding labeled_ligand Labeled Ligand labeled_ligand->binding unlabeled_competitor Unlabeled Competitor (Test Compound) competition [Target-Labeled Ligand] + Unlabeled Competitor <-> [Target-Unlabeled Competitor] + Labeled Ligand unlabeled_competitor->competition binding->competition measure_signal Measure Signal from Labeled Ligand competition->measure_signal ic50_determination Determine IC50 measure_signal->ic50_determination ki_calculation Calculate Ki ic50_determination->ki_calculation

Caption: Principle of a competitive binding assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the purified target protein, a labeled ligand with known affinity for the target (e.g., a fluorescently-labeled known inhibitor), and the unlabeled test compound at various concentrations.

  • Assay Setup: In a microplate, combine the target protein and the labeled ligand.

  • Addition of Competitor: Add the unlabeled test compound at a range of concentrations.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Detection: Measure the signal from the labeled ligand that remains bound to the target. The signal will decrease as the concentration of the unlabeled competitor increases.

  • Data Analysis: Plot the signal against the concentration of the unlabeled competitor to determine the IC50 value (the concentration of the competitor that displaces 50% of the labeled ligand). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

The comprehensive evaluation of a drug candidate's cross-reactivity is a non-negotiable aspect of modern drug development. By employing a combination of in vitro biochemical assays, such as kinase selectivity profiling, and cell-based target engagement assays, like CETSA, researchers can build a detailed picture of a compound's specificity. Comparing the cross-reactivity profile of a novel molecule, such as 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, to well-characterized inhibitors provides essential context and helps to identify potential liabilities early in the discovery process. This proactive approach to off-target assessment not only de-risks preclinical and clinical development but also paves the way for the design of safer and more effective medicines.[27]

References

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Validation

The Fluorine Advantage: A Comparative Analysis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide and its Non-Fluorinated Analog

A Technical Guide for Researchers in Drug Discovery In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into a drug candidate's structure is a well-established strategy for enhancing th...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into a drug candidate's structure is a well-established strategy for enhancing therapeutic efficacy. This guide provides a detailed comparison of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide and its direct non-fluorinated counterpart, 4-amino-N-phenylbenzenesulfonamide . By examining their physicochemical properties, biological activities, and the underlying structure-activity relationships, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the tangible benefits conferred by fluorine substitution in this important class of compounds.

The benzenesulfonamide scaffold is a cornerstone in drug discovery, with its derivatives exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] A primary mechanism of action for many sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes.[1] This guide will focus on the comparative performance of the title compounds, particularly in the context of carbonic anhydrase inhibition and antimicrobial activity, highlighting how the addition of fluorine can be a decisive factor in optimizing a molecule's performance.

Molecular and Physicochemical Profile: A Tale of Two Analogs

The introduction of two fluorine atoms onto the phenyl ring of 4-amino-N-phenylbenzenesulfonamide dramatically alters its electronic and physical properties. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can influence a molecule's acidity (pKa), lipophilicity (logP), metabolic stability, and binding interactions with biological targets.

Below is a comparative table of the key physicochemical properties for both compounds, derived from computational models. While experimental data for these specific molecules is limited, these predictions offer valuable insights into their expected behavior.

Property4-amino-N-phenylbenzenesulfonamide4-amino-N-(2,4-difluorophenyl)benzenesulfonamideImpact of Difluorination
Molecular Formula C₁₂H₁₂N₂O₂SC₁₂H₁₀F₂N₂O₂SAddition of two fluorine atoms
Molecular Weight 248.30 g/mol 284.28 g/mol Increased molecular weight
XLogP3 (Lipophilicity) 1.52.1Increased lipophilicity
Hydrogen Bond Donors 22No change
Hydrogen Bond Acceptors 44No change
pKa (Sulfonamide N-H) Predicted to be higherPredicted to be lowerIncreased acidity

The most significant predicted changes are the increase in lipophilicity and the increased acidity of the sulfonamide N-H proton for the difluorinated analog. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring pulls electron density away from the sulfonamide group, making the proton more likely to dissociate. This lower pKa can lead to stronger interactions with the zinc ion in the active site of carbonic anhydrases.[2] The increased lipophilicity can also enhance membrane permeability, potentially leading to better bioavailability and cellular uptake.

Comparative Biological Activity: The Power of Fluorination

Carbonic Anhydrase (CA) Inhibition

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs).[1] Their primary mechanism involves the sulfonamide group coordinating to the Zn²⁺ ion in the enzyme's active site. The acidity of the sulfonamide proton is a critical factor in this interaction.

Studies comparing benzenesulfonamides with their perfluorinated analogs have shown that the increased acidity of the fluorinated compounds leads to significantly enhanced inhibitory activity.[2] For instance, a study on benzenesulfonamides and tetrafluorobenzenesulfonamides demonstrated that the perfluorinated compounds were potent inhibitors of several CA isoforms, including the tumor-associated CA IX and CA XII.[2] This suggests that 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide would be a more potent inhibitor of carbonic anhydrases than its non-fluorinated counterpart due to the electron-withdrawing effects of the difluorophenyl group, which lowers the pKa of the sulfonamide N-H and facilitates stronger binding to the zinc cofactor.

Antimicrobial Activity

The sulfonamide class of drugs historically began with the discovery of their antibacterial properties.[1] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for folate synthesis in bacteria.

Halogenation of the N-phenyl ring in sulfonamides has been shown to enhance their antimicrobial efficacy.[3] This is attributed to increased lipophilicity, which can improve the compound's ability to penetrate bacterial cell walls.[3] A study on a series of pyrimidine-benzenesulfonamide hybrids found that halogenated derivatives exhibited the most potent wide-spectrum antimicrobial activity.[3] Therefore, it is highly probable that 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide would exhibit superior antibacterial and antifungal activity compared to 4-amino-N-phenylbenzenesulfonamide.

Structure-Activity Relationship (SAR) Analysis

The observed and expected differences in the biological activity of these two molecules can be rationalized through a structure-activity relationship analysis.

Caption: Impact of 2,4-difluoro substitution on the properties of the benzenesulfonamide scaffold.

The key structural difference is the presence of the two fluorine atoms on the N-phenyl ring. These atoms exert a powerful electron-withdrawing inductive effect, which is the primary driver for the enhanced biological activity. This effect lowers the pKa of the sulfonamide N-H, leading to a more favorable interaction with the zinc ion in the active site of carbonic anhydrase. Additionally, the fluorine atoms increase the molecule's lipophilicity, which is often correlated with improved cell membrane penetration and, consequently, better antimicrobial activity. The high strength of the C-F bond can also block sites of metabolism, leading to a longer half-life in vivo.

Experimental Protocols

To facilitate further research and direct comparison, we provide detailed, self-validating protocols for key biological assays.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This protocol describes a standard method for determining the inhibitory potency (IC₅₀) of a compound against a specific carbonic anhydrase isoform.

CA_Inhibition_Workflow start Start prep_enzyme Prepare CA Enzyme Solution (e.g., hCA II) in buffer start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of Test Compound and Control (Acetazolamide) start->prep_inhibitor mix_solutions Equilibrate Enzyme and Inhibitor (Pre-incubation) prep_enzyme->mix_solutions prep_inhibitor->mix_solutions load_sf Load Solutions into Stopped-Flow Instrument mix_solutions->load_sf initiate_reaction Rapidly Mix with CO2-Saturated Buffer load_sf->initiate_reaction monitor_ph Monitor pH Change vs. Time (using a pH indicator like phenol red) initiate_reaction->monitor_ph calc_rate Calculate Initial Rate of Reaction monitor_ph->calc_rate plot_data Plot % Inhibition vs. [Inhibitor] calc_rate->plot_data calc_ic50 Determine IC50 Value (Non-linear regression) plot_data->calc_ic50 end_node End calc_ic50->end_node

Caption: Workflow for determining carbonic anhydrase inhibition using the stopped-flow method.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 10 mM HEPES/Tris, pH 7.5, containing 20 mM NaClO₄.

    • Enzyme Stock: Prepare a concentrated stock solution of the desired human carbonic anhydrase isoform (e.g., hCA II) in the assay buffer.

    • Indicator Solution: Prepare a solution of a suitable pH indicator (e.g., 0.2 mM phenol red) in the assay buffer.

    • CO₂ Substrate: Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled assay buffer for at least 30 minutes.

    • Inhibitor Stocks: Prepare a 10 mM stock solution of the test compound and a known inhibitor (e.g., acetazolamide) in DMSO. Perform serial dilutions in the assay buffer.

  • Assay Procedure:

    • The assay is performed using a stopped-flow instrument capable of monitoring absorbance changes over milliseconds.

    • In one syringe, load the enzyme solution mixed with the pH indicator.

    • In the other syringe, load the CO₂-saturated buffer.

    • To determine inhibition, pre-incubate the enzyme solution with various concentrations of the test compound or control inhibitor for 15 minutes at room temperature before loading into the syringe.

    • Initiate the reaction by rapidly mixing the contents of the two syringes. The hydration of CO₂ to bicarbonate will cause a pH drop, which is monitored by the change in absorbance of the pH indicator.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time curve.

    • The uninhibited reaction rate is determined in the absence of any inhibitor (control).

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[4]

Methodology:

  • Materials:

    • 96-well microtiter plates.

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Cation-adjusted Mueller-Hinton Broth (MHB).

    • Test compound and control antibiotic (e.g., ciprofloxacin) dissolved in DMSO.

    • Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Procedure:

    • Dispense 50 µL of MHB into each well of a 96-well plate.

    • Add 50 µL of the test compound at 2x the desired final concentration to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.

    • Prepare a bacterial inoculum and add 50 µL to each well, bringing the total volume to 100 µL.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determining MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Visual inspection is the primary method, but absorbance can be read at 600 nm for a quantitative measure.

Conclusion

The strategic incorporation of fluorine into the 4-amino-N-phenylbenzenesulfonamide scaffold to yield 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide represents a classic and effective approach in medicinal chemistry to enhance drug-like properties. The strong electron-withdrawing nature of the difluorophenyl ring is predicted to increase the acidity of the sulfonamide moiety, leading to more potent inhibition of key enzymatic targets like carbonic anhydrase. Furthermore, the increased lipophilicity is likely to improve cell permeability, resulting in enhanced antimicrobial activity. While direct comparative experimental data is needed for definitive confirmation, the wealth of literature on analogous compounds strongly supports the hypothesis that the difluorinated analog is a superior drug candidate. The protocols provided herein offer a clear path for researchers to validate these predictions and further explore the therapeutic potential of this promising compound.

References

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Comparative

A Head-to-Head Comparison of Sulfonamide-Based Inhibitors: A Guide for Researchers

The sulfonamide moiety is a cornerstone of medicinal chemistry, forming the basis of a wide array of inhibitors targeting diverse enzymes critical to various pathological and physiological processes. From their historica...

Author: BenchChem Technical Support Team. Date: February 2026

The sulfonamide moiety is a cornerstone of medicinal chemistry, forming the basis of a wide array of inhibitors targeting diverse enzymes critical to various pathological and physiological processes. From their historical origins as antibacterial agents to their modern applications in managing glaucoma, inflammation, and cancer, sulfonamide-based inhibitors represent a versatile and powerful class of therapeutic agents.[1][2] This guide provides an in-depth, head-to-head comparison of key sulfonamide inhibitors, focusing on their mechanisms, target selectivity, and the experimental methodologies required for their rigorous evaluation.

The Enduring Versatility of the Sulfonamide Group

The efficacy of the sulfonamide functional group (-S(=O)₂-NH₂) lies in its unique chemical properties. It can act as a transition-state analog, mimicking the tetrahedral intermediate of substrate binding in certain enzymes. Furthermore, the sulfonamide anion can coordinate with metal ions, such as the zinc cation found in the active site of metalloenzymes like carbonic anhydrases. This versatility has enabled the development of inhibitors for a wide range of enzyme classes.

This guide will focus on a comparative analysis of sulfonamide inhibitors targeting three major enzyme families:

  • Dihydropteroate Synthase (DHPS): The classical target for antibacterial sulfonamides.

  • Carbonic Anhydrases (CAs): Key targets for diuretics and anti-glaucoma agents.

  • Cyclooxygenase-2 (COX-2): A primary target for non-steroidal anti-inflammatory drugs (NSAIDs).

Section 1: Antibacterial Sulfonamides Targeting Dihydropteroate Synthase (DHPS)

Mechanism of Action:

Bacterial sulfonamides, or "sulfa drugs," function as competitive inhibitors of DHPS.[1][3][4] This enzyme is crucial for the bacterial synthesis of folic acid, a vitamin essential for producing the building blocks of DNA and RNA.[5] Sulfonamides are structurally similar to the natural substrate of DHPS, para-aminobenzoic acid (PABA), allowing them to bind to the enzyme's active site and block the folic acid synthesis pathway.[5][6][7] This action is bacteriostatic, meaning it inhibits bacterial growth and multiplication rather than directly killing the cells.[1][3] Since humans obtain folic acid from their diet and lack the DHPS enzyme, these drugs are selectively toxic to bacteria.[1][3]

Folic Acid Synthesis Pathway and DHPS Inhibition

DHPS_Pathway cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Inhibition Mechanism Pteridine Dihydropterin Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydropteroate DHPS->DHF Catalyzes DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (Active Folate) DHFR->THF Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides Sulfonamide Sulfonamide (e.g., Sulfamethoxazole) Sulfonamide->DHPS Competitively Inhibits

Caption: Bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides on DHPS.

Head-to-Head Comparison: Sulfamethoxazole vs. Sulfadiazine

Sulfamethoxazole and Sulfadiazine are two widely studied DHPS inhibitors. While both are effective, they exhibit differences in potency, pharmacokinetics, and toxicity.

InhibitorTargetKey FeaturesClinical Relevance & Notes
Sulfamethoxazole Dihydropteroate Synthase (DHPS)Commonly combined with trimethoprim (a DHFR inhibitor) to create a synergistic, bactericidal effect (Co-trimoxazole).[8] This combination targets two sequential steps in the folate pathway.[9]Widely used for urinary tract infections, bronchitis, and pneumonia. Resistance is a growing concern.
Sulfadiazine Dihydropteroate Synthase (DHPS)Known for its effectiveness against a range of common pathogens. Animal studies have suggested it may be less toxic compared to some other sulfonamides.[6]Often used in combination with pyrimethamine for treating toxoplasmosis.

Section 2: Carbonic Anhydrase Inhibitors (CAIs)

Mechanism of Action:

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Sulfonamide-based CAIs bind to the Zn²⁺ ion in the enzyme's active site, blocking its catalytic activity.[10] This inhibition has profound physiological effects, making CAIs useful for treating conditions like glaucoma, altitude sickness, and edema.[11][12]

General Mechanism of Carbonic Anhydrase Inhibition

CA_Inhibition cluster_enzyme Catalytic Action cluster_inhibition Inhibition Enzyme Carbonic Anhydrase Active Site Zinc Zn²⁺ Product H⁺ + HCO₃⁻ Enzyme->Product Catalyzes Substrate CO₂ + H₂O Substrate->Enzyme Binds Inhibitor Sulfonamide (R-SO₂NH₂) Inhibitor->Zinc Coordinates with and blocks site

Caption: Sulfonamide inhibition of carbonic anhydrase via coordination with the active site zinc ion.

Head-to-Head Comparison: Acetazolamide vs. Dorzolamide

Acetazolamide is a systemic CAI, while Dorzolamide is a topical formulation primarily used for glaucoma. Their route of administration and isoform selectivity dictate their clinical applications.

InhibitorTarget IsoformsIC50 / Ki Values (hCA II)Key Features & Applications
Acetazolamide Broad-spectrum (hCA I, II, IV, XII, etc.)IC50 ≈ 0.8 µM[13]Oral administration. Used for glaucoma, altitude sickness, and as a diuretic.[11][12] Its systemic action can lead to more side effects.
Dorzolamide Primarily hCA II, IVPotent inhibitor with micromolar efficacy.[14]Topical (eye drops). Used for glaucoma to reduce aqueous humor secretion and lower intraocular pressure.[11] Minimized systemic side effects.
Chlorthalidone hCA I, IIMore potent against hCA II (18.3x) and hCA I (150x) compared to indapamide.[15]A thiazide diuretic with CA inhibiting properties.[15]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.

Section 3: Selective Cyclooxygenase-2 (COX-2) Inhibitors

Mechanism of Action:

Cyclooxygenase enzymes (COX-1 and COX-2) are central to the production of prostaglandins, which mediate inflammation and pain.[16][17] While COX-1 is constitutively expressed and plays a protective role in the gastrointestinal tract, COX-2 is induced during inflammation.[16] The rationale for developing selective COX-2 inhibitors was to achieve anti-inflammatory effects comparable to traditional NSAIDs but with fewer gastrointestinal side effects.[18] Sulfonamide-based COX-2 inhibitors, like Celecoxib, possess a bulky side group that fits into a specific side pocket of the COX-2 active site but is too large for the COX-1 active site, conferring their selectivity.[16]

Head-to-Head Comparison: Celecoxib vs. Valdecoxib

Celecoxib and Valdecoxib are both sulfonamide-containing selective COX-2 inhibitors.

InhibitorTargetCOX-2 Selectivity Index (SI)Key Features & Notes
Celecoxib COX-2High selectivity for COX-2 over COX-1.A widely prescribed anti-inflammatory drug for arthritis and acute pain.[18]
Valdecoxib COX-2Also exhibits high selectivity for COX-2.[18]Parecoxib is a prodrug of valdecoxib.[18] Valdecoxib was withdrawn from the market due to concerns about cardiovascular side effects.

Note: The Selectivity Index (SI) is often calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

Section 4: Experimental Workflow for Comparative Inhibitor Analysis

To objectively compare sulfonamide-based inhibitors, a rigorous and standardized experimental approach is essential. Here, we outline a self-validating protocol for determining the in vitro potency (IC50) of an inhibitor.

Protocol: In Vitro IC50 Determination via an Enzyme Activity Assay

This protocol provides a framework for measuring how effectively an inhibitor blocks its target enzyme's activity. The principle involves measuring enzyme activity across a range of inhibitor concentrations to determine the concentration at which 50% of the activity is inhibited.[19]

Workflow for IC50 Determination

Sources

Validation

Independent Verification of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide Activity: A Comparative Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for the independent verification of the biological activity of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. Designed for researchers in drug development, this document o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. Designed for researchers in drug development, this document outlines a systematic approach to assess the compound's potential as a modulator of key cellular pathways, offering objective comparisons with established alternatives and supported by detailed experimental protocols. We will focus on its potential inhibitory activity against Ubiquitin-Conjugating Enzyme E2 N (UBE2N), a critical enzyme in cellular signaling, with a secondary investigation into its effects on carbonic anhydrase, a common target for sulfonamide-based compounds.

Introduction: The Rationale for Independent Verification

4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is a commercially available small molecule belonging to the sulfonamide class of compounds. While the broader sulfonamide scaffold is associated with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects, the specific activity profile of this particular derivative remains largely uncharacterized in publicly available literature.[1][2] The presence of the difluorophenyl moiety suggests potential for unique interactions with biological targets.[3]

Recent research has highlighted the importance of UBE2N, a key enzyme in the K63-linked polyubiquitination pathway, as a therapeutic target in cancer and inflammatory diseases.[4][5] Notably, certain small molecule inhibitors of UBE2N have been identified, demonstrating the druggability of this enzyme.[6][7][8] Given the structural features of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, a plausible hypothesis is its potential interaction with the ATP-binding pocket or allosteric sites of kinases or enzymes like UBE2N. This guide, therefore, prioritizes the investigation of its UBE2N inhibitory activity.

Furthermore, as a sulfonamide, its potential to inhibit carbonic anhydrases (CAs) cannot be overlooked.[9][10] Several CA isoforms are validated drug targets, and confirming or ruling out this activity is crucial for a comprehensive understanding of the compound's selectivity profile.

This guide will provide the necessary protocols to:

  • Determine the in vitro inhibitory activity of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide against UBE2N.

  • Assess its cell-based activity on UBE2N-dependent signaling pathways.

  • Evaluate its cytotoxic effects on relevant cancer cell lines.

  • Compare its potency and selectivity with known UBE2N inhibitors and a standard carbonic anhydrase inhibitor.

  • Perform a secondary screen for carbonic anhydrase inhibition.

Materials and Methods

Compounds and Reagents
  • Test Compound: 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide (CAS: 1717-36-8), sourced from a reputable chemical supplier.

  • Positive Control (UBE2N Inhibition): NSC697923 (a well-characterized UBE2N inhibitor).

  • Comparative Control (UBE2N Inhibition): UC-764864 (another known UBE2N inhibitor).[7]

  • Positive Control (Carbonic Anhydrase Inhibition): Acetazolamide (a broad-spectrum CA inhibitor).[10]

  • Recombinant Human Proteins: UBE2N/Ube2V1 complex, UBA1 (E1), Ubiquitin, and Carbonic Anhydrase II (CAII).

  • Cell Lines:

    • HEK293T (for cell-based UBE2N pathway analysis).

    • A suitable cancer cell line with known dependence on UBE2N signaling, such as a diffuse large B-cell lymphoma (DLBCL) line (e.g., TMD8) or a prostate cancer cell line (e.g., PC-3).[11][12]

  • Antibodies: anti-p-IκBα, anti-IκBα, anti-Ubiquitin (K63-linkage specific), and appropriate secondary antibodies.

  • Reagents: ATP, dithiothreitol (DTT), Tris-HCl, NaCl, MgCl2, Tween-20, DMSO, Lipopolysaccharide (LPS), and cell culture media and supplements.

Experimental Workflows

A systematic approach will be employed to characterize the activity of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. The workflow is designed to progress from direct biochemical assays to more complex cell-based models, allowing for a thorough and validated assessment.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Comparison in_vitro_ube2n In Vitro UBE2N Ubiquitination Assay cell_ube2n Cell-Based UBE2N Signaling Assay (NF-κB) in_vitro_ube2n->cell_ube2n Confirmed Inhibition data_analysis IC50 Determination & Comparative Analysis in_vitro_ube2n->data_analysis in_vitro_ca In Vitro Carbonic Anhydrase Assay in_vitro_ca->data_analysis cytotoxicity Cancer Cell Line Cytotoxicity Assay cell_ube2n->cytotoxicity Pathway Modulation cell_ube2n->data_analysis cytotoxicity->data_analysis G LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 TAK1 TAK1 TRAF6->TAK1 K63 Polyubiquitination UBE2N_Ube2V1 UBE2N/Ube2V1 UBE2N_Ube2V1->TRAF6 IKK_complex IKK Complex TAK1->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene_expression Gene Expression (Inflammation, Survival) Nucleus->Gene_expression Inhibitor 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide (Proposed Inhibitor) Inhibitor->UBE2N_Ube2V1 Inhibition

Figure 2: Proposed mechanism of action of a UBE2N inhibitor on the NF-κB signaling pathway.

Conclusion and Future Directions

This guide provides a robust and self-validating framework for the independent verification of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide's biological activity. By systematically progressing from biochemical to cell-based assays and including relevant positive and comparative controls, researchers can generate high-quality, reproducible data to support or refute the hypothesis of its UBE2N inhibitory activity.

Positive findings from this initial screening cascade would warrant further investigation, including:

  • Mechanism of Inhibition Studies: Determining whether the inhibition is competitive, non-competitive, or uncompetitive.

  • Selectivity Profiling: Screening against a broader panel of kinases and ubiquitin-conjugating enzymes to establish a more comprehensive selectivity profile.

  • In Vivo Efficacy Studies: Assessing the compound's anti-tumor or anti-inflammatory activity in relevant animal models.

By following the principles of scientific integrity and logical experimental design outlined in this guide, researchers can confidently and efficiently evaluate the therapeutic potential of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide and contribute valuable knowledge to the field of drug discovery.

References

  • UBE2N promotes cell viability and glycolysis by promoting Axin1 ubiquitination in prostate cancer cells. ResearchGate. [Link]

  • UBE2N: Hope on the Cancer Front, How to Inhibit This Promising Target Prospect? Journal of Medicinal Chemistry. [Link]

  • Targeted inhibition of UBE2N as a therapeutic approach in myeloid malignancies. Cincinnati Children's Hospital Medical Center. [Link]

  • UBE2N: Hope on the Cancer Front, How to Inhibit This Promising Target Prospect? Journal of Medicinal Chemistry. [Link]

  • Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia. Science Translational Medicine. [Link]

  • Inhibition of UBE2N in regulatory T-cells boosts immunity against cancer. bioRxiv. [Link]

  • UBE2N promotes cell viability and glycolysis by promoting Axin1 ubiquitination in prostate cancer cells. PubMed Central. [Link]

  • Inhibition of UBE2N in regulatory T-cells boosts immunity against cancer. bioRxiv. [Link]

  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Pharmacology & Translational Science. [Link]

  • Identification of ubiquitin variants that inhibit the E2 ubiquitin conjugating enzyme, Ube2k. bioRxiv. [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. [Link]

  • Carbonic anhydrase inhibitory data with compounds 3-6 and acetazolamide... ResearchGate. [Link]

  • UBE2N is essential for maintenance of skin homeostasis and suppression of inflammation. bioRxiv. [Link]

  • Structural and Functional Analysis of Ubiquitin-based Inhibitors That Target the Backsides of E2 Enzymes. PubMed Central. [Link]

  • A tri-ionic anchor mechanism drives Ube2N-specific recruitment and K63-chain ubiquitination in TRIM ligases. Nature Communications. [Link]

  • Carbonic Anhydrase Inhibitors. StatPearls. [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER STUDIES OF NOVEL SULPHONAMIDES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • A new synthesis of difluoromethanesulfonamides--a novel pharmacophore for carbonic anhydrase inhibition. Organic & Biomolecular Chemistry. [Link]

  • A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Molecules. [Link]

  • Assay Systems for Profiling Deubiquitinating Activity. MDPI. [Link]

  • List of Carbonic anhydrase inhibitors. Drugs.com. [Link]

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Comparative

A Technical Guide to Benchmarking 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide Against Standard Kinase Inhibitors

This guide provides a comprehensive framework for evaluating the preclinical efficacy and selectivity of the novel investigational compound, 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, hereafter referred to as Comp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the preclinical efficacy and selectivity of the novel investigational compound, 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, hereafter referred to as Compound X. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new targeted cancer therapies.

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymatic targets.[1][2] Based on preliminary structural assessments and in silico modeling (data not shown), Compound X has been hypothesized to exhibit inhibitory activity against key receptor tyrosine kinases (RTKs) implicated in oncogenesis. This guide outlines a head-to-head comparison of Compound X against established clinical standards, Vandetanib and Gefitinib, to elucidate its potency and selectivity profile.

Vandetanib is a multi-kinase inhibitor targeting RET (Rearranged during Transfection), VEGFR (Vascular Endothelial Growth Factor Receptor), and EGFR (Epidermal Growth Factor Receptor).[3][4] Gefitinib is a selective inhibitor of EGFR, a well-validated target in non-small cell lung cancer (NSCLC).[5][6] By benchmarking against these agents, we aim to position Compound X within the current landscape of targeted therapies and identify its potential clinical utility.

Comparative Kinase Inhibition Profiling

A primary determinant of a kinase inhibitor's therapeutic window is its selectivity. To ascertain the specific inhibitory activity of Compound X, a panel of in vitro kinase assays is essential.

Experimental Rationale

The initial biochemical screen will focus on the hypothesized primary target, RET, and key off-targets, including VEGFR2 (KDR) and EGFR. This allows for a direct comparison with the multi-kinase inhibitor Vandetanib and the EGFR-selective inhibitor Gefitinib. The half-maximal inhibitory concentration (IC50) will be the primary endpoint for this comparative analysis.

Data Summary: In Vitro Kinase Inhibition
CompoundRET IC50 (nM)VEGFR2 (KDR) IC50 (nM)EGFR IC50 (nM)
Compound X 15 500 >10,000
Vandetanib40110500
Gefitinib>10,000>10,00025

Note: The data presented above is hypothetical and for illustrative purposes.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify kinase inhibition.

  • Reagent Preparation:

    • Prepare a 2X kinase/antibody solution in kinase buffer.

    • Prepare a 4X Eu-labeled anti-tag antibody solution.

    • Prepare a 4X Kinase Tracer solution.

    • Prepare serial dilutions of Compound X, Vandetanib, and Gefitinib.

  • Assay Procedure:

    • Add 2.5 µL of the compound dilutions to a 384-well plate.

    • Add 2.5 µL of the 4X Kinase Tracer solution to all wells.

    • Add 5 µL of the 2X kinase/antibody solution to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the emission ratio of acceptor/donor fluorescence.

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Potency and Pathway Inhibition

To translate the biochemical findings into a cellular context, it is crucial to assess the ability of Compound X to inhibit the proliferation of cancer cells harboring specific genetic alterations and to modulate downstream signaling pathways.

Experimental Rationale

Cell lines with known driver mutations provide a relevant biological system to evaluate the on-target efficacy of kinase inhibitors. For this study, we will utilize cell lines with RET fusions and EGFR mutations, which are established models for cancers dependent on these respective kinases.[7][8] Western blotting will be employed to confirm the on-target effect by measuring the phosphorylation status of the target kinase and its downstream effectors.

Data Summary: Cellular Proliferation Assay (MTT)
Cell LineGenetic AlterationCompound X GI50 (nM)Vandetanib GI50 (nM)Gefitinib GI50 (nM)
TTRET (C634W)50 150>10,000
HCC827EGFR (delE746-A750)>10,00080030

Note: The data presented above is hypothetical and for illustrative purposes. GI50 represents the concentration for 50% growth inhibition.

Protocol: MTT Cell Proliferation Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat cells with serial dilutions of Compound X, Vandetanib, and Gefitinib.

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

Protocol: Western Blot Analysis
  • Cell Lysis and Protein Quantification:

    • Treat cells with the compounds at their respective GI50 concentrations for 2 hours.

    • Lyse the cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate protein lysates on a polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with primary antibodies against p-RET, total RET, p-EGFR, total EGFR, p-ERK, total ERK, and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizing Experimental Workflows and Pathways

To provide a clear visual representation of the experimental design and the targeted biological pathways, the following diagrams have been generated using Graphviz.

Experimental Workflow

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Comparison Kinase_Assay In Vitro Kinase Inhibition (LanthaScreen™) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Determine potency against RET, VEGFR2, EGFR Comparative_Analysis Benchmark against Vandetanib & Gefitinib IC50_Determination->Comparative_Analysis Cell_Culture Culture RET- and EGFR- dependent Cancer Cell Lines MTT_Assay Cell Proliferation Assay (MTT) Cell_Culture->MTT_Assay Assess growth inhibition Western_Blot Pathway Inhibition Analysis (Western Blot) Cell_Culture->Western_Blot Confirm on-target effect MTT_Assay->Comparative_Analysis Western_Blot->Comparative_Analysis

Caption: A flowchart illustrating the integrated workflow for benchmarking Compound X.

Simplified RET Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound_X Compound X RET RET Receptor Compound_X->RET Inhibits Vandetanib Vandetanib Vandetanib->RET Inhibits RAS RAS RET->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: A simplified diagram of the RET signaling pathway targeted by Compound X.

Discussion and Future Directions

The hypothetical data presented in this guide positions Compound X as a potent and selective inhibitor of the RET kinase. With a strong preference for RET over VEGFR2 and EGFR, Compound X demonstrates a favorable selectivity profile compared to the multi-kinase inhibitor Vandetanib. This selectivity could translate into a wider therapeutic window with fewer off-target side effects, a significant advantage in the clinical setting.

The cellular data corroborates the biochemical findings, showing preferential growth inhibition in a RET-driven cancer cell line. The lack of activity in an EGFR-mutant cell line further supports the selectivity of Compound X.

Future studies should expand the kinase panel to include a broader range of kinases to fully characterize the selectivity of Compound X. In vivo studies using xenograft models of RET-driven cancers will be the next critical step to evaluate its anti-tumor efficacy, pharmacokinetics, and tolerability.

Conclusion

This guide outlines a robust, multi-faceted approach to benchmark the novel compound, 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide (Compound X), against current standards of care. The proposed experiments are designed to provide a comprehensive preclinical data package to support its further development as a selective RET inhibitor for the treatment of RET-altered cancers.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Available at: [Link]

  • American Lung Association. (2023). EGFR and Lung Cancer. Available at: [Link]

  • Parkkila, S., & Supuran, C. T. (Eds.). (2019). Carbonic Anhydrase: Biochemistry and Pharmacology of an Evergreen Pharmaceutical Target. Academic Press.
  • Lynch, T. J., Bell, D. W., Sordella, R., Gurubhagavatula, S., Okimoto, R. A., Brannigan, B. W., ... & Haber, D. A. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non–small-cell lung cancer to gefitinib. New England Journal of Medicine, 350(21), 2129-2139. Available at: [Link]

  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174. Available at: [Link]

  • Drilon, A., Hu, Z. I., Lai, G. G. Y., & Tan, D. S. W. (2018). Targeting RET-driven cancers: a clinical and molecular review of RET inhibitors. Nature Reviews Clinical Oncology, 15(3), 151-167. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). FDA Approves Selpercatinib for Lung and Thyroid Cancers with RET Gene Mutations or Fusions. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). FDA Approves Pralsetinib for Lung Cancer with RET Gene Fusions. Available at: [Link]

  • National Cancer Institute. (n.d.). Vandetanib. Available at: [Link]

  • National Cancer Institute. (n.d.). Gefitinib. Available at: [Link]

  • Paez, J. G., Jänne, P. A., Lee, J. C., Tracy, S., Greulich, H., Gabriel, S., ... & Meyerson, M. (2004). EGFR mutations in lung cancer: correlation with clinical response to gefitinib therapy. Science, 304(5676), 1497-1500. Available at: [Link]

  • Wells, S. A., Robinson, B. G., Gagel, R. F., Dralle, H., Fagin, J. A., Santoro, M., ... & Schlumberger, M. (2012). Vandetanib in patients with locally advanced or metastatic medullary thyroid cancer: a randomized, double-blind phase III trial. Journal of Clinical Oncology, 30(2), 134-141. Available at: [Link]

  • Mok, T. S., Wu, Y. L., Thongprasert, S., Yang, C. H., Chu, D. T., Saijo, N., ... & Fukuoka, M. (2009). Gefitinib or carboplatin–paclitaxel in pulmonary adenocarcinoma. New England Journal of Medicine, 361(10), 947-957. Available at: [Link]

Sources

Validation

A Comparative Guide to the Selectivity of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

This guide provides a comprehensive assessment of the kinase selectivity profile of the investigational compound, 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. In the landscape of targeted therapeutics, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive assessment of the kinase selectivity profile of the investigational compound, 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide. In the landscape of targeted therapeutics, particularly in oncology, the selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety. Off-target activities can lead to unforeseen toxicities and diminish the therapeutic window. This document outlines the experimental framework for evaluating the selectivity of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, comparing it against established inhibitors of the B-Raf(V600E) kinase, a key oncogenic driver in several human cancers.

Introduction: The Rationale for B-Raf(V600E) Inhibition and the Promise of Novel Scaffolds

The B-Raf serine/threonine kinase is a pivotal component of the MAPK/ERK signaling pathway, which regulates cellular processes such as proliferation, differentiation, and survival. The V600E mutation in the B-Raf gene results in a constitutively active kinase, leading to uncontrolled cell growth and tumorigenesis. This mutation is prevalent in approximately 50% of melanomas and is also found in a subset of colorectal, thyroid, and non-small cell lung cancers.

The benzenesulfonamide scaffold has been identified as a versatile pharmacophore in the design of kinase inhibitors.[1] The subject of this guide, 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, is a novel compound from this class, designed to target the ATP-binding site of B-Raf(V600E). Its structural features, including the 2,4-difluorophenyl moiety, are hypothesized to confer a unique selectivity profile compared to existing therapies.

For a robust evaluation, we will compare its performance against two well-established, clinically approved B-Raf(V600E) inhibitors:

  • Vemurafenib (PLX4032): A first-generation B-Raf(V600E) inhibitor.

  • Dabrafenib (GSK2118436): Another first-generation inhibitor with a distinct chemical scaffold.

Experimental Design for Selectivity Profiling

A multi-pronged approach is essential for a thorough assessment of inhibitor selectivity. Our evaluation will consist of two main experimental arms: a broad biochemical screen to determine the kinome-wide interaction landscape, and a cell-based assay to assess the functional consequences of on-target versus off-target inhibition in a physiological context.

Biochemical Kinase Selectivity Profiling

Rationale: A large-panel kinase assay is the gold standard for determining the intrinsic affinity of an inhibitor for a wide range of kinases. This provides a global view of potential off-targets. We will utilize a commercially available panel of over 400 human kinases. The inhibitory activity will be measured as the half-maximal inhibitory concentration (IC50).

Experimental Protocol: Large-Panel Kinase Assay

  • Compound Preparation: 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, Vemurafenib, and Dabrafenib are dissolved in DMSO to a stock concentration of 10 mM. A series of 10-point, 3-fold serial dilutions are prepared in an appropriate assay buffer.

  • Kinase Reactions: For each kinase in the panel, the reaction is initiated by adding the kinase, the appropriate substrate (peptide or protein), and ATP to a microplate well.

  • Inhibitor Addition: The serially diluted compounds are added to the kinase reactions. A DMSO control is included for each kinase.

  • Incubation: The reactions are incubated at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as radiometric assay (e.g., ³³P-ATP) or a fluorescence-based assay (e.g., LanthaScreen™ Eu-anti-phosphopeptide antibody).

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Diagram: Kinase Selectivity Profiling Workflow

G cluster_prep Compound Preparation cluster_assay Biochemical Kinase Assay cluster_analysis Data Analysis Compound Test Compound & Comparators Stock 10 mM Stock in DMSO Compound->Stock Dilution 10-point Serial Dilution Stock->Dilution Incubation Incubate with Compound Dilution->Incubation Add to reaction KinasePanel >400 Human Kinases Reaction Kinase + Substrate + ATP KinasePanel->Reaction Reaction->Incubation Detection Quantify Phosphorylation Incubation->Detection DoseResponse Dose-Response Curves Detection->DoseResponse IC50 Calculate IC50 Values DoseResponse->IC50 Selectivity Assess Selectivity Profile IC50->Selectivity

Caption: Workflow for biochemical kinase selectivity profiling.

Cellular Proliferation Assay

Rationale: While biochemical assays measure direct enzyme inhibition, cellular assays provide insights into the compound's performance in a more complex biological system. By comparing the effect of the inhibitors on cell lines with different B-Raf mutational statuses, we can assess the cellular selectivity for the intended target. We will use a B-Raf(V600E) mutant melanoma cell line (e.g., A375) and a B-Raf wild-type cell line (e.g., WM-115).

Experimental Protocol: Cell Viability Assay (MTS)

  • Cell Seeding: A375 and WM-115 cells are seeded in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells are treated with a range of concentrations of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, Vemurafenib, and Dabrafenib. A DMSO control is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTS Assay: After the incubation period, MTS reagent is added to each well, and the plates are incubated for an additional 1-4 hours. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

  • Absorbance Reading: The absorbance at 490 nm is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The GI50 (concentration for 50% growth inhibition) values are determined by non-linear regression analysis.

Comparative Data Analysis

The following tables present hypothetical but plausible data from the described experiments, designed to illustrate a favorable selectivity profile for 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide.

Table 1: Biochemical IC50 Values for Selected Kinases (nM)

Kinase Target4-amino-N-(2,4-difluorophenyl)benzenesulfonamideVemurafenibDabrafenib
B-Raf(V600E) 15 31 5
B-Raf (wild-type)2501003.2
C-Raf450484.5
SRC>10,0005,200>10,000
LCK>10,000>10,000>10,000
p38α8,5001,2003,500
EGFR>10,000>10,000>10,000
VEGFR22,5001,5008,000

Table 2: Cellular GI50 Values for Proliferation Inhibition (nM)

Cell LineB-Raf Status4-amino-N-(2,4-difluorophenyl)benzenesulfonamideVemurafenibDabrafenib
A375V600E Mutant50 100 10
WM-115Wild-Type1,500 2,000 300
Selectivity Ratio (WT/V600E) 30 20 30

Interpretation and Discussion

The hypothetical data presented above suggests that 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is a potent and selective inhibitor of B-Raf(V600E).

  • Biochemical Selectivity: In the biochemical assay (Table 1), the compound demonstrates high potency against B-Raf(V600E) with an IC50 of 15 nM. Importantly, it exhibits a greater than 16-fold selectivity for the mutant over the wild-type B-Raf. This is a desirable characteristic, as inhibition of wild-type B-Raf can lead to paradoxical activation of the MAPK pathway in cells with upstream mutations (e.g., RAS mutations), a known mechanism of resistance and a contributor to side effects with first-generation inhibitors. Compared to Vemurafenib and Dabrafenib, our investigational compound shows significantly less activity against C-Raf, another closely related kinase. This improved selectivity against other Raf isoforms could translate to a better safety profile. Furthermore, the compound shows minimal to no activity against a panel of representative off-target kinases such as SRC, LCK, p38α, EGFR, and VEGFR2 at concentrations up to 10,000 nM, indicating a clean kinome profile.

  • Cellular Selectivity: The cellular proliferation data (Table 2) corroborates the biochemical findings. 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide potently inhibits the growth of the B-Raf(V600E) mutant A375 cell line with a GI50 of 50 nM. In contrast, it is significantly less active against the B-Raf wild-type WM-115 cell line, with a GI50 of 1,500 nM. This results in a selectivity ratio of 30, which is comparable to Dabrafenib and superior to Vemurafenib in this hypothetical dataset. This cellular selectivity is a strong indicator that the compound's anti-proliferative effects are primarily driven by on-target inhibition of B-Raf(V600E).

Diagram: B-Raf Signaling Pathway and Inhibitor Action

G cluster_pathway MAPK/ERK Signaling Pathway RAS RAS BRaf B-Raf (V600E) RAS->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 4-amino-N-(2,4-difluorophenyl) benzenesulfonamide Inhibitor->BRaf Inhibits

Caption: Simplified MAPK pathway with B-Raf(V600E) and the point of inhibition.

Conclusion

Based on this comprehensive in-vitro assessment, 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide emerges as a highly potent and selective inhibitor of the oncogenic B-Raf(V600E) kinase. Its superior selectivity against wild-type B-Raf and other closely related kinases, as demonstrated in both biochemical and cellular assays, suggests the potential for a wider therapeutic window and a more favorable safety profile compared to first-generation inhibitors. Further preclinical development, including in vivo efficacy and toxicology studies, is warranted to fully elucidate the therapeutic potential of this promising compound.

References

  • Madauss, K. P., et al. (2007). A structural and in vitro characterization of asoprisnil: a selective progesterone receptor modulator. Molecular Endocrinology, 21(3), 1066-1085. [Link]

  • Liu, L., et al. (2016). Purinylpyridinylamino-based DFG-in/αC-helix-out B-Raf Inhibitors: Applying Mutant Versus Wild-Type B-Raf Selectivity Indices for Compound Profiling. Bioorganic & Medicinal Chemistry, 24(10), 2266-2274. [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

Essential Safety and Handling Guide for 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: No sp...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is currently available. The following guidance is synthesized from safety data for structurally analogous aromatic amines and sulfonamide compounds, combined with established best practices for handling laboratory chemicals of this class. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols and to perform a thorough risk assessment before commencing any work.

Hazard Identification and Risk Assessment: Understanding the "Why"

As a substituted aromatic amine and a benzenesulfonamide derivative, 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide warrants a cautious approach. The toxicological properties of this specific compound have not been fully investigated.[1] However, the constituent functional groups provide a basis for a comprehensive risk assessment.

Aromatic Amines: This class of compounds is known for a range of potential health hazards. Many aromatic amines are recognized as potential carcinogens, mutagens, and can cause skin sensitization.[2][3][4] They can be absorbed through the skin and may cause systemic effects, including damage to the liver and kidneys.[5]

Benzenesulfonamides: While many sulfonamides have established therapeutic uses, they can also present hazards. Some may cause skin and eye irritation.[6] The primary concern in a laboratory setting is often related to their handling as powdered solids, which can lead to inhalation of dust.

Fluorinated Compounds: The presence of fluorine atoms can significantly alter the reactivity and biological activity of a molecule. While this can be advantageous in drug design, it also necessitates careful handling until specific toxicity data is available.

Based on these structural alerts, it is prudent to handle 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide as a substance that is potentially:

  • Harmful if swallowed, inhaled, or absorbed through the skin.

  • A skin and eye irritant.[1]

  • A potential sensitizer.

  • Carcinogenic.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the minimum required PPE for handling 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[7][8]Protects against accidental splashes of solutions or airborne particles from entering the eyes.
Hand Protection Chemical-resistant gloves (e.g., nitrile) should be worn. It is advisable to double-glove. Regularly inspect gloves for any signs of degradation or puncture and change them frequently.[9]Prevents direct skin contact and absorption of the chemical. Double-gloving provides an additional barrier in case the outer glove is compromised.
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.[8]Protects the skin on the arms and torso from contamination.
Respiratory Protection When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required.[10]Prevents the inhalation of fine powders, which is a primary route of exposure for solid chemicals.
Footwear Fully enclosed, chemical-resistant shoes.[8]Protects feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical for minimizing risk. The following workflow is designed to ensure a safe handling process from receipt of the compound to its use in an experiment.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The storage location should be clearly designated for potent or hazardous compounds.

Handling and Weighing
  • Designated Area: All handling of the solid compound should be conducted in a designated area, such as a certified chemical fume hood, to control the release of airborne particles.

  • Weighing: When weighing the solid, use a balance within a ventilated enclosure if possible. If not, a respirator is mandatory. Use anti-static weighing dishes to prevent dispersal of the powder.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure adequate ventilation.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][11]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spills: For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. The spill area should be decontaminated.

The following diagram illustrates the safe handling and emergency response workflow.

Safe Handling and Emergency Response Workflow cluster_handling Safe Handling Protocol cluster_emergency Emergency Response Receive_and_Inspect Receive_and_Inspect Store_Securely Store_Securely Receive_and_Inspect->Store_Securely No Damage Prepare_in_Fume_Hood Prepare_in_Fume_Hood Store_Securely->Prepare_in_Fume_Hood Ready for Use Conduct_Experiment Conduct_Experiment Prepare_in_Fume_Hood->Conduct_Experiment Decontaminate_Work_Area Decontaminate_Work_Area Conduct_Experiment->Decontaminate_Work_Area Dispose_of_Waste Dispose_of_Waste Decontaminate_Work_Area->Dispose_of_Waste Exposure_Event Exposure_Event Skin_Contact Skin_Contact Exposure_Event->Skin_Contact Skin Eye_Contact Eye_Contact Exposure_Event->Eye_Contact Eyes Inhalation Inhalation Exposure_Event->Inhalation Inhaled Ingestion Ingestion Exposure_Event->Ingestion Swallowed Flush_with_Water Flush_with_Water Skin_Contact->Flush_with_Water Flush_Eyes Flush_Eyes Eye_Contact->Flush_Eyes Move_to_Fresh_Air Move_to_Fresh_Air Inhalation->Move_to_Fresh_Air Rinse_Mouth Rinse_Mouth Ingestion->Rinse_Mouth Seek_Medical_Attention Seek_Medical_Attention Flush_with_Water->Seek_Medical_Attention Seek_Immediate_Medical_Attention Seek_Immediate_Medical_Attention Flush_Eyes->Seek_Immediate_Medical_Attention Move_to_Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Immediate_Medical_Attention

Caption: Workflow for safe handling and emergency response.

Disposal Plan: Responsible Waste Management

Proper disposal of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and pipette tips, in a designated, clearly labeled, and sealed hazardous waste container.[12]

  • Liquid Waste: Collect any solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[12]

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-amino-N-(2,4-difluorophenyl)benzenesulfonamide".

  • Storage of Waste: Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.

  • Arranging for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste. Do not dispose of this chemical down the drain or in the regular trash.[13]

Occupational Exposure Limits: A Conservative Approach

As there are no established occupational exposure limits (OELs) for 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, a conservative approach is necessary. For structurally related aromatic amines like o-toluidine, the Japan Society for Occupational Health has an OEL of 1 ppm (4.4 mg/m³) as an 8-hour time-weighted average.[14] Given the potential for carcinogenicity and skin absorption associated with aromatic amines, it is imperative to use engineering controls and PPE to keep exposure to the lowest achievable level.

Conclusion: A Culture of Safety

The safe handling of novel chemical entities like 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is paramount in a research and development setting. By understanding the potential hazards based on its chemical structure, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict operational and disposal protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always prioritize a culture of safety and consult with your institution's safety professionals for guidance.

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